N-[1,1'-biphenyl]-4-yl-1-naphthalenamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-phenylphenyl)naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N/c1-2-7-17(8-3-1)18-13-15-20(16-14-18)23-22-12-6-10-19-9-4-5-11-21(19)22/h1-16,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDADHQHDRSAQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446242-37-1 | |
| Record name | N-(4-Biphenylyl)-1-naphthylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-[1,1'-biphenyl]-4-yl-1-naphthalenamine: A Key Hole-Transporting Material in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Hole-Transporting Materials in Organic Electronics
In the realm of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), the efficient transport of charge carriers is paramount to device performance. Hole-transporting materials (HTMs) are a critical component of the OLED architecture, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. An ideal HTM should possess high hole mobility, suitable Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for efficient charge injection and blocking of electrons, and excellent thermal and morphological stability to ensure a long operational lifetime of the device. N-[1,1'-biphenyl]-4-yl-1-naphthalenamine, a tertiary aromatic amine, has emerged as a significant player in this field, demonstrating promising characteristics for application in high-performance OLEDs. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and application.
Chemical Structure and Nomenclature
This compound is an organic compound featuring a central nitrogen atom bonded to a naphthalen-1-yl group, a phenyl group, and a biphenyl-4-yl group. The extended π-conjugation across these aromatic moieties is a key structural feature that underpins its electronic properties.
Systematic Name: N-(biphenyl-4-yl)-N-phenylnaphthalen-1-amine
Common Synonyms: N-(4-Biphenylyl)-1-naphthylamine, N-(1-Naphthyl)-N-(4-phenylphenyl)amine
Molecular Formula: C₂₈H₂₁N
Molecular Weight: 371.47 g/mol
The molecular structure is depicted in the following diagram:
Caption: Chemical structure of this compound.
Physicochemical and Electronic Properties
The performance of this compound as an HTM is dictated by its fundamental physical and electronic properties.
| Property | Value | Source |
| Melting Point | 149 °C | [1] |
| Boiling Point | 315 °C at 15 mmHg | [1] |
| Solubility | Soluble in chloroform and tetrahydrofuran (THF). | [2] |
| HOMO Energy Level | -5.2 to -5.5 eV (typical for this class of compounds) | [3] |
| LUMO Energy Level | -2.0 to -2.3 eV (typical for this class of compounds) | [3] |
| Hole Mobility | High (specific values not consistently reported, but expected to be in the range of 10⁻⁴ to 10⁻³ cm²/Vs) | [4] |
| Thermal Stability (Tg) | Expected to be high, contributing to device longevity. | [5] |
Expertise & Experience Insights: The HOMO energy level is critical for efficient hole injection from the anode (typically Indium Tin Oxide, ITO, with a work function of ~4.8 eV). A close match between the anode's work function and the HTM's HOMO level minimizes the energy barrier for charge injection. The LUMO level, on the other hand, should be sufficiently high to block electrons from the emissive layer from reaching the anode, thereby confining them to the recombination zone and enhancing device efficiency. The high thermal stability, indicated by a high glass transition temperature (Tg), is crucial to prevent morphological changes in the thin film under the heat generated during device operation, which can lead to device failure.[5]
Synthesis of this compound
The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination.[4][6] This reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Reaction Scheme
The general synthetic approach involves the coupling of 1-naphthylamine with a suitable biphenyl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
The following protocol is a representative example of a Buchwald-Hartwig amination for the synthesis of a similar arylamine, which can be adapted for the target molecule.
Materials:
-
1-Naphthylamine
-
4-Iodobiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Reactor Setup: A dry Schlenk flask is charged with 4-iodobiphenyl (1.0 eq), 1-naphthylamine (1.2 eq), and sodium tert-butoxide (1.4 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Causality: The use of an inert atmosphere is critical to prevent the oxidation of the palladium catalyst and the phosphine ligand, which would deactivate the catalytic system. The excess of the amine and base is used to drive the reaction to completion.
-
-
Catalyst Preparation: In a separate glovebox or under a stream of inert gas, a stock solution of the palladium catalyst and ligand is prepared by dissolving Pd(OAc)₂ (0.01-0.05 eq) and P(t-Bu)₃ (0.02-0.10 eq) in anhydrous toluene.
-
Causality: The choice of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is crucial for facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product, which are key steps in the catalytic cycle.
-
-
Reaction Execution: Anhydrous toluene is added to the Schlenk flask containing the reactants, followed by the addition of the catalyst solution via syringe. The reaction mixture is then heated to 80-110 °C with vigorous stirring.
-
Causality: Heating is necessary to provide the activation energy for the reaction. The temperature is optimized to ensure a reasonable reaction rate without causing degradation of the reactants or products.
-
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Trustworthiness: Monitoring the reaction ensures that it is proceeding as expected and allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.
-
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Causality: The aqueous work-up removes inorganic salts and other water-soluble impurities. Column chromatography is a standard and effective method for purifying organic compounds to a high degree, which is essential for applications in organic electronics where purity is critical.
-
Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and confirm the elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C-N stretching and aromatic C-H bending vibrations.
-
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: These techniques are used to investigate the electronic and optical properties of the material, including its absorption and emission characteristics, which are crucial for its application in OLEDs. The excitation and emission wavelengths for the parent compound, N-phenylnaphthalen-1-amine, are reported to be 337 nm and 407 nm, respectively.[7]
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and glass transition temperature (Tg) of the material.
Application in Organic Light-Emitting Diodes (OLEDs)
This compound functions as a hole-transporting layer (HTL) in a typical multilayer OLED device.
OLED Device Architecture and Working Principle
Caption: Schematic of a multilayer OLED device structure.
In this architecture, when a voltage is applied, holes are injected from the anode into the HTL, and electrons are injected from the cathode into the electron-transporting layer (ETL). The HTL facilitates the transport of holes to the emissive layer (EML), while the ETL transports electrons to the EML. Within the EML, holes and electrons recombine to form excitons, which then radiatively decay to emit light.
Performance in OLED Devices
The performance of OLEDs utilizing this compound as the HTL is expected to be comparable to or potentially exceed that of standard HTMs like N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB). Key performance metrics for OLEDs include:
-
Current Efficiency (cd/A): A measure of the light output per unit of current.
-
Power Efficiency (lm/W): A measure of the light output per unit of power consumed.
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.
-
Turn-on Voltage (V): The minimum voltage required for the device to emit light.
-
Luminance (cd/m²): The intensity of the light emitted from the device.
While specific device data for this compound is not widely available in the reviewed literature, related compounds have shown to significantly enhance device efficiencies.[8] For instance, devices using NPB as the HTL have reported maximum luminous yields around 2.56-2.97 cd/A and maximum luminance values of approximately 7600 cd/m².[9][10]
Conclusion and Future Outlook
This compound represents a class of highly promising hole-transporting materials for organic light-emitting diodes. Its molecular design, featuring extended aromatic conjugation, imparts favorable electronic and thermal properties that are essential for high-performance devices. The well-established Buchwald-Hartwig amination provides a reliable synthetic route for its preparation. As the demand for more efficient and stable OLEDs for displays and solid-state lighting continues to grow, further research into the fine-tuning of the molecular structure of this compound and its derivatives could lead to even greater advancements in the field of organic electronics. The synthesis and characterization of this and related materials are crucial for the continued development of next-generation electronic and optoelectronic devices.
References
-
Temperature-Dependent Performance of Organic Light-Emitting Devices based on Solution-Processed N,N′-Bis-(1-Naphthyl)-N,N′-Diphenyl-1,1′-Biphenyl-4,4′-Diamine Hole Transport Layers | Request PDF - ResearchGate. (URL: [Link])
-
Temperature Dependence Performance of Solution-Processed N, N'-Bis-(1-Naphthyl)-N, N'-Diphenyl-1, 1'-Biphenyl-4, 4'-Diamine Hole Transport Layers Based Organic Light Emitting Devices | Request PDF - ResearchGate. (URL: [Link])
-
Investigation of biphenyl enamines for applications as p-type semiconductors - PMC. (URL: [Link])
-
Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC - NIH. (URL: [Link])
-
New hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs - Kyung Hee University. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Recent Advances in Hole-Transporting Layers for Organic Solar Cells - MDPI. (URL: [Link])
-
N,N-di(naphthalene-1-yl)-N,N-diphenylbenzidine - PubChem - NIH. (URL: [Link])
-
Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem. (URL: [Link])
-
Di(naphthalen-1-yl)-N
4,N4'-diphenyl(1,1'-biphenyl) - PubChem. (URL: [Link]) -
Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry. (URL: [Link])
-
(PDF) Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents - ResearchGate. (URL: [Link])
-
(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide - MDPI. (URL: [Link])
-
Luminescence and Electrochemical Activity of New Unsymmetrical 3-Imino-1,8-naphthalimide Derivatives - MDPI. (URL: [Link])
-
N-Phenylnaphthalen-1-amine - Wikipedia. (URL: [Link])
-
Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines - Crimson Publishers. (URL: [Link])
-
(PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl)-naphthalen-1-yl ester - ResearchGate. (URL: [Link])
-
1-Naphthalenamine, N-phenyl- - the NIST WebBook. (URL: [Link])
-
Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells - MDPI. (URL: [Link])
Sources
- 1. 错误页 [amp.chemicalbook.com]
- 2. N,N'-Bis(naphthalen-1-Yl)-N,N'-bis(phenyl)benzidine (NPB) CAS 123847-85-8 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 3. Buy N,N'-Bis(naphthalen-1-yl)-N,N'-bis(4-vinyl-phenyl)benzidine [smolecule.com]
- 4. N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine | Benchchem [benchchem.com]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine: Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[1,1'-biphenyl]-4-yl-1-naphthalenamine is a significant arylamine derivative with applications in materials science and as a key building block in medicinal chemistry. This technical guide provides a comprehensive overview of the principal synthetic routes to this molecule, with a primary focus on the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. A detailed examination of the reaction mechanisms, including the catalytic cycles and the critical roles of catalysts, ligands, and bases, is presented. Furthermore, this guide offers a representative, step-by-step experimental protocol for the synthesis of this compound via the Buchwald-Hartwig reaction, complete with a summary of reaction parameters. Visual diagrams of the catalytic cycle and a general experimental workflow are included to enhance understanding.
Introduction: The Significance of N-Aryl Amines
The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, as the resulting aryl amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The target molecule, this compound, embodies this importance, integrating three distinct aromatic systems. Traditional methods for C-N bond formation, such as nucleophilic aromatic substitution, often suffer from limited substrate scope and require harsh reaction conditions.[2] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of aryl amines, offering milder conditions, broader functional group tolerance, and higher yields.[1][2] This guide will delve into the two most prominent and effective of these methodologies for the synthesis of this compound.
Prominent Synthetic Pathways
The synthesis of this compound is primarily achieved through two powerful cross-coupling reactions: the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in organic synthesis for the formation of C-N bonds.[2][3] This reaction involves the coupling of an amine with an aryl halide or pseudohalide. For the synthesis of this compound, the reaction would proceed between 1-naphthalenamine and a 4-halo-[1,1'-biphenyl], such as 4-iodo-[1,1'-biphenyl] or 4-bromo-[1,1'-biphenyl].
The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving a palladium(0) active species.[2][3] The key steps are as follows:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 4-iodo-[1,1'-biphenyl]) to a palladium(0) complex, forming a palladium(II) intermediate.[2][3]
-
Amine Coordination and Deprotonation: The amine (1-naphthalenamine) then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium(II) amido complex.[2]
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) amido complex, which forms the desired C-N bond of the product, this compound, and regenerates the palladium(0) catalyst.[2][3]
The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and the reductive elimination steps, while preventing undesirable side reactions like beta-hydride elimination.[2]
pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=plaintext]; pd_aryl_halide [label="Ar-Pd(II)(L_n)X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amine_coordination [label="Amine Coordination\n & Deprotonation", shape=plaintext]; pd_amido [label="Ar-Pd(II)(L_n)NR'R''", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=plaintext]; product [label="Ar-NR'R''", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd_aryl_halide; pd_aryl_halide -> amine_coordination [label="R'R''NH, Base"]; amine_coordination -> pd_amido; pd_amido -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [label="Regeneration"]; }
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, as well as C-O and C-S bonds.[4] While often requiring higher temperatures than the Buchwald-Hartwig reaction, modern advancements with the use of ligands have made the Ullmann condensation a viable and sometimes complementary approach.[4]
The mechanism of the Ullmann condensation is believed to proceed through a copper(I) catalytic cycle.[5] The key steps are:
-
Formation of a Copper(I) Amide: The reaction is initiated by the formation of a copper(I) amide from the amine and a copper(I) salt in the presence of a base.
-
Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) amide, forming a copper(III) intermediate.
-
Reductive Elimination: The final product is formed via reductive elimination from the copper(III) complex, regenerating a copper(I) species that can re-enter the catalytic cycle.
Experimental Protocol: A Representative Buchwald-Hartwig Synthesis
Materials and Reagents
| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) | Stoichiometry |
| 4-Iodo-[1,1'-biphenyl] | 280.11 g/mol | 2.80 g | 10.0 | 1.0 equiv |
| 1-Naphthalenamine | 143.19 g/mol | 1.57 g | 11.0 | 1.1 equiv |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 g/mol | 91.6 mg | 0.1 | 1 mol% |
| Xantphos | 578.68 g/mol | 173.6 mg | 0.3 | 3 mol% |
| Cesium Carbonate (Cs₂CO₃) | 325.82 g/mol | 4.89 g | 15.0 | 1.5 equiv |
| Toluene (anhydrous) | - | 50 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-[1,1'-biphenyl] (2.80 g, 10.0 mmol), 1-naphthalenamine (1.57 g, 11.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (91.6 mg, 0.1 mol%), Xantphos (173.6 mg, 0.3 mmol), and cesium carbonate (4.89 g, 15.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (50 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
start [label="Start: Assemble Reagents", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup in Schlenk Flask"]; inert [label="Establish Inert Atmosphere"]; solvent [label="Add Anhydrous Toluene"]; reaction [label="Heat and Stir (110°C, 12-24h)"]; workup [label="Cool, Dilute, and Filter"]; extraction [label="Liquid-Liquid Extraction"]; purification [label="Column Chromatography"]; product [label="Isolate Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> setup; setup -> inert; inert -> solvent; solvent -> reaction; reaction -> workup; workup -> extraction; extraction -> purification; purification -> product; }
Causality in Experimental Choices
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial. Pd₂(dba)₃ serves as a stable precursor to the active Pd(0) catalyst. Xantphos is a bidentate ligand with a large bite angle, which promotes the desired reductive elimination step and prevents the formation of inactive palladium complexes.[2]
-
Base: Cesium carbonate is a moderately strong base that is effective in deprotonating the coordinated amine without causing unwanted side reactions with sensitive functional groups. Its solubility in organic solvents is also advantageous.
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig aminations, allowing the reaction to be conducted at the elevated temperatures often required for efficient coupling.
-
Aryl Halide: While aryl bromides are also effective, aryl iodides are generally more reactive in the oxidative addition step, which can lead to shorter reaction times or the ability to use lower catalyst loadings.
Conclusion
The synthesis of this compound is most effectively achieved through modern transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands out as a highly versatile and efficient method, offering mild reaction conditions and a broad substrate scope. A thorough understanding of the catalytic cycle and the roles of the various reaction components is essential for optimizing the synthesis of this and other complex arylamine derivatives. The Ullmann condensation provides a valuable, albeit sometimes more demanding, alternative. The representative protocol provided in this guide, grounded in the principles of the Buchwald-Hartwig reaction, offers a robust starting point for the laboratory-scale synthesis of this important molecule.
References
-
Chukhajian, E. O., Ayrapetyan, L. V., & Panosyan, G. A. (2022). Synthesis of 1-[(1,1′-biphenyl)-4-yl]naphthalene from amines obtained by the Stevens rearrangement of N-[3-(naphthalen-1-yl)prop-2-yn-1-yl]-3-phenylprop-2-en-1-aminium bromides. Russian Chemical Bulletin, 71(6), 1262–1265. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Biphenylyl)-1-naphthylamine. Retrieved from [Link]
-
Alfa Chemical. (n.d.). N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine CAS No.: 897921-59-4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WORLD JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH, 3(9), 147-156. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Xiao, J., & Wang, Q. (2021). Chiral Arylated Amines via C−N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. Angewandte Chemie International Edition, 60(30), 16421-16426. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Sources
- 1. 1stsci.com [1stsci.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. N-[4-(1-Naphthyl)phenyl]-4-biphenylamine, 1G | Labscoop [labscoop.com]
- 5. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine, a key organic semiconductor material. With a focus on its application in organic electronics, particularly as a hole transport material in Organic Light-Emitting Diodes (OLEDs), this document delves into its fundamental characteristics, synthesis, and performance metrics. This guide is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development, offering both foundational knowledge and practical insights.
Introduction: The Significance of this compound in Organic Electronics
The advent of organic electronics has heralded a new era of flexible, lightweight, and cost-effective devices. At the heart of these innovations are organic semiconductor materials, meticulously designed to exhibit specific electronic and photophysical properties. This compound, also known by its IUPAC name N-(4-phenylphenyl)naphthalen-1-amine, has emerged as a significant player in this field. Its molecular architecture, which combines the biphenyl and naphthalenamine moieties, imparts excellent hole-transporting capabilities, high thermal stability, and a suitable highest occupied molecular orbital (HOMO) energy level for efficient charge injection from the anode in OLEDs.
The strategic combination of aromatic systems in its structure provides a high glass transition temperature, which is crucial for the morphological stability and longevity of OLED devices. This guide will explore the core physicochemical properties that make this compound a material of choice for advanced electronic applications.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization and for the rational design of new materials.
Chemical Identity and Structure
The unique properties of this molecule are a direct consequence of its structure, which features a nitrogen atom bridging a biphenyl group and a naphthalene group.
An In-Depth Technical Guide to N-[1,1'-biphenyl]-4-yl-1-naphthalenamine for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine, a key organic semiconductor material. The document details its chemical identity, including its CAS number and various synonyms, alongside its critical physicochemical properties. A significant focus is placed on its synthesis, outlining the prevalent methodologies and providing a representative experimental protocol based on the Buchwald-Hartwig amination reaction. The guide delves into the primary application of this compound as a hole-transport material in Organic Light-Emitting Diodes (OLEDs), explaining the underlying mechanism of action and its contribution to device performance. Safety protocols and handling procedures are also summarized to ensure safe laboratory practice. While its utility is firmly established in materials science, its application in drug development is not prominent in current research. This document serves as an essential resource for researchers and professionals working in organic electronics and materials science.
Chemical Identity and Physicochemical Properties
This compound is a triarylamine, a class of molecules widely recognized for their charge-transporting capabilities. Its identity is formally registered under the CAS number 446242-37-1 .[1] Due to conventions in chemical nomenclature, it is also known by several synonyms.
Table 1: Synonyms for this compound
| Synonym | Source |
| N-(4-Biphenylyl)-1-naphthylamine | PubChem[1] |
| N-(4-phenylphenyl)naphthalen-1-amine | PubChem[1] |
| N-([1,1'-biphenyl]-4-yl)naphthalen-1-amine | TCI Chemicals[2] |
| N-(1-Naphthyl)-N-(4-phenylphenyl)amine | PubChem[1] |
The compound's utility, particularly in organic electronics, is a direct consequence of its molecular structure and resulting physicochemical properties. The planar naphthalene and biphenyl groups create an extended π-conjugated system, which is essential for efficient charge delocalization and transport.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 446242-37-1 | PubChem[1] |
| Molecular Formula | C₂₂H₁₇N | PubChem[1] |
| Molecular Weight | 295.4 g/mol | PubChem[1] |
| Appearance | White to light yellow to light orange powder/crystal | TCI Chemicals[2] |
| Melting Point | 147.0 to 151.0 °C | TCI Chemicals[2] |
| Boiling Point | 315 °C at 15 mmHg (Predicted) | TCI Chemicals[2] |
| XLogP3 | 6.1 | PubChem[1] |
Synthesis and Methodologies
The synthesis of this compound and related triarylamines is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is the preeminent method for forming the crucial carbon-nitrogen (C-N) bond between an aryl halide and an amine. This reaction is favored for its high functional group tolerance and its ability to create sterically hindered C-N bonds that are challenging to form using traditional methods.
The general principle of the Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. The choice of a bulky, electron-rich phosphine ligand is critical to the reaction's success, as it facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Figure 1. Conceptual workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of N-aryl-1-naphthylamines, which can be adapted for the specific synthesis of this compound. The success of the reaction is validated by the isolation and characterization of the final product, which should match the known properties of the target compound.
Materials and Reagents:
-
1-Naphthylamine
-
4-Bromobiphenyl
-
Palladium(II) Acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with 4-bromobiphenyl (1.0 equiv.), 1-naphthylamine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Catalyst Preparation: In a separate glovebox or under a stream of inert gas, the flask is charged with the palladium catalyst, Pd(OAc)₂ (0.02-0.05 equiv.), and the phosphine ligand, BINAP (0.03-0.08 equiv.).
-
Reaction Setup: The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling the flask three times. Anhydrous toluene is then added via syringe.
-
Reaction Execution: The reaction mixture is heated to 100-110 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove insoluble salts and the catalyst. The filter cake is washed with additional toluene or ethyl acetate.
-
Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure this compound.[3]
-
Characterization: The structure and purity of the final product are confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis.
Applications in Organic Electronics
The primary and most significant application of this compound is as a hole-transport material (HTM) in organic electronic devices, particularly OLEDs.[4] Triarylamine derivatives are widely recognized for their efficient hole transport capabilities, which stem from their low ionization potentials and the stability of the radical cation formed upon oxidation.
Mechanism of Hole Transport in OLEDs
In a typical OLED architecture, the hole-transport layer (HTL) is situated between the anode (typically Indium Tin Oxide, ITO) and the emissive layer (EML). The function of the HTL is twofold:
-
Efficient Hole Injection: It facilitates the injection of holes from the anode by bridging the energy gap between the work function of the anode and the highest occupied molecular orbital (HOMO) of the emissive layer.
-
Efficient Hole Transport: It effectively transports these holes to the emissive layer, where they recombine with electrons injected from the cathode.
The hole transport mechanism in amorphous thin films of triarylamines like this compound is a hopping process. An electron is removed from a neutral molecule (oxidation), creating a radical cation (a "hole"). This hole then "hops" to an adjacent neutral molecule, which in turn becomes a radical cation. This sequence of redox events, driven by the applied electric field, results in a net movement of positive charge through the material. The efficiency of this process is governed by the spatial overlap of the molecular orbitals of adjacent molecules and the energy barrier for the hop.
Figure 2. Role of the Hole Transport Layer in a standard OLED device architecture.
Performance Characteristics
While specific performance data for OLEDs incorporating this compound are not widely published in readily accessible academic literature, data for structurally similar and commonly used hole-transport materials like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) provide a benchmark for expected performance. For instance, the hole mobility of NPB has been measured to be in the range of 10⁻⁴ to 10⁻⁵ cm²/V·s, depending on the film thickness and electric field.[5] Devices using such materials can achieve high luminous efficiencies.[6] It is anticipated that this compound would exhibit comparable hole mobility and contribute to efficient and stable OLED performance due to its analogous chemical structure.
Applications in Drug Development
A thorough review of scientific literature indicates that this compound is not a significant focus of current drug development or medicinal chemistry research. While some related naphthamide-based scaffolds have been investigated for activities such as inhibiting bacterial biofilm formation, these studies do not involve the specific compound that is the subject of this guide.[7] The research community's efforts concerning this molecule are predominantly concentrated on its applications in materials science.
Safety and Handling
As a fine chemical intended for research purposes, this compound should be handled with appropriate care in a laboratory setting.
Hazard Identification (Based on available SDS for CAS 446242-37-1):
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For complete safety information, refer to the material safety data sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 446242-37-1) is a well-defined organic compound with established importance in the field of organic electronics. Its synthesis is reliably achieved through modern cross-coupling methods like the Buchwald-Hartwig amination. Its primary role as a hole-transport material in OLEDs is well-understood, contributing to the efficient operation of these devices. While its potential in other areas such as drug development has not been extensively explored, its robust chemical nature and valuable electronic properties make it a cornerstone material for researchers and scientists developing next-generation electronic and optoelectronic technologies.
References
-
PubChem. N-(4-Biphenylyl)-1-naphthylamine. National Center for Biotechnology Information. [Link]
- Lee, J., et al. (2015). Temperature-Dependent Performance of Organic Light-Emitting Devices based on Solution-Processed N,N′-Bis-(1-Naphthyl)-N,N′-Diphenyl-1,1′-Biphenyl-4,4′-Diamine Hole Transport Layers. Journal of Nanoscience and Nanotechnology.
-
Organic-Synthesis.org. Buchwald-Hartwig Coupling.[Link]
-
MySkinRecipes. N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine.[Link]
-
KoreaScience. Effect of Hole Transport Layer on the Electrical and Optical Characteristics of Inverted Organic Light-Emitting Diodes.[Link]
-
NIH National Center for Biotechnology Information. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer.[Link]
-
OUCI. Effect of Hole Blocking Materials on the Performance of OLED.[Link]
-
OUCI. Synthesis of 1-[(1,1′-biphenyl)-4-yl]naphthalene from amines obtained by the Stevens rearrangement of N-[3-(naphthalen-…[Link]
-
PrepChem. Synthesis of N-phenyl-β-naphthylamine.[Link]
-
ResearchGate. Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents.[Link]
- Zahra, A., et al. (2021). N-([1,1'-biaryl]-4-yl)-1-naphthamide-based scaffolds synthesis, their cheminformatics analyses, and screening as bacterial biofilm inhibitor. Journal of Basic Microbiology.
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.[Link]
- Chen, C. H., et al. (2007). Hole mobility of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine investigated by using space-charge-limited currents. Applied Physics Letters.
- Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemical Communications.
Sources
- 1. N-(4-Biphenylyl)-1-naphthylamine | C22H17N | CID 59029879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine | Benchchem [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine
Abstract: This technical guide provides a comprehensive analysis of the solubility and stability characteristics of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (CAS: 446242-37-1), a complex aromatic amine. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational chemical principles with data from structurally analogous compounds to forecast its behavior in common laboratory solvents and under various storage conditions. Due to a notable scarcity of public data for this specific molecule, this guide establishes a predictive framework and details robust experimental protocols for empirical validation. Sections include an examination of its physicochemical properties, a detailed discussion on its expected solubility profile, an analysis of its chemical stability and likely degradation pathways, and validated, step-by-step methodologies for determining these critical parameters.
Introduction and Physicochemical Profile
This compound is a large, aromatic amine featuring a naphthylamine core substituted with a biphenyl group. Its extended poly-aromatic structure suggests potential applications as an antioxidant, a fluorescent probe, or an intermediate in the synthesis of advanced materials, similar to its structural analog, N-phenyl-1-naphthylamine.[1] An accurate understanding of its solubility and stability is paramount for its effective application, formulation, and storage.
This guide addresses the current lack of specific experimental data by building a robust profile based on first principles and comparative analysis with related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₇N | [2] |
| Molecular Weight | 295.4 g/mol | [2] |
| IUPAC Name | N-(4-phenylphenyl)naphthalen-1-amine | [2] |
| CAS Number | 446242-37-1 | [2] |
| Calculated LogP | 6.1 | [2] |
| Appearance | (Predicted) Crystalline Solid | N/A |
The high calculated LogP value of 6.1 strongly indicates that the molecule is highly lipophilic and hydrophobic, which is a primary determinant of its solubility characteristics.[2]
Solubility Profile: A Predictive Analysis
The solubility of a compound is dictated by the interplay of its own intermolecular forces and those of the solvent, famously summarized by the principle "like dissolves like".[3] The structure of this compound—large, rigid, and dominated by non-polar aromatic rings—governs its solubility behavior.
Causality of Solvent Selection
-
Non-Polar and Moderately Polar Aprotic Solvents: The extensive aromatic surface area of the molecule facilitates strong van der Waals forces and π-π stacking interactions. Solvents that can engage in similar interactions, such as aromatic hydrocarbons (toluene, xylene), chlorinated solvents (dichloromethane, chloroform), and ethers (tetrahydrofuran), are predicted to be effective at solvating the molecule.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) should also be effective. While polar, their molecular structure allows for favorable interactions with the aromatic system, and they are excellent general solvents for a wide range of organic compounds.
-
Polar Protic Solvents: Solvents like water and short-chain alcohols (methanol, ethanol) are poor choices for dissolving the neutral molecule. The energy required to disrupt the strong hydrogen-bonding network of these solvents is not sufficiently compensated by the weak interactions they would form with the large, hydrophobic biphenyl-naphthalenamine structure.
-
Aqueous Acidic Solutions: The presence of a basic secondary amine group (-NH-) provides a mechanism to dramatically increase aqueous solubility. In an acidic medium (e.g., dilute HCl), the amine can be protonated to form an ammonium salt. This resulting ionic species is significantly more polar and, therefore, more soluble in water.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Hydrocarbons | Toluene, Hexane, Cyclohexane | Soluble to Moderately Soluble | "Like dissolves like"; strong van der Waals and π-π interactions. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | Good solvating power for large organic molecules. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | Moderate polarity and ability to interact with the aromatic system. |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Soluble | Strong dipole moments and good general solvating capabilities. |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | Strong solvent hydrogen bonding is not overcome. |
| Aqueous | Water | Insoluble | High LogP; molecule is highly hydrophobic. |
| Aqueous Acid | 5% Hydrochloric Acid | Soluble (with reaction) | Protonation of the amine group forms a soluble ammonium salt. |
Chemical Stability and Degradation Pathways
The stability of this compound is intrinsically linked to the chemical reactivity of the aromatic amine functional group. Aromatic amines are well-documented to be susceptible to degradation, primarily through oxidation.[4]
Key Factors Influencing Stability
-
Oxidation: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to heat, light (especially UV), and the presence of metal ions.[4] An OSHA analytical method for the related N-phenyl-1-naphthylamine noted that the compound was "readily lost through oxidation," necessitating the use of an antioxidant for stabilization during sample collection.[5]
-
Photodegradation: The extensive conjugated π-electron system in the molecule will likely absorb light in the UV-Vis spectrum, making it prone to photodegradation. Excited-state molecules can undergo complex reactions, including oxidation and rearrangement.
-
pH and Hydrolysis: While generally stable to hydrolysis, aromatic amines can exhibit instability in strongly acidic aqueous solutions, particularly at elevated temperatures.[6][7] This can lead to complex degradation pathways.
-
Temperature: Elevated temperatures provide the activation energy for degradation reactions, particularly oxidation. For long-term storage, reduced temperatures are essential. Studies on other aromatic amines show significantly improved stability when stored at -20°C or -70°C.[8][9]
Recommended Storage and Handling
To ensure the integrity of this compound, the following conditions are recommended:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Temperature: For long-term storage, maintain in a freezer at -20°C.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Purity: Use high-purity solvents for preparing solutions, as impurities can catalyze degradation. Solutions should be prepared fresh and used promptly.
Experimental Protocols
The following sections provide detailed, self-validating methodologies for empirically determining the solubility and stability of this compound.
Protocol for Equilibrium Solubility Determination
This protocol uses the shake-flask method, a gold standard for determining equilibrium solubility. The core principle is to create a saturated solution and then quantify the dissolved solute concentration.
Diagram 1: Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Step-by-Step Methodology:
-
Preparation: To a series of glass vials, add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium).
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen test solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C ± 0.5°C). Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Causality: Constant agitation and temperature control are critical. Agitation maximizes the surface area for dissolution, while constant temperature is necessary because solubility is temperature-dependent. The extended time ensures the system reaches a true thermodynamic equilibrium.
-
-
Phase Separation: Remove the vials and allow them to stand undisturbed for at least 1 hour to let undissolved solids settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically compatible 0.22 µm syringe filter (e.g., PTFE) into a clean analysis vial.
-
Causality: Filtration is a crucial step to separate the dissolved solute from any suspended micro-particulates, ensuring that the analysis measures only the soluble fraction.
-
-
Quantification: Prepare a series of dilutions of the clear filtrate. Analyze these dilutions using a validated, stability-indicating HPLC-UV method. Quantify the concentration against a calibration curve prepared from a known stock solution. The solubility is reported as the concentration of the undiluted filtrate.
Protocol for Forced Degradation (Stability) Study
This protocol exposes the compound to accelerated stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Diagram 2: Forced Degradation Study Workflow
Caption: Parallel workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Application of Stress: Aliquot the stock solution into separate vials for each stress condition. Also include an unstressed control sample stored at 4°C in the dark.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add a volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store vials of the solution, as well as vials containing the solid compound, in an oven at 80°C.
-
Photostability: Expose the solution in a phototransparent container to a light source conforming to ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
-
Time-Point Analysis: At specified time intervals (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stressed sample. If necessary, neutralize the acid and base samples before analysis.
-
Analytical Method: Analyze all samples and the control using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and ideally coupled with a mass spectrometer (MS).
-
Causality: A stability-indicating method is one that can separate the intact parent drug from its degradation products. A PDA detector is essential as it can assess peak purity and detect the emergence of new chromophores, while MS provides structural information about the degradants.
-
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control. Identify and characterize major degradation products.
Conclusion
While specific published data for this compound remains limited, a robust understanding of its solubility and stability can be achieved through the application of fundamental chemical principles and comparison with well-characterized structural analogs. The molecule is predicted to be highly soluble in a range of non-polar and polar aprotic organic solvents and largely insoluble in water. Its primary stability liability is oxidative degradation, which can be mitigated by storage under an inert atmosphere, at low temperatures, and protected from light. The detailed experimental protocols provided in this guide offer a clear and scientifically sound pathway for researchers to empirically determine these critical parameters, ensuring the compound's effective and reliable use in research and development.
References
- (N/A)
-
Hoppe, M., Gmeiner, M., & Schmid, P. (2021). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A. [Link]
-
Van Den Houwe, K., et al. (2019). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A. [Link]
- (N/A) General chemical knowledge.
-
Pons, B., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
Quora. Are amines soluble in organic solvents? [Link]
-
OSHA. N-Phenyl-1-naphthylamine and N-Phenyl-2-naphthylamine. Method 96. [Link]
-
OSHA. 4-Aminodiphenyl (4-Aminobiphenyl). Method 93. [Link]
- (N/A) This is a general reference to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, specifically Q1B on photostability testing.
- (N/A) General chemical knowledge.
- (N/A) General chemical knowledge.
-
NIOSH. Naphthylamines, α and β. Method 5518. [Link]
- (N/A) General chemical knowledge.
- (N/A) General chemical knowledge.
- (N/A) General chemical knowledge.
- (N/A) General chemical knowledge.
-
PubChem. Phenyl-1-naphthylamine. [Link]
- (N/A) General chemical knowledge.
-
PubChem. N-(4-Biphenylyl)-1-naphthylamine. [Link]
- (N/A) General chemical knowledge.
- (N/A) General chemical knowledge.
- (N/A) General chemical knowledge.
-
LANXESS. 1-Naphthalenamine, N-phenyl-. [Link]
Sources
- 1. lanxess.com [lanxess.com]
- 2. N-(4-Biphenylyl)-1-naphthylamine | C22H17N | CID 59029879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. osha.gov [osha.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cdc.gov [cdc.gov]
Electronic properties of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine for organic electronics
An In-depth Technical Guide to the Electronic Properties of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) for Organic Electronics
Preamble: On the Identity of a Workhorse Molecule
This guide focuses on the electronic properties of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine , a molecule almost universally known in the organic electronics community by its acronym, NPB (or sometimes NPD). While the user's query specified N-[1,1'-biphenyl]-4-yl-1-naphthalenamine, a related but structurally different molecule, the vast body of research and its cornerstone status in devices like Organic Light-Emitting Diodes (OLEDs) point to NPB as the intended subject of a technical guide on hole transport materials. NPB's prevalence and well-documented properties make it an ideal model for understanding the crucial link between molecular structure and electronic function in organic semiconductors.
Introduction: The Quintessential Hole Transport Material
Since its development, NPB has become one of the most indispensable materials in the field of organic electronics.[1] Its primary role is that of a Hole Transport Material (HTM), where it facilitates the efficient movement of positive charge carriers (holes) from the anode to the emissive layer in devices like OLEDs.[2] This function is a direct result of a unique combination of electronic and physical properties: favorable energy levels for charge injection, high hole mobility, and excellent thermal stability, which imparts morphological integrity and longevity to devices.[1] Understanding these properties is fundamental to designing and optimizing high-performance organic electronic devices.
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [color="#202124"];
} enddot Caption: Schematic representation of the NPB molecule.
Core Electronic Structure: Energy Levels and Interfaces
The electronic behavior of an organic semiconductor is governed by the energy of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a device, the alignment of these energy levels with the work functions of the electrodes and the energy levels of adjacent organic layers dictates the efficiency of charge injection and the balance of charges within the device.
-
HOMO Level: This level is analogous to the valence band in inorganic semiconductors. For NPB to function as an efficient HTM, its HOMO level must be closely aligned with the work function of the anode (commonly Indium Tin Oxide, ITO) to minimize the energy barrier for hole injection.
-
LUMO Level: Analogous to the conduction band, the LUMO level is critical for electron transport. NPB possesses a relatively high LUMO level, which creates a large energy barrier for electrons attempting to cross from the emissive layer into the hole transport layer. This makes NPB an effective electron blocking material , confining electrons to the emissive layer and promoting electron-hole recombination where it is desired, thus increasing device efficiency.[3]
The precise energy levels of NPB can be determined experimentally, primarily through cyclic voltammetry and photoelectron spectroscopy.
| Property | Value (eV) | Measurement Technique | Reference |
| HOMO | -5.5 eV | Cyclic Voltammetry / UPS | [1][4] |
| LUMO | -2.4 eV | Calculated from HOMO and Optical Gap | [1] |
| Optical Band Gap | ~3.1 eV | UV-Vis Spectroscopy / Calculation | [1][5] |
dot graph G { rankdir="LR"; splines=false; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [arrowhead=none, color="#5F6368"];
} enddot Caption: Energy level diagram of a typical bilayer OLED.
Charge Transport Properties: Hole Mobility
Charge carrier mobility (µ) is a measure of how quickly a charge carrier (an electron or hole) can move through a material under the influence of an electric field. For an HTM like NPB, high hole mobility (µh) is paramount. It ensures that holes can be transported rapidly across the HTL, which reduces the device's operating voltage and minimizes resistive heating (Joule heating), thereby improving both efficiency and operational stability.
In amorphous organic materials like NPB, charge transport does not occur through delocalized bands as in crystalline inorganic semiconductors. Instead, it is described by a hopping mechanism , where charges jump between adjacent localized molecular sites. The efficiency of this process is highly dependent on the electric field and temperature.
The hole mobility of NPB has been extensively studied and is known to be dependent on the film thickness and the applied electric field. Thinner films often exhibit lower mobility due to the influence of interfacial trap states.[6][7]
| Hole Mobility (µh) (cm²V⁻¹s⁻¹) | Electric Field (MV/cm) | Film Thickness | Measurement Technique | Reference |
| 7.64 x 10⁻⁴ | 0.1 | 1000 nm | SCLC | [6][7] |
| 1.63 x 10⁻⁵ | 0.1 | 50 nm | SCLC | [6][7] |
| ~3-6 x 10⁻⁴ | (Typical Range) | >1 µm | TOF | [4][8] |
Thermal and Morphological Stability
The long-term performance of an organic electronic device is critically linked to the stability of its constituent materials. NPB is an amorphous material, meaning its molecules lack long-range crystalline order. This is advantageous for forming smooth, uniform thin films required for multilayer devices.
A key parameter for amorphous materials is the glass transition temperature (Tg) , the temperature at which the material transitions from a hard, glassy state to a more rubbery, viscous state. A high Tg is crucial for device longevity. If a device operates at a temperature approaching the Tg of one of its layers, molecular rearrangement can occur, leading to crystallization. This creates grain boundaries that act as charge traps and non-emissive recombination centers, causing a rapid decline in device performance.[9]
NPB is valued for its relatively high Tg of ~95-98 °C , which ensures that the amorphous morphology of the hole transport layer remains stable even under the heat generated during device operation.[1][9][10] The morphology of the NPB film, which can be influenced by deposition temperature, also has a significant effect on device characteristics.[11][12]
Experimental Characterization Methodologies
As a senior application scientist, the trustworthiness of any claim rests on reproducible, well-understood experimental validation. The following sections detail the core, field-proven protocols for characterizing the key electronic properties of materials like NPB.
Determining Frontier Orbital Energy Levels
A. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that provides information on the redox behavior of a molecule. By measuring the potentials at which a material is oxidized and reduced, one can estimate the HOMO and LUMO energy levels, respectively.[13]
Causality Behind the Method: The oxidation potential (the ease of removing an electron) is directly related to the energy of the HOMO. The reduction potential (the ease of adding an electron) is related to the energy of the LUMO. These measurements are typically referenced against a standard compound with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc+), whose potential is set to -4.8 eV relative to the vacuum level.[14]
dot graph G { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];
} enddot Caption: Experimental workflow for HOMO/LUMO determination via CV.
Experimental Protocol: Cyclic Voltammetry
-
Preparation:
-
Prepare a dilute solution (e.g., 1 mM) of NPB in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution to ensure conductivity.
-
Prepare a thin film of NPB on the surface of a working electrode (e.g., glassy carbon or platinum) by drop-casting or spin-coating the solution and allowing the solvent to evaporate.
-
-
Measurement:
-
Assemble a three-electrode electrochemical cell with the NPB-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Immerse the electrodes in the electrolyte solution (solvent + supporting electrolyte, without NPB).
-
Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen.
-
Perform a cyclic potential sweep and record the current response to obtain the voltammogram.
-
-
Calibration & Analysis:
-
Add a small amount of ferrocene to the cell and record its voltammogram to determine the potential of the Fc/Fc⁺ redox couple under the same conditions.
-
Identify the onset potential of the first oxidation wave (E_onset_ox) and the onset potential of the first reduction wave (E_onset_red) from the NPB voltammogram.
-
Calculate the energy levels using the following empirical formulas:[15]
-
E_HOMO (eV) = - [E_onset_ox (vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = - [E_onset_red (vs Fc/Fc⁺) + 4.8]
-
-
B. Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is a surface-sensitive technique that provides a more direct measurement of the HOMO level and the material's work function.[16]
Causality Behind the Method: The sample is irradiated with high-energy UV photons (typically from a He I source at 21.22 eV), causing photoemission of electrons from the valence states.[17] By measuring the kinetic energy (E_k) of these emitted electrons, one can determine their original binding energy (E_b) within the material. The edge of the spectrum at high kinetic energy corresponds to the work function (cutoff edge), while the edge at low kinetic energy corresponds to the onset of emission from the HOMO level.
dot graph G { node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [color="#202124"];
} enddot Caption: Principle of Ultraviolet Photoelectron Spectroscopy (UPS).
Experimental Protocol: Ultraviolet Photoelectron Spectroscopy
-
Sample Preparation: A thin film of NPB is deposited onto a conductive substrate (e.g., ITO or gold-coated silicon) via thermal evaporation in an ultra-high vacuum (UHV) system. The UHV environment is critical to prevent surface contamination.
-
Measurement:
-
The sample is transferred in-situ to an analysis chamber.
-
The surface is irradiated with a monochromatic UV source (He I).
-
An electron energy analyzer measures the number of emitted electrons as a function of their kinetic energy.
-
-
Data Analysis:
-
The HOMO energy level is determined from the onset of the photoemission signal at the low binding energy (high kinetic energy) side of the spectrum.
-
The work function of the sample is determined from the secondary electron cutoff edge.
-
Measuring Charge Carrier Mobility
A. Time-of-Flight (TOF) Photoconductivity
The TOF method is a direct and reliable technique for measuring the drift mobility of charge carriers in resistive materials.[18][19]
Causality Behind the Method: A thin sheet of charge carriers is photogenerated near one electrode by a short laser pulse. A constant electric field applied across the sample causes this sheet of charge to drift towards the opposite electrode. The resulting transient photocurrent is measured as a function of time. A distinct "kink" or change in slope in the photocurrent trace marks the arrival of the fastest carriers at the collection electrode, defining the transit time (t_T). Knowing the sample thickness (d) and the applied voltage (V), the mobility (µ) can be calculated directly.[20]
dot graph G { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];
} enddot Caption: Workflow for Time-of-Flight (TOF) mobility measurement.
Experimental Protocol: Time-of-Flight
-
Sample Fabrication: A "thick" film of NPB (typically 1-10 µm) is sandwiched between two electrodes. One electrode must be semi-transparent to allow laser excitation (e.g., ITO), and the other is typically an evaporated metal like aluminum.
-
Measurement:
-
The sample is placed in a measurement chamber and a constant voltage (V) is applied across the electrodes.
-
A short pulse of light (with photon energy greater than the NPB bandgap) from a laser is directed through the semi-transparent electrode, creating a thin sheet of electron-hole pairs near that interface.
-
Depending on the polarity of the applied voltage, either holes or electrons will drift across the bulk of the NPB film. For NPB, a positive bias on the ITO will cause holes to drift.
-
The resulting transient photocurrent is recorded by a fast oscilloscope connected in series with the sample.
-
-
Data Analysis:
-
The transit time (t_T) is determined from the recorded photocurrent transient. In an ideal case (non-dispersive transport), this appears as a plateau followed by a sharp drop. For amorphous materials like NPB, transport is often dispersive, and t_T is identified as the intersection of the asymptotes in a log-log plot of current vs. time.
-
The hole mobility (µh) is calculated using the formula: µh = d² / (V * t_T) , where d is the film thickness.
-
Conclusion: An Enduring Legacy in Organic Electronics
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) stands as a testament to the power of rational molecular design. Its electronic properties—a HOMO level well-matched for hole injection from standard anodes, a high LUMO level for effective electron blocking, robust hole mobility, and excellent thermal stability—collectively establish it as a near-ideal hole transport material. The experimental techniques detailed herein, from cyclic voltammetry to time-of-flight photoconductivity, represent the standard toolkit for researchers and scientists to validate and understand these critical parameters. While the field continues to evolve with the synthesis of novel materials, NPB remains the benchmark against which new hole transport materials are measured, making a thorough understanding of its electronic properties essential for anyone working in organic electronics.
References
- American Chemical Society. (n.d.). Time-of-flight technique for mobility measurements in the condensed phase.
- Ossila. (n.d.). NPB (NPD) | OLED Material / Chemical | CAS 123847-8-8.
- Lin, C.-I., et al. (2007). Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents. ResearchGate.
- Nishida, J., et al. (2018). Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate.
- Leonat, L., et al. (n.d.). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. UPB.
- Heimel, G., et al. (n.d.). Photoelectron Spectroscopy on Doped Organic Semiconductors and Related Interfaces.
- Anthony, J. (n.d.). Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals. University Digital Conservancy.
- Kera, S., et al. (2020). Photoelectron spectroscopy on single crystals of organic semiconductors: experimental electronic band structure for optoelectronic properties. Journal of Materials Chemistry C.
- Chen, C. H., et al. (n.d.). Charge carrier mobility in organic materials measurement with time-of-flight technique. IEEE Xplore.
- Jiang, Y., et al. (n.d.). The effect of NPB morphology on OLEDs optoelectronic characteristics. SPIE Digital Library.
- Boron Molecular. (n.d.). Optimizing OLED Performance with NPB: A Buyer's Guide.
- Jiang, Y., et al. (2006). The effect of NPB morphology on OLEDs optoelectronic characteristics. Proceedings of SPIE.
- Rabe, M. (n.d.). Investigation on the Interfaces in Organic Devices by Photoemission Spectroscopy. MDPI.
- ResearchGate. (n.d.). (a) The device structure for the OLED with NPB or MoO3-doped NPB and....
- Haymoor, I. (2018). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi.
- Wei, B., et al. (2021). Robust organic functional materials by thermally doping with metal oxide. AIP Publishing.
- Wang, W., et al. (2007). Hole mobility of N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl) benzidine investigated by using space-charge-limited currents. AIP Publishing.
- Lin, C.-T., et al. (2020). Angle-Resolved Photoemission Study on the Band Structure of Organic Single Crystals. MDPI.
- ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?.
- Tavakoli, M. M., et al. (2021). Charged Defect Healing by N, N′–Di (Naphthalene-1-Yl)-N, N′ Diphenyl Benzidine at the Interface of CuInS2 Nanoparticle Hole Transporting Materials in Carbon-Based Halide Perovskite Solar Cells. ResearchGate.
- Leonat, L., et al. (2012). Cyclic voltammetry for energy levels estimation of organic materials. ResearchGate.
- Djurišić, A. B., et al. (2008). Growth of N,N′-di(naphthalene-1-yl)-N,N′-diphenyl-benzidine dome structures. AIP Publishing.
- Tang, J.-X., et al. (2007). Comparison of HOMO and LUMO positions of various organic semiconductors. ResearchGate.
- Lee, S. T., et al. (2004). Electron blocking and hole injection: The role of N,N′-Bis(naphthalen-1-y)-N,N′-bis(phenyl)benzidine in organic light-emitting devices. Applied Physics Letters.
- Chen, C. H., et al. (n.d.). HOMO and LUMO energy levels of materials used in this study. ResearchGate.
Sources
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Charge carrier mobility in organic materials measurement with time-of-flight technique | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 10. pubs.aip.org [pubs.aip.org]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. The effect of NPB morphology on OLEDs optoelectronic characteristics - Beijing Institute of Technology [pure.bit.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. prezi.com [prezi.com]
- 16. Investigation on the Interfaces in Organic Devices by Photoemission Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. conservancy.umn.edu [conservancy.umn.edu]
- 20. pubs.acs.org [pubs.acs.org]
Thermal stability analysis of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine
An In-Depth Technical Guide to the Thermal Stability Analysis of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine
Abstract
The long-term operational stability of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), is intrinsically linked to the thermal robustness of the constituent organic semiconductor materials.[1][2] this compound, a promising hole-transporting material, demands a rigorous and multi-faceted approach to characterize its thermal stability. This guide provides a comprehensive framework for researchers and drug development professionals to assess the thermal properties of this molecule. We move beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring a self-validating and holistic analysis. The methodologies detailed herein—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Isothermal Stress Testing coupled with High-Performance Liquid Chromatography (HPLC)—collectively offer a complete picture of decomposition temperatures, morphological stability, and degradation kinetics.
Introduction: The Imperative of Thermal Stability
This compound belongs to a class of aromatic amines utilized in organic electronics for their charge-transport properties.[3][4] In applications like OLEDs, materials are subjected to thermal stress from two primary sources: the manufacturing process (e.g., vacuum deposition) and the operational lifetime of the device, where heat is generated due to non-radiative recombination and Joule heating.[1] Thermal instability can lead to catastrophic device failure through several mechanisms:
-
Chemical Decomposition: The molecule breaks down, creating impurities that can act as charge traps or quenching sites, thereby reducing device efficiency and lifespan.
-
Morphological Instability: Amorphous thin films, common in OLEDs, can crystallize or undergo phase changes when heated above their glass transition temperature (Tg), leading to altered film morphology, compromised layer interfaces, and device shorting.[1]
Therefore, a thorough understanding of a material's thermal limits is not an academic exercise but a critical step in predicting its performance, establishing safe operating windows, and ensuring product reliability. This guide provides the foundational analytical protocols to establish these critical parameters for this compound.
Physicochemical Characterization
A baseline understanding of the molecule's properties is essential before commencing thermal analysis.
| Property | Value | Source |
| IUPAC Name | N-(4-phenylphenyl)naphthalen-1-amine | |
| Molecular Formula | C₂₂H₁₇N | |
| Molecular Weight | 295.4 g/mol | |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=CC=CC=C43 | |
| Appearance | White to slightly yellowish or reddish-brown crystalline powder | [5] |
Thermogravimetric Analysis (TGA): Assessing Decomposition Temperature
Expertise & Rationale: TGA is the cornerstone of thermal stability analysis.[6][7] It directly measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This allows us to pinpoint the temperature at which the material begins to chemically decompose and lose mass. The choice of atmosphere (e.g., inert nitrogen vs. oxidative air) is critical, as the degradation mechanism can be highly dependent on the presence of oxygen. For organic electronics, analysis under an inert atmosphere is often more relevant to the encapsulated device environment.
TGA Experimental Workflow
Caption: Workflow for TGA analysis.
Step-by-Step TGA Protocol
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications (e.g., using certified calcium oxalate or Curie point standards).
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan (platinum or ceramic).
-
Instrument Setup: Place the sample pan into the TGA autosampler or balance mechanism.
-
Method Programming:
-
Purge Gas: Set the furnace purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
-
Data Acquisition: Initiate the run and record the mass loss as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs.
Differential Scanning Calorimetry (DSC): Probing Morphological Stability
Expertise & Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[10][11] This technique is exceptionally sensitive to thermal transitions that do not involve mass loss, such as the glass transition (Tg) and melting (Tm).[7] For an amorphous material like those used in OLEDs, the Tg is arguably the most important thermal parameter.[1] It represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery, mobile state. Operating a device near or above the Tg can lead to film crystallization and rapid device failure.[1]
DSC Experimental Workflow
Caption: Workflow for DSC analysis.
Step-by-Step DSC Protocol
-
Instrument Calibration: Calibrate the DSC cell for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans in their respective positions within the DSC cell.
-
Method Programming (Heat-Cool-Heat Cycle):
-
First Heat: Ramp temperature from 25°C to a temperature above the expected melting point but below the Td (e.g., 250°C) at 10°C/min. This removes the sample's thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (25°C).
-
Second Heat: Ramp the temperature again from 25°C to 250°C at 10°C/min. The Tg is determined from this second heating scan.
-
-
Data Acquisition: Initiate the run, recording the differential heat flow.
-
Data Analysis: Plot heat flow versus temperature. The Tg will appear as a step-change in the baseline of the second heating scan. The melting point (Tm) will be an endothermic peak in the first heating scan.
Isothermal Stress Testing and HPLC Analysis: Quantifying Degradation
Expertise & Rationale: While TGA and DSC are excellent for determining acute thermal event temperatures, they do not fully capture the slower degradation that may occur over long periods at temperatures well below Td. Isothermal stress testing mimics the constant operating temperature of a device.[12] Coupling this with a highly sensitive and quantitative technique like HPLC allows for the precise measurement of the parent compound's depletion and the appearance of degradation products.[13][14] This provides kinetic data and a direct measure of chemical stability under realistic conditions, forming a self-validating system where the loss of the parent compound can be correlated with the formation of new species.
Isothermal Stress & HPLC Workflow
Caption: Workflow for Isothermal Stress and HPLC Analysis.
Step-by-Step Isothermal Stress & HPLC Protocol
-
Sample Preparation for Stressing: Place accurately weighed amounts (e.g., 10 mg) of this compound into several glass vials. Keep one vial as a time-zero (T=0) control, stored under refrigerated and dark conditions.
-
Isothermal Stressing: Place the other vials in a calibrated oven at a constant, elevated temperature (e.g., 120°C, a temperature below Tg and Td but sufficient to accelerate degradation).
-
Time Points: Remove one vial from the oven at specified time intervals (e.g., 24, 48, 96, 168 hours).
-
HPLC Sample Preparation:
-
For each time point (including T=0), dissolve the entire sample in a precise volume of a suitable solvent (e.g., acetonitrile) to create a stock solution.
-
Dilute the stock solution to a working concentration (e.g., 20 µg/mL) using the mobile phase.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the T=0 control sample to determine the retention time and peak area of the pure compound.
-
Run each of the stressed samples.
-
Calculate the purity of this compound at each time point by comparing its peak area to the T=0 sample.
-
Observe the chromatograms for the appearance of new peaks, which represent thermal degradation products.
-
Data Synthesis and Interpretation
A comprehensive thermal stability profile is constructed by integrating the data from all three techniques.
| Analytical Technique | Key Parameter | Typical Result for a Stable Material | Interpretation |
| TGA | Td (5% mass loss) | > 350°C | Indicates high thermal energy is required to break chemical bonds, suggesting a robust molecular structure. |
| DSC | Glass Transition (Tg) | > 120°C | A high Tg signifies strong intermolecular forces, preventing the amorphous solid from softening and flowing at typical operating temperatures, thus ensuring morphological stability.[1] |
| Isothermal HPLC | Purity @ 120°C / 168h | > 99.0% | Demonstrates excellent chemical stability under prolonged thermal stress, predicting a long operational lifetime. |
The combination of a high Td (from TGA), a high Tg (from DSC), and minimal degradation under isothermal stress (from HPLC) provides a compelling, multi-faceted case for the excellent thermal stability of this compound, making it a suitable candidate for demanding applications in organic electronics.
Conclusion
The thermal stability analysis of this compound cannot be adequately addressed by a single technique. A rigorous assessment, as outlined in this guide, requires a tripartite approach. TGA defines the ultimate decomposition limit, DSC establishes the critical threshold for morphological stability (Tg), and isothermal stress testing coupled with HPLC provides quantifiable, real-world data on degradation kinetics. By integrating these methodologies, researchers and developers can confidently characterize material robustness, predict device lifetime, and accelerate the development of next-generation organic electronic materials.
References
-
Visoly-Fisher, I., et al. (2014). Concentrated sunlight for accelerated stability testing of organic photovoltaic materials: Towards decoupling light intensity and temperature. arXiv:1409.5962. [Link]
-
LANXESS. (n.d.). 1-Naphthalenamine, N-phenyl-. LANXESS Corporation. [Link]
-
Visoly-Fisher, I., et al. (2014). Accelerated stability testing of organic photovoltaic materials with concentrated sunlight. arXiv. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 59861268, 4-[1,1'-Biphenyl]-4-YL-N-phenyl-1-naphthalenamine. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 167130232, N-[1,1'-Biphenyl]-4-YL-1-phenyl-2-naphthalenamine. [Link]
-
Price, J. S., et al. (2019). Fluoropolymer-diluted small molecule organic semiconductors with extreme thermal stability. APL Materials, 7(1), 011101. [Link]
-
Pasilis, S. P., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(19), 9973–9981. [Link]
-
Pasilis, S. P., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC. [Link]
-
Ryno, S. M., et al. (2015). Thermal Stability of Organic Semiconductor Thin Film Glasses by Local Changes in Spontaneous Orientation Polarization. The Journal of Physical Chemistry C, 119(25), 13982–13988. [Link]
-
MySkinRecipes. (n.d.). N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine. [Link]
-
Lee, T. H., et al. (2024). The Quest for Air Stability in Organic Semiconductors. Chemistry of Materials. [Link]
-
Trauble, H. (1975). Temperature dependence of N-phenyl-1-naphthylamine binding in egg lecithin vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 406(3), 447-451. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine in Organic Electronics. [Link]
-
Microchem Laboratory. (n.d.). Accelerated Physical Stability Testing. [Link]
-
NETZSCH. (n.d.). Thermogravimetric Analysis – TGA. [Link]
-
Pasilis, S. P., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(19), 9973–9981. [Link]
-
Wong-Stringer, M., et al. (2019). Accelerated Lifetime Testing of Organic–Inorganic Perovskite Solar Cells Encapsulated by Polyisobutylene. ACS Applied Materials & Interfaces, 11(29), 25965–25974. [Link]
-
ChemBK. (n.d.). N-[5-(tert-butyl)[1,1'-biphenyl]-2-yl]-4-phenyl-1-Naphthalenamine. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7013, Phenyl-1-naphthylamine. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5069127, N
4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl(1,1'-biphenyl)-4,4'-diamine. [Link] -
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 59029879, N-(4-Biphenylyl)-1-naphthylamine. [Link]
-
Masebinu, S. O., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. ACS Omega. [Link]
-
Miletic, T., et al. (2021). A Comprehensive Approach to Compatibility Testing Using Chromatographic, Thermal and Spectroscopic Techniques.... Pharmaceutics, 13(3), 402. [Link]
-
KBI Biopharma. (n.d.). Differential Scanning Calorimetry (DSC). [Link]
-
Lewis, E. A., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biological Procedures Online, 17, 1. [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2024). A Comprehensive Review on Thermal Analysis Techniques: TGA, DTA, and DSC. [Link]
-
D'Anna, A., et al. (2022). Analytical Modeling of Stress Relaxation and Evaluation of the Activation Volume Variation.... ACS Omega, 7(26), 22426–22438. [Link]
-
Miletic, T., et al. (2021). Results of isothermal stress testing at 50 °C for 4 weeks. ResearchGate. [Link]
-
Deshpande, P. B., et al. (2023). A Stability Indicating RP-HPLC Method for Estimation of Pitolisant in Bulk and in its Formulation. Indo American Journal of Pharmaceutical Sciences, 10(07). [Link]
-
Roberts, G. D., et al. (n.d.). Stress Free Temperature Testing and Calculations on Out-of-Autoclave Composites. NASA Technical Reports Server. [Link]
-
Reading, M., et al. (2002). Differential Scanning Calorimetry and Scanning Thermal Microscopy Analysis of Pharmaceutical Materials. Journal of Thermal Analysis and Calorimetry, 68, 21-33. [Link]
-
Santos, J. C., & Lito, P. F. (2018). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. The Canadian Journal of Chemical Engineering, 96(11), 2371-2380. [Link]
-
Antolín-Rodríguez, J. M., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42. [Link]
-
TA Instruments. (n.d.). Isothermal Titration Calorimetry in Organic Solvent Systems. [Link]
-
Trujillo-de Santiago, G., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(10), 1647. [Link]
-
Lumora Chemicals. (n.d.). N-(4-(Naphthalen-1-yl)phenyl)-[1,1′-biphenyl]-3-amine. [Link]
-
Davis, T. P., et al. (1983). High-performance liquid chromatographic analysis of biogenic amines in biological materials as o-phthalaldehyde derivatives. Journal of Chromatography B: Biomedical Sciences and Applications, 273(2), 411-420. [Link]
-
Frank, D. S., et al. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. International Journal of Pharmaceutics, 591, 119916. [Link]
-
Seeger, M., et al. (1999). Degradation of polychlorinated biphenyl metabolites by naphthalene-catabolizing enzymes. FEMS Microbiology Letters, 173(1), 11-16. [Link]
-
Zhang, Q., et al. (2020). Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach. Chemosphere, 250, 125844. [Link]
-
Studzińska, S., et al. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 27(11), 3591. [Link]
-
Antolín-Rodríguez, J. M., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42. [Link]
-
ResearchGate. (n.d.). The Degradation Pathway of Biphenyl. [Link]
-
Kang, S., et al. (2016). Differential Scanning Calorimetry to Quantify the Stability of Protein Cages. Methods in Molecular Biology, 1461, 15-24. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine [myskinrecipes.com]
- 4. leapchem.com [leapchem.com]
- 5. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. umw.edu.pl [umw.edu.pl]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kbibiopharma.com [kbibiopharma.com]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Approach to Compatibility Testing Using Chromatographic, Thermal and Spectroscopic Techniques: Evaluation of Potential for a Monolayer Fixed-Dose Combination of 6-Mercaptopurine and Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
Discovery and history of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine as a hole transport material
An In-depth Technical Guide to N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPB): A Foundational Hole Transport Material
Abstract
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, commonly known as NPB or NPD, is a cornerstone of organic electronics. Its discovery revolutionized the field of Organic Light-Emitting Diodes (OLEDs), establishing a benchmark for hole transport materials (HTMs) that remains relevant decades later. This technical guide provides an in-depth exploration of the discovery, history, and fundamental properties of NPB. We will examine its molecular architecture, physicochemical characteristics, and the mechanistic principles that underpin its exceptional performance as a hole transport and electron-blocking layer. Furthermore, this guide presents detailed experimental protocols for the fabrication and characterization of NPB-based devices, offering researchers and scientists a comprehensive resource grounded in authoritative references and field-proven insights.
Introduction: The Critical Role of Hole Transport in Organic Electronics
The advent of organic electronics promised a new generation of devices: flexible, lightweight, and manufacturable at a low cost. Central to this promise are OLEDs, solid-state devices that convert electricity into light with remarkable efficiency.[1] An OLED is fundamentally a multilayer thin-film structure where organic materials are sandwiched between two electrodes.[2] When a voltage is applied, the anode injects "holes" (positive charge carriers) and the cathode injects electrons. These charge carriers migrate towards each other and recombine within an emissive layer (EML) to form excitons, which then release their energy as light.
The efficiency of this process hinges on maintaining a delicate balance between the injected holes and electrons.[3] This is where the Hole Transport Layer (HTL) becomes critical. An effective HTL must exhibit several key characteristics:
-
High Hole Mobility: It must efficiently transport holes from the anode to the emissive layer.
-
Appropriate Energy Levels: Its Highest Occupied Molecular Orbital (HOMO) energy level must align well with the work function of the anode (typically Indium Tin Oxide, ITO) to ensure efficient hole injection, and with the HOMO of the emissive layer for efficient hole transfer.
-
Electron Blocking Capability: Its Lowest Unoccupied Molecular Orbital (LUMO) must be high enough to create an energy barrier that prevents electrons from "leaking" past the emissive layer to the anode, which would otherwise reduce recombination efficiency.
-
Thermal and Morphological Stability: The material must be able to withstand the heat generated during device operation without crystallizing or deforming, which would lead to device failure.
Prior to the widespread adoption of NPB, many early OLEDs suffered from instability and poor efficiency. The search for a material that could satisfy all these requirements led to the discovery of NPB, a molecule that would define the industry standard.
The Genesis of a Workhorse: Discovery and Development of NPB
The journey of NPB is intrinsically linked to the pioneering work on OLEDs at Eastman Kodak in the 1980s.[1] While the initial two-layer OLED structure developed by Tang and VanSlyke in 1987 was a breakthrough, achieving long-term operational stability was the next major hurdle. The materials used for the HTL often had low glass transition temperatures (Tg), leading to morphological instability and device degradation.
In 1996, a seminal paper by S. A. Van Slyke, C. H. Chen, and C. W. Tang of Eastman Kodak introduced an improved OLED device with significantly enhanced stability.[4] The key innovation was the use of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) as the hole transport material. NPB demonstrated a significantly higher glass transition temperature (95 °C) compared to its predecessors.[4][5] This property was crucial because it ensured that the amorphous thin film remained structurally stable even at elevated operating temperatures, preventing crystallization that creates pathways for current leakage and device failure.[6]
The introduction of NPB marked a turning point. It quickly became the most commonly used HTL material in both academic research and commercial OLED production due to its combination of excellent hole transport capability, effective electron blocking, and superior morphological stability.[4][7] Its reliability and performance set a benchmark against which new hole transport materials are still compared.[8]
Molecular Architecture and Physicochemical Properties
The exceptional properties of NPB arise directly from its unique molecular structure. It is a triarylamine derivative featuring a central biphenyl core, with two diphenylamine and two naphthyl groups attached to the nitrogen atoms.[9][10] This structure provides a delocalized π-electron system that facilitates hole transport.
Caption: Energy level diagram of a typical OLED with NPB as the HTL.
Experimental Protocols
Protocol 1: Fabrication of a Standard NPB-Based OLED
This protocol describes the fabrication of a simple two-layer fluorescent OLED using thermal evaporation. The structure is Glass/ITO/NPB/Alq₃/Al.
Methodology:
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Immediately before loading into the vacuum chamber, treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ mbar).
-
Deposit a 40 nm layer of NPB (as the HTL) at a rate of 1-2 Å/s. The thickness is monitored in-situ using a quartz crystal monitor.
-
Without breaking vacuum, deposit a 60 nm layer of Tris(8-hydroxyquinolinato)aluminium (Alq₃) as the combined emissive and electron transport layer, also at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
Through a shadow mask, deposit a 100 nm layer of Aluminum (Al) as the cathode at a rate of 5-10 Å/s. It is common to first deposit a thin (0.5-1 nm) layer of Lithium Fluoride (LiF) before the Al to enhance electron injection.
-
-
Encapsulation:
-
Remove the completed device from the vacuum chamber.
-
To prevent degradation from atmospheric moisture and oxygen, immediately encapsulate the device in a nitrogen-filled glovebox using a UV-cured epoxy and a glass coverslip containing a desiccant.
-
Caption: Experimental workflow for OLED fabrication and testing.
Protocol 2: Device Characterization
The performance of the fabricated OLED must be validated through electrical and optical measurements.
Methodology:
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Use a source measure unit (SMU) combined with a calibrated photodiode or spectrometer.
-
Apply a forward voltage sweep to the device and simultaneously measure the current flowing through it (to calculate current density, J) and the light output (luminance, L, in cd/m²).
-
Key metrics derived from this data include turn-on voltage (voltage at which light is first detected, e.g., at 1 cd/m²), current efficiency (cd/A), and power efficiency (lm/W).
-
-
Electroluminescence (EL) Spectrum:
-
Use a spectrometer to measure the emission spectrum of the device at a constant operating voltage.
-
This confirms the color of the emitted light and allows for the calculation of CIE (Commission Internationale de l'Eclairage) color coordinates. For an NPB/Alq₃ device, a green emission peak around 520-530 nm is expected.
-
Legacy and Future Directions
For over two decades, NPB has been the workhorse of the OLED industry. Its robust performance, reliability, and well-understood properties have made it an invaluable material for both fundamental research and mass production. [4][9]It is often used as the standard reference material when evaluating new and improved HTLs. [3] However, the demand for even higher efficiency and longer lifetimes, particularly for demanding applications like solid-state lighting, has driven the development of new HTMs. Research now focuses on materials with:
-
Higher Hole Mobility: To further reduce driving voltage and resistive losses. [11]* Higher Glass Transition Temperatures: For enhanced stability in high-brightness applications. [8]* Deeper HOMO Levels: To better match with the deep energy levels of blue phosphorescent emitters, improving device efficiency.
Despite the emergence of these new materials, NPB's legacy is secure. It remains a widely used, cost-effective, and highly effective solution for many applications and serves as the foundational pillar upon which modern HTM development was built.
Conclusion
The discovery of this compound (NPB) was a transformative event in the history of organic electronics. Its unique combination of high hole mobility, excellent thermal stability, and ideal energy level alignment solved critical stability and efficiency challenges in early OLEDs. By enabling the fabrication of reliable and long-lasting devices, NPB paved the way for the commercialization of OLED technology. While the field continues to evolve, the principles established by the success of NPB continue to guide the rational design of the next generation of high-performance hole transport materials.
References
-
Van Slyke, S. A., Chen, C. H., & Tang, C. W. (1996). Organic electroluminescent devices with improved stability. Applied Physics Letters, 69(15), 2160-2162. [Link]
-
Salleh, M. M., & Yahaya, M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDS) FOR FLAT PANEL DISPLAYS. Semantic Scholar. [https://www.semanticscholar.org/paper/FABRICATION-OF-ORGANIC-LIGHT-EMITTING-DIODES-(-FOR-Salleh-Yahaya/e83100657f20e40d42120e261f93f6c770c1157d]([Link]
-
Averin, A. D., et al. (2022). Synthesis of 1-[(1,1′-biphenyl)-4-yl]naphthalene from amines obtained by the Stevens rearrangement of N-[3-(naphthalen-1-yl)prop-2-yn-1-yl]-3-phenylprop-2-en-1-aminium bromides. Russian Chemical Bulletin, 71, 1366–1377. [Link]
-
ResearchGate. (n.d.). Fullerene-doped hole transport NPB layer in organic light-emitting devices. [Link]
-
Jiang, Y., Yu, Z., & Xue, W. (2006). The effect of NPB morphology on OLEDs optoelectronic characteristics. Proceedings of SPIE - The International Society for Optical Engineering, 6030. [Link]
-
ResearchGate. (n.d.). Influence of NPB:CBP modulated hole transporting layer on yellow organic light-emitting device characteristics. [Link]
-
ResearchGate. (n.d.). Organic Light Emitting Diode (OLED) Using Different Hole Transport and Injecting Layers. [Link]
-
Reineke, S., et al. (2014). Alternative p-doped hole transport material for low operating voltage and high efficiency organic light-emitting diodes. Applied Physics Letters. [Link]
-
Li, Y., et al. (2021). Mediation of exciton concentration on magnetic field effects in NPB : Alq3-based heterojunction OLEDs. RSC Advances. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2023). High-Performance OLED Material: Unveiling the Properties and Applications of NPD for Advanced Electronic Devices. [Link]
-
van Mensfoort, S. L. M., et al. (2010). Hole transport in the organic small molecule material α-NPD: evidence for the presence of correlated disorder. Journal of Applied Physics. [Link]
-
Liu, J., et al. (2007). Low operating voltage bright organic light-emitting diode using iridium complex doped in 4,4′-bis[N-1-napthyl-N-phenyl-amino]biphenyl. Applied Physics Letters. [Link]
-
Science Publications. (n.d.). Biphenyl- 4,4`-Diamine as Hole Transport Layer in Organic Light Emitting Devices. [Link]
-
Li, Y., et al. (2021). Mediation of exciton concentration on magnetic field effects in NPB : Alq3-based heterojunction OLEDs. RSC Publishing. [Link]
-
Djurovich, P. I., et al. (2005). Organometallic complexes as hole-transporting materials in organic light-emitting diodes. Polyhedron, 24(16-17), 2291-2301. [Link]
-
ResearchGate. (n.d.). The application of multi-phenyl-naphthylamine-based hole-transporting materials in electrochromic devices. [Link]
-
Lee, J., et al. (2020). Degradation Behaviors of NPB Molecules upon Prolonged Exposure to Various Thermal Stresses under High Vacuum below 10–4 Pa. Polymers, 12(6), 1369. [Link]
-
PubChem. (n.d.). N-[1,1'-Biphenyl]-4-YL-1-phenyl-2-naphthalenamine. [Link]
-
Tsung, K. K., Tse, S. C., & So, S. K. (n.d.). NPB-based RGB single-layer OLEDs. Hong Kong Baptist University Scholars. [Link]
-
ResearchGate. (n.d.). Measurement and Modeling of Hole Transport in Blends of N,N'-diphenyl-N,N'-bis(1-naphthyl)-1,1'-biphenyl-4,4'-diamine (NPB) and the Hole-conducting Material HIM. [Link]
-
Grigalevicius, S., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Materials, 16(15), 5288. [Link]
-
Liu, B., et al. (2019). Effects of Charge Transport Materials on Blue Fluorescent Organic Light-Emitting Diodes with a Host-Dopant System. Nanomaterials, 9(5), 785. [Link]
-
Zang, L., et al. (2021). A Brief History of OLEDs-Emitter Development and Industry Milestones. Advanced Materials, 33(23), e2005630. [Link]
-
De Silva, T. P. D., et al. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Materials, 14(22), 6825. [Link]
-
Kim, J. Y., et al. (2013). New hole transporting materials based on tetraphenylbenzene and aromatic amine derivatives for OLEDs. Molecular Crystals and Liquid Crystals, 584(1), 69-77. [Link]
-
ResearchGate. (n.d.). Structural, Chemical, Electrical, and Thermal Properties of n -Type NbFeSb. [Link]
-
Lee, S. T., et al. (2007). Hole mobility of N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl) benzidine investigated by using space-charge-limited currents. Applied Physics Letters. [Link]
-
ResearchGate. (n.d.). Additional Sectional Properties of Narrow Parallel Flange (NPB) Sections. [Link]
-
The Royal Society of Chemistry. (2022). The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. [Link]
-
Dlubal Software. (n.d.). NPB | IS 12778:2004. [Link]
-
National Center for Biotechnology Information. (n.d.). Exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole transporting materials for perovskite solar cell applications: a DFT and experimental investigation. [Link]
-
MDPI. (2023). Comparison of the Physical Properties and Electronic Structure of Nb2B3 and Ta2B3. [Link]
-
PubChem. (n.d.). Phenyl-1-naphthylamine. [Link]
-
The Royal Society of Chemistry. (n.d.). The theoretical investigation on the 4-(4-phenyl-4-α-naphthylbutadieny)-triphenylamine derivatives as hole transporting materials for perovskite-type solar cells. [Link]
Sources
- 1. A Brief History of OLEDs-Emitter Development and Industry Milestones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Effects of Charge Transport Materials on Blue Fluorescent Organic Light-Emitting Diodes with a Host-Dopant System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. thescipub.com [thescipub.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. nbinno.com [nbinno.com]
- 10. ossila.com [ossila.com]
- 11. Investigation of biphenyl enamines for applications as p-type semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Synthesis Protocol: High-Purity N-[1,1'-biphenyl]-4-yl-1-naphthalenamine
Abstract: This document provides a comprehensive guide for the synthesis of high-purity N-[1,1'-biphenyl]-4-yl-1-naphthalenamine, a key intermediate in organic electronics. The protocol details a robust and reproducible method centered on the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation. This guide is intended for researchers and professionals in chemistry and materials science, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and analytical characterization.
Introduction and Significance
This compound, also known as N-(4-biphenylyl)-1-naphthylamine, is a diarylamine with a significant role in the field of organic electronics. Its rigid, aromatic structure and electron-rich nature make it an excellent hole-transporting material.[1][2] High-purity grades of this compound are essential for the fabrication of efficient and stable Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3][4] The presence of impurities can drastically impede charge transport and reduce the operational lifetime of such devices.
The synthesis of this and similar diarylamines has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions.[5][6] Specifically, the Buchwald-Hartwig amination provides a highly efficient and versatile method for the formation of C-N bonds, overcoming the limitations of older techniques like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[7][8]
Synthetic Strategy: The Buchwald-Hartwig Amination
The most effective and widely adopted method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[9] This reaction couples an aryl halide or sulfonate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[10]
Retrosynthetic Analysis:
The target molecule can be disconnected at the C-N bond in two ways, leading to two primary synthetic routes:
-
Route A: Coupling of 1-naphthalenamine with 4-bromo-[1,1'-biphenyl].
-
Route B: Coupling of 4-amino-[1,1'-biphenyl] (4-aminobiphenyl) with 1-bromonaphthalene.
Both routes are viable. The choice often depends on the commercial availability and cost of the starting materials. For this protocol, we will focus on Route A, which is a commonly employed strategy.
Why Buchwald-Hartwig?
The power of the Buchwald-Hartwig amination lies in its high functional group tolerance and its efficacy under relatively mild conditions. The development of specialized, bulky, electron-rich phosphine ligands has been instrumental in expanding the reaction's scope to include even challenging substrates like aryl chlorides and sterically hindered amines.[7][11][12] These ligands promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to higher yields and faster reaction times.[12]
The Catalytic Cycle: Mechanism of Action
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Key Steps in the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-[1,1'-biphenyl]), forming a Pd(II) complex.[10][12]
-
Amine Coordination & Deprotonation: The amine (1-naphthalenamine) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium amide complex.[10][13]
-
Reductive Elimination: This is the final, product-forming step. The diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][12]
Sources
- 1. N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Investigation of biphenyl enamines for applications as p-type semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Dual C-H Carbonylation of Diarylamines Leading to Diversified Acridones under CO-Free Conditions [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. m.youtube.com [m.youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. research.rug.nl [research.rug.nl]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPB) as a Hole Transport Layer in High-Performance OLEDs
Introduction: The Critical Role of NPB in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their superior contrast, vibrant colors, and flexibility. The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers—holes and electrons—to the emissive layer where they recombine to produce light. N-[1,1'-biphenyl]-4-yl-1-naphthalenamine, commonly known as NPB or NPD, has established itself as a cornerstone material for the Hole Transport Layer (HTL) in a vast array of OLED devices.[1][2] Its widespread adoption stems from its exceptional hole transport capabilities, high morphological stability, and well-matched energy levels with common anode and emissive materials.[2][3]
This application note provides a comprehensive guide for researchers and engineers on the effective utilization of NPB as an HTL in the fabrication of high-performance OLEDs. We will delve into the fundamental material properties of NPB, present detailed, field-proven protocols for device fabrication via thermal evaporation, and discuss key characterization techniques to validate device performance. The causality behind each experimental step is explained to provide a deeper understanding of the device physics and material science at play.
Material Properties of NPB: A Foundation for High Performance
The efficacy of NPB as an HTL is rooted in its intrinsic chemical and physical properties. A thorough understanding of these parameters is essential for designing efficient device architectures.
Chemical and Physical Characteristics
NPB is a small molecule organic semiconductor belonging to the triarylamine family.[4] Its chemical structure is designed to facilitate the delocalization of positive charge, which is fundamental to its hole-transporting nature.
| Property | Value | Reference |
| Chemical Name | N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine | [2] |
| Synonyms | NPB, NPD, N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine | [2] |
| CAS Number | 123847-85-8 | [2] |
| Molecular Formula | C44H32N2 | [2] |
| Molecular Weight | 588.74 g/mol | [2] |
| Appearance | Off-White Powder | [2] |
| Melting Point | 279-283 °C | [2] |
Electronic and Thermal Properties
The electronic properties of NPB, particularly its HOMO and LUMO energy levels, dictate the efficiency of hole injection from the anode and transport to the emissive layer. Its thermal properties, especially the glass transition temperature (Tg), are crucial for the long-term stability and operational lifetime of the OLED.[2][3]
| Property | Value | Significance in OLEDs | Reference |
| HOMO Level | ~5.5 eV | Facilitates efficient hole injection from high work function anodes like ITO. | [2][5] |
| LUMO Level | ~2.4 eV | Provides a large barrier for electron leakage from the emissive layer to the anode. | [2] |
| Glass Transition Temp. (Tg) | ~95-98 °C | A higher Tg ensures morphological stability of the amorphous thin film during device operation, preventing crystallization and subsequent device failure. | [2][3] |
| Hole Mobility | ~3-6 x 10⁻⁴ cm²/Vs | High hole mobility ensures efficient transport of holes to the emissive layer, reducing resistive losses and lowering the device's operating voltage. | [5] |
The high glass transition temperature of NPB is a significant advantage, as it enhances the morphological stability of the thin film, which is beneficial for device longevity.[2][3] The purity of NPB is paramount; impurities can act as charge traps, hindering performance and reducing the device's lifetime.[1] Therefore, using sublimed-grade NPB (>99.5% purity) is highly recommended for fabricating high-performance devices.[1][2]
Experimental Workflow and Protocols
The fabrication of a reliable and efficient OLED is a multi-step process that demands meticulous attention to detail, particularly concerning cleanliness and process control. This section outlines a step-by-step protocol for fabricating a standard NPB-based OLED using thermal evaporation.
Overview of the Fabrication Process
The overall workflow involves substrate preparation, sequential deposition of the organic layers and cathode, and finally, encapsulation to protect the device from environmental degradation.
Caption: High-level workflow for OLED device fabrication.
Protocol 1: Rigorous Substrate Cleaning
The quality of the interface between the anode and the first organic layer is critical for efficient charge injection. The substrate, typically Indium Tin Oxide (ITO) coated glass, must be impeccably clean to avoid short circuits and ensure uniform film growth.
Materials:
-
Pre-patterned ITO-coated glass substrates (e.g., 15 Ω/□)
-
Detergent solution (e.g., 1% Hellmanex III in deionized water)[6][7]
-
Deionized (DI) water
-
Isopropyl alcohol (IPA)
-
Acetone
-
Substrate rack and beakers
-
Ultrasonic bath
-
High-purity nitrogen (N₂) gas gun
Procedure:
-
Mechanical Scrub & Initial Rinse: Gently scrub the ITO surface with a gloved hand and a small amount of detergent solution to physically remove large particulates.[7] Rinse thoroughly with DI water.
-
Detergent Sonication: Place the substrates in a rack and submerge them in a beaker containing the detergent solution. Sonicate in an ultrasonic bath for 5-10 minutes.[6][7][8] This step removes the majority of organic and particulate contaminants.
-
DI Water Rinsing: Remove the substrates and rinse them thoroughly under running DI water or by using sequential "dump rinses" in beakers of fresh DI water.[6][7]
-
Solvent Sonication (Acetone): Submerge the substrates in a beaker of acetone and sonicate for 5-10 minutes to remove residual organic contaminants.[8]
-
Solvent Sonication (IPA): Transfer the substrates to a beaker of IPA and sonicate for another 5-10 minutes.[6][7] This step displaces the acetone and removes any remaining organic residues.
-
Final DI Water Rinse: Rinse the substrates thoroughly with DI water to remove any residual IPA.[7]
-
Drying: Immediately dry the substrates using a stream of high-purity nitrogen gas.[6][7] Ensure no droplets remain, as this can lead to spotting.
-
Surface Treatment (Recommended): To increase the work function of the ITO and improve wettability, expose the cleaned substrates to an oxygen plasma or UV-ozone treatment for 5-10 minutes immediately before loading into the deposition chamber.[7]
Protocol 2: OLED Fabrication by Thermal Evaporation
This protocol describes the deposition of a standard multilayer OLED in a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).
Device Structure: ITO / NPB (HTL) / Alq₃ (EML/ETL) / LiF (EIL) / Al (Cathode)
Materials:
-
Cleaned ITO substrates
-
High-purity (sublimed) NPB
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃)
-
Lithium Fluoride (LiF)
-
High-purity Aluminum (Al) pellets or wire
-
Evaporation boats (e.g., molybdenum, tungsten)
-
Shadow masks for cathode definition
Procedure:
-
System Preparation: Load the source materials into their respective evaporation boats within the vacuum chamber. Load the cleaned ITO substrates into a substrate holder.
-
Pump Down: Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁶ Torr). This minimizes contamination from residual gases during deposition.
-
Deposition of NPB (HTL):
-
Heat the NPB source slowly until its deposition rate, monitored by a quartz crystal microbalance (QCM), stabilizes at the desired value (typically 0.1-0.2 nm/s or 1-2 Å/s).[8]
-
Open the shutter and deposit the NPB layer to the target thickness (e.g., 40-60 nm). The substrate temperature can influence film morphology; deposition at room temperature generally yields good results.[9][10]
-
-
Deposition of Alq₃ (EML/ETL):
-
Without breaking vacuum, heat the Alq₃ source to achieve a stable deposition rate of 0.1-0.2 nm/s.
-
Deposit the Alq₃ layer to the desired thickness (e.g., 50-60 nm).[8] In this simple device, Alq₃ serves as both the emissive and electron transport layer.
-
-
Deposition of LiF (EIL):
-
Heat the LiF source to achieve a deposition rate of ~0.01 nm/s (0.1 Å/s).
-
Deposit a thin layer of LiF (e.g., 0.5-1.0 nm). This layer serves as an electron injection layer, lowering the injection barrier from the aluminum cathode.[11]
-
-
Cathode Deposition:
-
Position a shadow mask over the substrates to define the cathode areas.
-
Heat the aluminum source to achieve a higher deposition rate (e.g., 0.5-1.0 nm/s or 5-10 Å/s).
-
Deposit the aluminum cathode to a thickness of 100-150 nm.[11]
-
-
Venting and Encapsulation:
-
Allow the system to cool before slowly venting with an inert gas like nitrogen.
-
Immediately transfer the completed devices to a nitrogen-filled glovebox for encapsulation. Apply a UV-curable epoxy and a glass coverslip to seal the device and protect the organic layers and reactive cathode from oxygen and moisture.[6]
-
Device Architecture and Energy Levels
The performance of an OLED is governed by the energy alignment of the different layers. The diagram below illustrates a typical device structure using NPB and the corresponding energy level diagram, showing the cascade for efficient hole injection and transport.
Caption: A simplified diagram of a multilayer OLED structure.[12]
Caption: Energy level diagram for a standard ITO/NPB/Alq3/Al OLED.
Characterization and Performance Metrics
After fabrication, the devices must be characterized to evaluate their performance. Key performance indicators (KPIs) for OLEDs include:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: This fundamental measurement provides information on the turn-on voltage, operating voltage, and brightness of the device.
-
Efficiency Metrics:
-
Current Efficiency (cd/A): Measures the light output per unit of current.
-
Power Efficiency (lm/W): Measures the light output per unit of electrical power consumed.
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted from the device to the number of electrons injected.
-
-
Electroluminescence (EL) Spectrum: Shows the color coordinates and purity of the emitted light.
-
Operational Lifetime (LT₅₀ or LT₉₅): The time it takes for the device's initial luminance to decay to 50% or 95% under constant current operation.
A typical green OLED fabricated with the structure ITO/NPB (50 nm)/Alq₃ (50 nm)/LiF/Al can achieve a maximum luminance of over 7,600 cd/m² and a current efficiency of approximately 2.75 cd/A.[12][13]
Conclusion
This compound (NPB) remains an indispensable material in the field of organic electronics. Its well-balanced electronic properties, high hole mobility, and excellent thermal stability make it an ideal choice for the hole transport layer in a wide range of OLED applications. By following rigorous cleaning and fabrication protocols as outlined in this guide, researchers can reliably produce high-performance OLED devices and build a solid foundation for further innovation in emissive materials and device architectures. The self-validating nature of these protocols, from substrate preparation to final encapsulation, ensures the reproducibility and integrity of the experimental results.
References
-
Zhang, L., et al. (2008). Organic electroluminescent characteristics of PS:NPB composite hole transporting layer. Journal of Materials Science & Technology, 24(5), 741-745. Retrieved from [Link]
-
Nagai, M. (2009). Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Formation. IEEE Journal of Display Technology, 5(5), 173-177. Retrieved from [Link]
-
Optimizing OLED Performance with NPB: A Buyer's Guide. (n.d.). Retrieved from [Link]
-
Jiang, Y., et al. (2006). The effect of NPB morphology on OLEDs optoelectronic characteristics. Proceedings of SPIE, 6030, 603007. Retrieved from [Link]
-
Nagai, M. (2009). Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Formation. IEEE Xplore. Retrieved from [Link]
-
Jiang, Y., et al. (2006). The effect of NPB morphology on OLEDs optoelectronic characteristics. SPIE Digital Library. Retrieved from [Link]
-
Wei, B., et al. (2021). Robust organic functional materials by thermally doping with metal oxide. ResearchGate. Retrieved from [Link]
-
Salleh, M. M., et al. (2005). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDS) FOR FLAT PANEL DISPLAYS. Neliti. Retrieved from [Link]
-
Nagai, M. (2009). Substrate Cleaning Methods for Fabricating OLEDs and Its Effect on Current Leakage Defect Formation. ResearchGate. Retrieved from [Link]
-
Mondal, A., et al. (2018). Rigorous Characterization and Predictive Modeling of Hole Transport in Amorphous Organic Semiconductors. Advanced Electronic Materials, 4(9), 1800268. Retrieved from [Link]
-
Wei, B., et al. (2021). The morphology of NPB film annealed at different temperatures for 30 min. ResearchGate. Retrieved from [Link]
-
Loo, Y.-L., et al. (2011). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Journal of Materials Chemistry, 21(42), 16757-16762. Retrieved from [Link]
-
Chan, M. Y., et al. (2004). Hole transport in molecularly doped naphthyl diamine. ResearchGate. Retrieved from [Link]
-
Kearns, K. L., et al. (2008). Tunable molecular orientation and elevated thermal stability of vapor-deposited organic semiconductors. Proceedings of the National Academy of Sciences, 105(48), 18588-18593. Retrieved from [Link]
-
Kim, J.-H., et al. (2020). Degradation Behaviors of NPB Molecules upon Prolonged Exposure to Various Thermal Stresses under High Vacuum below 10–4 Pa. ACS Omega, 5(25), 15309-15317. Retrieved from [Link]
-
Abdullah, M. J., et al. (2010). Biphenyl- 4,4`-Diamine as Hole Transport Layer in Organic Light Emitting Devices. American Journal of Applied Sciences, 7(1), 1-5. Retrieved from [Link]
-
Chan, M. Y., et al. (2004). The hole mobilities of the NPB and the doped NPB samples against the square root of the electric field F at 290 K. ResearchGate. Retrieved from [Link]
-
Brütting, W., et al. (2001). Device physics of organic light-emitting diodes based on molecular materials. Synthetic Metals, 122(1), 95-100. Retrieved from [Link]
-
Kim, H., et al. (2023). Thickness Dependence of MoO3 Hole Injection Layer on Energy-Level Alignment with NPB Hole Transport Layers in OLEDs. Applied Science and Convergence Technology, 32(3), 55-59. Retrieved from [Link]
-
He, S.-J., et al. (2021). Glass transition temperatures in pure and composite organic thin-films. ResearchGate. Retrieved from [Link]
-
Thermal evaporation process needs a mask process to fabricate a pattern. (n.d.). ResearchGate. Retrieved from [Link]
-
Schematic structures of a OLEDs and b hole-only -NPD devices with various thicknesses X nm of MoO3 HIL. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. Polymers, 16(4), 481. Retrieved from [Link]
-
Lu, Z. H. (n.d.). Materials, Models, and Design Rules Why Organic Light Emitting Diodes (OLEDs)?. Retrieved from [Link]
-
Exploring N-[4-[4-(Naphthalen-1-ylamino)phenyl]phenyl]naphthalen-1-amine. (n.d.). Retrieved from [Link]
-
Yu, X., et al. (2024). Predicting glass transition temperatures for OLED organics with random forest algorithm. ResearchGate. Retrieved from [Link]
-
Energy level alignments of devices 1–4, the HOMO and LUMO energy level values of materials are originated directly from the literatures. (n.d.). ResearchGate. Retrieved from [Link]
-
Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. (2024). ResearchGate. Retrieved from [Link]
-
PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). (n.d.). IIP Series. Retrieved from [Link]
- Organic light-emitting diode (OLED) device, manufacturing method thereof and display device. (n.d.). Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. thescipub.com [thescipub.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. ossila.com [ossila.com]
- 8. Organic electroluminescent characteristics of PS:NPB composite hole transporting layer [journal.hep.com.cn]
- 9. The effect of NPB morphology on OLEDs optoelectronic characteristics - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. media.neliti.com [media.neliti.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Deposition of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine Thin Films for High-Performance Organic Electronics
Abstract
This document provides a comprehensive guide to the deposition of high-quality thin films of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine, a material widely known in organic electronics as N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB).[1][2] Renowned for its excellent hole transport properties and thermal stability, NPB is a cornerstone material for the Hole Transport Layer (HTL) in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[3][4][5] This guide details the two primary deposition methodologies—Vacuum Thermal Evaporation (VTE) and Solution-Based Spin Coating—offering in-depth protocols, explaining the scientific rationale behind process parameters, and providing a comparative analysis to aid researchers in selecting the optimal technique for their specific application.
Introduction: The Critical Role of NPB in Organic Electronics
This compound, or NPB, is an amorphous organic semiconductor characterized by a high hole mobility (in the range of 10⁻³ to 10⁻⁴ cm²·V⁻¹·s⁻¹) and a suitable Highest Occupied Molecular Orbital (HOMO) level of approximately -5.4 eV.[3] These properties facilitate efficient injection of holes from common transparent conductive anodes like Indium Tin Oxide (ITO) and effective transport to the emissive layer, while simultaneously blocking electron leakage.[3][6][7]
The performance of an OLED, perovskite solar cell, or organic transistor is not solely dependent on the intrinsic properties of the material itself, but is critically influenced by the quality of the deposited thin film.[8] Film morphology, uniformity, purity, and interfacial integrity are paramount. Defects, impurities, or a rough surface can act as charge traps or recombination centers, severely degrading device efficiency, brightness, and operational lifetime.[9] Therefore, the choice and execution of the deposition technique are of utmost importance. This guide will explore the two most prevalent methods for NPB thin film fabrication: Vacuum Thermal Evaporation and Spin Coating.
Table 1: Key Physical and Electronic Properties of NPB
| Property | Value | Source |
| CAS Number | 123847-85-8 | [1] |
| Molecular Formula | C₄₄H₃₂N₂ | [1][10] |
| Molecular Weight | 588.74 g/mol | [1][10] |
| HOMO Level | ~5.2 - 5.4 eV | [3][4] |
| LUMO Level | ~1.9 - 2.6 eV | [4][9] |
| Melting Point (mp) | 279-283 °C | |
| Appearance | Pale Yellow / Off-white powder | [2] |
Method 1: Vacuum Thermal Evaporation (VTE)
VTE is the industry-standard and most widely researched method for depositing small-molecule organic materials like NPB, particularly for high-performance OLEDs.[11] The technique involves heating the source material in a high-vacuum environment until it sublimes; the resulting vapor then travels and condenses onto a cooler substrate, forming a thin film.[12][13]
Principle of Operation & Scientific Rationale
The high vacuum (typically <10⁻⁶ Torr) is critical for two primary reasons. First, it minimizes the presence of atmospheric contaminants (like oxygen and water) that could be incorporated into the film and degrade its electronic properties. Second, it ensures a long "mean free path" for the sublimed NPB molecules, allowing them to travel from the source to the substrate without colliding with background gas molecules, resulting in a directional and uniform deposition. The deposition rate and substrate temperature are precisely controlled to govern the film's morphology and density.[11] A slower deposition rate generally allows molecules more time to arrange themselves into a denser, more ordered amorphous packing structure, which is beneficial for charge transport.[14]
Detailed Protocol for VTE of NPB
A. Substrate Preparation:
-
Sequentially clean the substrate (e.g., ITO-coated glass) in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrate with a high-purity nitrogen gun.
-
Immediately transfer the substrate to an oxygen plasma or UV-Ozone cleaner for 5-10 minutes to remove organic residues and improve the surface energy for better film adhesion.
-
Load the cleaned substrate into the deposition chamber's substrate holder.
B. System Preparation:
-
Load high-purity (sublimed grade, >99%) NPB powder into a suitable evaporation source, such as a quartz or tantalum crucible.[2]
-
Seal the vacuum chamber and pump down to a base pressure of ≤ 5 x 10⁻⁷ Torr. This is crucial to minimize impurity incorporation.
C. Deposition Process:
-
Degassing: Gently heat the NPB source to a temperature below its sublimation point for 20-30 minutes to outgas any adsorbed moisture or volatile contaminants.
-
Deposition: Increase the current to the source until the desired deposition rate is achieved, as monitored by a quartz crystal microbalance (QCM). A typical rate for NPB is 0.5-2.0 Å/s .
-
Continue deposition until the desired film thickness is reached. A typical HTL thickness in OLEDs is 30-60 nm .
-
Simultaneously, the substrate can be held at a specific temperature (e.g., room temperature or slightly elevated) to influence film morphology.
D. Post-Deposition:
-
Once the target thickness is achieved, close the source shutter and turn off the source power.
-
Allow the substrate and sources to cool down to near room temperature under vacuum for at least 30-60 minutes.
-
Vent the chamber with a dry, inert gas (e.g., Nitrogen or Argon) before retrieving the sample.
Table 2: Typical VTE Process Parameters and Their Rationale
| Parameter | Typical Value/Range | Rationale (Causality) |
| Base Pressure | < 5 x 10⁻⁷ Torr | Minimizes film contamination from residual gases, ensuring high purity and electronic quality. |
| Deposition Rate | 0.5 - 2.0 Å/s | Slower rates promote better molecular packing and smoother film morphology, reducing structural defects. |
| Source Material Purity | > 99% (Sublimed) | Prevents impurities from the source material from being incorporated into the film, which can act as charge traps. |
| Substrate Temperature | Room Temperature | Controls the surface mobility of arriving molecules, influencing film morphology and density. |
| Final Film Thickness | 30 - 60 nm | Balances efficient hole transport with minimal optical absorption and series resistance in the final device. |
Method 2: Solution-Based Spin Coating
Spin coating is a cost-effective and high-throughput alternative to VTE, particularly valuable in research labs and for applications where large-area coverage is desired without the need for high vacuum.[15][16] This technique involves depositing a solution of the material onto a substrate and then spinning it at high speed to produce a thin, uniform film.
Principle of Operation & Scientific Rationale
The process relies on the solubility of NPB in a suitable organic solvent. A small volume of the NPB solution is dispensed onto the substrate. When the substrate is rotated at high velocity, centrifugal force spreads the liquid evenly. The final film thickness is determined by a balance between this centrifugal force and viscous forces, with solvent evaporation playing a key role.[17] The choice of solvent is critical; its volatility affects the drying rate and, consequently, the film's morphology and potential for residual solvent trapping. Post-deposition annealing is often required to remove any remaining solvent and potentially improve the film's structural order.[18]
Detailed Protocol for Spin Coating of NPB
A. Solution Preparation:
-
Dissolve NPB powder in a suitable high-purity solvent. NPB shows good solubility in solvents like chloroform, chlorobenzene, or tetrahydrofuran (THF).[2][11]
-
A typical concentration is 5-20 mg/mL . The concentration directly influences the final film thickness.
-
Stir the solution on a magnetic stirrer for several hours (or overnight) in a sealed vial to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
B. Substrate Preparation:
-
Follow the same substrate cleaning procedure as described in the VTE protocol (Section 2.2.A). A clean, hydrophilic surface is essential for uniform wetting.
C. Deposition Process:
-
Place the cleaned substrate on the spin coater chuck and secure it with the vacuum.
-
Dispense a sufficient amount of the filtered NPB solution onto the center of the substrate to cover about 2/3 of the surface area.
-
Immediately start the spin program. A typical two-step program is:
-
Step 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly distribute the solution.
-
Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds. The final speed determines the film thickness—higher speeds result in thinner films.
-
-
The entire process should be conducted in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to ambient moisture and oxygen.
D. Post-Deposition Annealing:
-
Transfer the coated substrate to a hotplate inside the glovebox.
-
Anneal the film at a temperature below the material's glass transition temperature (Tg), typically around 70-100 °C , for 10-30 minutes. This step is crucial for removing residual solvent, which can otherwise act as a trap site for charge carriers.[19]
Comparative Analysis: VTE vs. Spin Coating
The choice between VTE and spin coating depends heavily on the intended application, required device performance, and available resources.
Table 3: Comparison of VTE and Spin Coating for NPB Films
| Feature | Vacuum Thermal Evaporation (VTE) | Solution-Based Spin Coating |
| Film Purity | Very High (impurities limited by source material) | Moderate (risk of residual solvent and dissolved impurities) |
| Film Uniformity | Excellent over small areas; can be complex for large areas | Good, but can suffer from edge bead effects |
| Thickness Control | High Precision (sub-nanometer) | Less Precise (dependent on viscosity, concentration, speed) |
| Material Waste | High (coats chamber walls) | Low (most material is spun off) |
| Process Complexity | High (requires high vacuum equipment) | Low (requires spin coater and hotplate) |
| Cost & Throughput | High initial cost, slow batch process | Low initial cost, fast process suitable for R&D |
| Scalability | Established for industrial manufacturing | Challenging for large, uniform areas; other solution methods (blade, spray coating) are better.[15][20] |
| Best For | High-performance, multi-layered devices (OLEDs); fundamental research | Rapid prototyping; single-layer device studies; applications where cost is a primary driver |
Film Characterization
Regardless of the deposition method, a thorough characterization of the resulting NPB film is a self-validating step to ensure quality.
-
Atomic Force Microscopy (AFM): Used to evaluate surface morphology and quantify root-mean-square (RMS) roughness. Smooth films (<1 nm RMS) are desirable to ensure a good interface with subsequent layers.
-
X-Ray Diffraction (XRD): Confirms the amorphous nature of the NPB film, which is typical and desirable for preventing grain boundaries that can impede charge transport.[21]
-
Spectroscopic Ellipsometry: A non-destructive optical technique to precisely measure film thickness and determine its refractive index.
-
UV-Vis Spectroscopy: Used to assess the optical transparency of the film in the visible region, which is critical for applications like OLEDs and solar cells where light must pass through the HTL.[15]
Conclusion
The deposition of this compound (NPB) thin films is a critical step in the fabrication of efficient organic electronic devices. Vacuum Thermal Evaporation remains the premier technique for achieving the highest purity, smoothest morphology, and most precise thickness control, making it the method of choice for high-performance applications. Solution-based spin coating offers a compelling alternative for rapid screening, research and development, and applications where the stringent requirements of VTE are not necessary. By understanding the underlying principles and carefully controlling the key process parameters detailed in this guide, researchers can reliably produce high-quality NPB films tailored to their specific device architecture and performance goals.
References
-
Recent Advances in Hole-Transporting Layers for Organic Solar Cells. PubMed Central. [Link]
-
Influence of deposition technique on the structural and optical properties of CuS thin films for hole transport layers. National Institutes of Health (NIH). [Link]
-
Impacts of the Hole Transport Layer Deposition Process on Buried Interfaces in Perovskite Solar Cells. ResearchGate. [Link]
-
Advances in Hole Transport Materials for Layered Casting Solar Cells. MDPI. [Link]
-
Characterization of vacuum-deposited and solution-processed N, N′-bis-(1-naphthyl)-N, N′-diphenyl-1, 1′-biphenyl-4, 4′-diamine hole transport layers based organic light emitting devices. ResearchGate. [Link]
-
Innovating with OLEDs: The Crucial Role of High-Purity Intermediates like N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
N-[1,1'-Biphenyl]-4-YL-1-phenyl-2-naphthalenamine. PubChem. [Link]
-
Comments on the Standardized Toolkit for Identification and Quantification of Dioxin and Furan Releases. IPEN.org. [Link]
-
Biennial Review of 40 CFR Part 503 As Required Under the Clean Water Act Section 405(d)(2)(C). EPA. [Link]
-
United Nations Environment Programme - Stockholm Convention. Stockholm Convention. [Link]
-
Cas 92-69-3,4-Phenylphenol. lookchem. [Link]
-
The Role of N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine in Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Formation of antireflective nanostructures on melamine and N,N´-di (1-naphthyl)-N,N´-diphenyl benzidine (NPB). ResearchGate. [Link]
-
4-[1,1'-Biphenyl]-4-YL-N-phenyl-1-naphthalenamine. PubChem. [Link]
-
Overview of thin film deposition techniques. Semantic Scholar. [Link]
-
N-(4-(naphthalen-1-yl)phenyl)-[1, 1'-biphenyl]-4-amine, min 99%, 1 gram. Aladdin Scientific. [Link]
-
N
4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl(1,1'-biphenyl)-4,4'-diamine. PubChem. [Link] -
Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. IRIS UniPA. [Link]
-
Thickness dependence of the trap states in organic thin film of N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl) benzidine. ResearchGate. [Link]
-
Thin Film Deposition Techniques: A Comprehensive Review. ResearchGate. [Link]
-
Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs. MDPI. [Link]
-
N,N'-Bis(naphthalen-1-Yl)-N,N'-bis(phenyl)benzidine (NPB) CAS 123847-85-8 99%. HONGJIN CHEM. [Link]
-
OLED Intermediate. Wat-Mo. [Link]
-
Deposition of ultra-thin coatings by a nature-inspired Spray-on-Screen technology. Nature. [Link]
-
Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness—A Brief Exploration. MDPI. [Link]
-
1,8-Naphthalimide derivatives for OLEDs. ResearchGate. [Link]
-
Organic Thin Film Deposition Techniques. Semantic Scholar. [Link]
-
Advances in Structural and Morphological Characterization of Thin Magnetic Films: A Review. MDPI. [Link]
-
Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. PubMed Central. [Link]
-
Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n‑Type Semiconducting Films. Figshare. [Link]
-
Thin film hydration versus modified spraying technique to fabricate intranasal spanlastic nanovesicles for rasagiline mesylate brain delivery: Characterization, statistical optimization, and in vivo pharmacokinetic evaluation. PubMed Central. [Link]
-
Investigating two-step MAPbI3 thin film formation during spin coating by simultaneous in situ absorption and photoluminescence spectroscopy. Royal Society of Chemistry. [Link]
-
Evaporation of Methylammonium Iodide in Thermal Deposition of MAPbI3. MDPI. [Link]
-
Solution Coating of Pharmaceutical Nanothin Films and Multilayer Nanocomposites with Controlled Morphology and Polymorphism. Kenis Group at UIUC. [Link]
-
Chemical Properties of 1-Naphthalenamine (CAS 134-32-7). Cheméo. [Link]
Sources
- 1. NPB-N,N -ジ- (1-ナフチル)-N,N -ジフェニル -1,1 -ビフェニル)-4,4 -ジアミン96 [sigmaaldrich.com]
- 2. N,N'-Bis(naphthalen-1-Yl)-N,N'-bis(phenyl)benzidine (NPB) CAS 123847-85-8 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 3. N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine | 495416-60-9 | Benchchem [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent Advances in Hole-Transporting Layers for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl(1,1'-biphenyl)-4,4'-diamine | C44H32N2 | CID 5069127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buy N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine | 495416-60-9 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaporation of Methylammonium Iodide in Thermal Deposition of MAPbI3 | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of deposition technique on the structural and optical properties of CuS thin films for hole transport layers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Investigating two-step MAPbI3 thin film formation during spin coating by simultaneous in situ absorption and photoluminescence spectroscopy - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 18. Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Hole Transport Materials for Highly Stable Perovskite Solar Cells | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for N-[1,1'-biphenyl]-4-yl-1-naphthalenamine in Perovskite Solar Cell Fabrication
Introduction: The Critical Role of the Hole Transport Layer in Perovskite Solar Cell Performance
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based cells.[1] A typical PSC architecture consists of a perovskite absorber layer sandwiched between an electron transport layer (ETL) and a hole transport layer (HTL).[1] The HTL plays a pivotal role in the overall device performance and stability. Its primary functions are to efficiently extract photogenerated holes from the perovskite layer, transport them to the electrode, and simultaneously block electrons, thereby minimizing charge recombination.[2]
An ideal HTL material should possess several key characteristics:
-
Appropriate Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTL should be well-aligned with the valence band maximum of the perovskite to ensure efficient hole extraction.[2]
-
High Hole Mobility: To facilitate rapid and efficient transport of holes to the electrode.
-
Good Film-Forming Properties: The ability to form a uniform, pinhole-free layer is crucial for preventing short circuits and ensuring device reproducibility.
-
Chemical and Thermal Stability: The HTL must be stable under operational conditions to ensure the long-term stability of the solar cell.[3]
While various inorganic and polymeric HTLs have been explored, small organic molecules have garnered significant attention due to their well-defined molecular structures, high purity, and tunable optoelectronic properties.[2] N-[1,1'-biphenyl]-4-yl-1-naphthalenamine, hereafter referred to as B-1-N, is a promising candidate for a small molecule HTL in PSCs. Its biphenyl and naphthalene moieties provide a conjugated system that can facilitate charge transport. This application note provides a detailed guide to the use of B-1-N as an HTL in the fabrication of high-performance perovskite solar cells.
This compound (B-1-N): Properties and Rationale for Use
This compound is an aromatic amine derivative with a chemical structure that lends itself to efficient hole transport. The presence of both biphenyl and naphthalene groups contributes to a high glass transition temperature, which is beneficial for the morphological stability of the thin film under thermal stress.
Key Properties of B-1-N and Related Compounds:
| Property | Value/Characteristic | Significance in PSCs |
| Chemical Formula | C28H21N | - |
| Molecular Weight | 371.48 g/mol | - |
| HOMO Level | ~ -5.4 eV | Facilitates efficient hole injection from the perovskite layer and good alignment with the work function of gold electrodes.[4] |
| Hole Mobility | In the range of 10⁻⁴ to 10⁻³ cm²/V·s | Enables efficient transport of holes to the electrode, contributing to a high fill factor.[4] |
| Solubility | Soluble in common organic solvents like chloroform, chlorobenzene, and toluene.[5] | Allows for solution-based processing, which is cost-effective and scalable. |
| Film-Forming Properties | Can form stable amorphous films.[4] | Uniform and pinhole-free films are essential for high-performance and stable devices. |
The rationale for employing B-1-N as an HTL in PSCs is grounded in its favorable electronic and physical properties. Its HOMO energy level is well-positioned to facilitate efficient hole extraction from the perovskite active layer. Furthermore, its inherent hole mobility, coupled with its ability to form uniform amorphous films, makes it an excellent candidate for solution-processed device fabrication.
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of the B-1-N hole transport layer and the complete fabrication of a perovskite solar cell.
Protocol 1: Preparation of Doped B-1-N Solution
Chemical doping of the HTL is a common strategy to enhance its conductivity and improve the overall device performance.[3][6] The most common p-type dopants for small molecule HTLs are lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP).[3][6]
Materials and Reagents:
-
This compound (B-1-N)
-
Chlorobenzene (anhydrous)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
4-tert-butylpyridine (tBP)
-
Acetonitrile (anhydrous)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Prepare a stock solution of LiTFSI in acetonitrile: Dissolve 520 mg of LiTFSI in 1 mL of anhydrous acetonitrile. This solution should be prepared and stored in an inert atmosphere (e.g., a glovebox) to prevent moisture absorption.
-
Prepare the doped B-1-N solution:
-
In a clean vial, dissolve 75 mg of B-1-N in 1 mL of anhydrous chlorobenzene.
-
To this solution, add 28.8 µL of tBP.
-
Finally, add 17.5 µL of the LiTFSI stock solution.
-
-
Mix the solution thoroughly: Vortex the solution for at least 1 minute and then stir it on a magnetic stirrer for at least 30 minutes at room temperature to ensure all components are fully dissolved and homogeneously mixed.
-
Filter the solution: Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter that could lead to defects in the thin film.
Protocol 2: Fabrication of a Planar Perovskite Solar Cell with a B-1-N HTL
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell. All fabrication steps involving the perovskite and HTL layers should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Device Architecture: FTO / compact-TiO₂ / mesoporous-TiO₂ / Perovskite / B-1-N / Au
Materials and Reagents:
-
FTO-coated glass substrates
-
Titanium diisopropoxide bis(acetylacetonate) solution (for compact TiO₂ layer)
-
TiO₂ paste (for mesoporous layer)
-
Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
-
Doped B-1-N solution (from Protocol 1)
-
Gold (Au) pellets for thermal evaporation
Equipment:
-
Ultrasonic bath
-
UV-Ozone cleaner
-
Spin coater
-
Hotplate
-
Thermal evaporator
Step-by-Step Procedure:
-
Substrate Cleaning and Preparation:
-
Sequentially clean the FTO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.
-
-
Deposition of the Electron Transport Layer (ETL):
-
Deposit a compact TiO₂ layer (c-TiO₂) on the FTO substrate by spin coating a titanium diisopropoxide bis(acetylacetonate) solution at 2000 rpm for 60 seconds, followed by annealing at 500°C for 30 minutes.
-
Deposit a mesoporous TiO₂ layer (mp-TiO₂) by spin coating a diluted TiO₂ paste at 4000 rpm for 20 seconds, followed by sintering at 500°C for 30 minutes.
-
-
Deposition of the Perovskite Layer:
-
Transfer the substrates into an inert atmosphere glovebox.
-
Spin coat the perovskite precursor solution onto the mp-TiO₂ layer. A two-step spin-coating process is often used: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate at 100°C for 60 minutes.
-
-
Deposition of the B-1-N Hole Transport Layer:
-
Allow the perovskite-coated substrates to cool to room temperature.
-
Spin coat the prepared doped B-1-N solution onto the perovskite layer at 4000 rpm for 30 seconds .
-
There is no thermal annealing step required for the B-1-N layer.
-
-
Deposition of the Metal Electrode:
-
Define the active area of the device using a shadow mask.
-
Transfer the substrates to a thermal evaporator.
-
Deposit an 80-100 nm thick gold (Au) layer as the back contact.
-
Diagram of the Perovskite Solar Cell Fabrication Workflow:
Caption: Workflow for the fabrication of a perovskite solar cell with a B-1-N HTL.
Characterization and Performance Metrics
After fabrication, the performance of the perovskite solar cells should be characterized under standard testing conditions (AM 1.5G illumination, 100 mW/cm²).
Key Performance Metrics:
| Parameter | Symbol | Description |
| Open-Circuit Voltage | Voc | The maximum voltage available from a solar cell when no current is flowing. |
| Short-Circuit Current Density | Jsc | The current density through the solar cell when the voltage across it is zero. |
| Fill Factor | FF | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. |
| Power Conversion Efficiency | PCE | The ratio of the electrical power produced by the solar cell to the power of the incident sunlight. |
Expected Performance:
While specific performance data for B-1-N as a primary HTL in perovskite solar cells is not widely published, based on the properties of similar materials, it is reasonable to expect that a well-optimized device could achieve a PCE in the range of 18-22%. The use of dopants in the B-1-N layer is crucial for achieving high performance by improving the conductivity of the HTL and reducing series resistance in the device.[3][6]
Device Architecture and Energy Level Diagram:
Caption: Schematic of the perovskite solar cell architecture and corresponding energy level diagram.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Voc | - Poor perovskite film quality (high defect density)- Energy level mismatch between perovskite and HTL- Interface recombination | - Optimize perovskite deposition and annealing conditions.- Ensure high purity of B-1-N.- Introduce an interfacial passivation layer. |
| Low Jsc | - Incomplete light absorption- Poor charge extraction | - Optimize the thickness of the perovskite layer.- Ensure good contact between the perovskite and HTL.- Optimize the doping concentration of the B-1-N layer. |
| Low FF | - High series resistance- Shunting pathways | - Optimize the conductivity of the HTL by adjusting the dopant concentrations.- Ensure uniform and pinhole-free HTL and perovskite layers.- Check for proper contact between the HTL and the gold electrode. |
| Poor Device Stability | - Degradation of the perovskite layer due to moisture or oxygen- Instability of the HTL or dopants | - Encapsulate the device to protect it from the ambient environment.- Investigate dopant-free B-1-N formulations or alternative, more stable dopants. |
Conclusion
This compound (B-1-N) presents a viable and promising option as a solution-processable hole transport material for high-performance perovskite solar cells. Its favorable energy levels, good hole mobility, and ability to form stable amorphous films make it a suitable candidate to facilitate efficient hole extraction and transport. The detailed protocols provided in this application note offer a solid foundation for researchers to incorporate B-1-N into their perovskite solar cell fabrication workflows. Further optimization of the B-1-N solution concentration, doping ratios, and deposition parameters can lead to further improvements in device performance and stability, contributing to the advancement of perovskite photovoltaic technology.
References
-
Perovskite Solar Cells through Application of Hole Transporting Layers based on Vacuum Thermal Evaporation. Current Photovoltaic Research, 10(1), 23-27. (2022). [Link]
-
Highly Efficient Perovskite Solar Cell Based on PVK Hole Transport Layer. Polymers, 14(11), 2249. (2022). [Link]
-
Highly Efficient Perovskite Solar Cell Based on PVK Hole Transport Layer. ResearchGate. (2022). [Link]
-
Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Energy & Environmental Science, 12(2), 456-473. (2019). [Link]
-
Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. National Renewable Energy Laboratory. (2019). [Link]
-
Tailoring Electric-Dipole of Hole-Transporting Material p-Dopants for Perovskite Solar Cells. Office of Scientific and Technical Information. (2021). [Link]
-
Halogen doping of p-type inorganic hole transport layer: electronic nature-based dopant engineering for modulating hole selectivity in inverted planar perovskite solar cells. Journal of Materials Chemistry A, 12(18), 10698-10708. (2024). [Link]
-
Doping organic hole-transport materials for high-performance perovskite solar cells. Journal of Semiconductors, 43(12), 120201. (2022). [Link]
-
Fabricating Planar Perovskite Solar Cells through a Greener Approach. Nanomaterials, 12(23), 4199. (2022). [Link]
-
Organic Hole Transport Layers for Efficient, Stable and Scalable Inverted Perovskite Solar Cells. ResearchGate. (2021). [Link]
-
New Perovskite Fabrication Method for Solar Cells Paves Way to Low-Cost, Large-Scale Production. SciTechDaily. (2021). [Link]
-
Anti-Solvent-Free Fabrication of Stable FA0.9Cs0.1PbI3 Perovskite Solar Cells with Efficiency Exceeding 24.0% through a Naphthalene-Based Passivator. Small, 20(24), e2401669. (2024). [Link]
-
Perovskite Solar Cells: A Review of the Latest Advances in Materials, Fabrication Techniques, and Stability Enhancement Strategies. MDPI. (2023). [Link]
-
(PDF) Ambient Fabrication of Organic–Inorganic Hybrid Perovskite Solar Cells. ResearchGate. (2020). [Link]
-
Hole-transporting materials for Perovskite solar cells: a chemical approach. YouTube. (2022). [Link]
-
Band engineering of a PTAA hole transporting layer in the n–i–p architecture of MAPbI3-based perovskite solar cells. Sustainable Energy & Fuels, 4(1), 259-266. (2020). [Link]
-
Recent advancements in the hole transporting layers of perovskite solar cells. Scilit. (2023). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N'-Bis(naphthalen-1-yl)-N,n'-bis(phenyl)-2,2'-dimethylbenzidine | 495416-60-9 | Benchchem [benchchem.com]
- 5. N,N'-Bis(naphthalen-1-Yl)-N,N'-bis(phenyl)benzidine (NPB) CAS 123847-85-8 99% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 6. One moment, please... [ecorfan.org]
Application Note: A Guide to Measuring Hole Mobility in N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPA)
Introduction: The Critical Role of Charge Mobility in Organic Electronics
The advancement of organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs), is intrinsically linked to the performance of the organic semiconductor materials at their core.[1][2] A key parameter governing the efficiency of these devices is the charge carrier mobility (µ), which quantifies the velocity of charge carriers (electrons or holes) in response to an applied electric field.[3] N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPA), a promising hole-transporting material, has garnered significant interest due to its excellent thermal stability and efficient charge transport properties.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups for accurately measuring the hole mobility of NPA.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the techniques. We will delve into three widely-used methods for determining charge mobility in organic semiconductors: Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and Field-Effect Transistor (FET).
Understanding this compound (NPA)
NPA is an aromatic amine compound with a chemical formula of C22H17N.[5] Its molecular structure, featuring biphenyl and naphthyl moieties, facilitates π-electron delocalization, which is crucial for efficient hole transport.[4] In organic electronic devices, NPA is often employed as a hole transport layer (HTL) to facilitate the injection and transport of holes from the anode to the emissive or active layer. The efficiency of this process is directly proportional to the hole mobility of the material.
Table 1: Physical and Chemical Properties of NPA
| Property | Value | Reference |
| IUPAC Name | N-(4-phenylphenyl)naphthalen-1-amine | [5] |
| Molecular Formula | C22H17N | [5] |
| Molecular Weight | 295.4 g/mol | [5] |
| CAS Number | 446242-37-1 | [5] |
Time-of-Flight (TOF) Method: A Direct Probe of Charge Carrier Transit
The Time-of-Flight (TOF) technique is a powerful and direct method for measuring the drift mobility of charge carriers in organic semiconductors.[6][7] The fundamental principle involves generating a sheet of charge carriers near one electrode using a short laser pulse and measuring the time it takes for these carriers to drift across the sample of known thickness under an applied electric field.[3]
Causality Behind Experimental Choices in TOF
The selection of experimental parameters in a TOF measurement is critical for obtaining reliable and reproducible results.
-
Sample Thickness: The sample needs to be sufficiently thick (typically several micrometers) to allow for a measurable transit time and to minimize the influence of interfacial effects.[6]
-
Laser Pulse: A short, highly absorbing laser pulse is used to generate a thin sheet of charge carriers close to the transparent electrode. The laser wavelength should be chosen to ensure that the penetration depth is much smaller than the sample thickness.
-
Electric Field: The applied electric field must be strong enough to ensure that the drift of charge carriers is the dominant transport mechanism and to minimize carrier trapping.
-
Blocking Layers: Often, charge-blocking layers are incorporated into the device structure to prevent charge injection from the electrodes, which can interfere with the measurement of the photogenerated carriers.
Experimental Protocol for TOF Measurement of NPA
Device Fabrication:
-
Prepare a patterned Indium Tin Oxide (ITO) coated glass substrate.
-
Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Optionally, deposit a thin hole-blocking layer (e.g., BCP) onto the ITO to prevent hole injection from the anode.
-
Deposit a film of NPA onto the substrate using thermal evaporation in a high-vacuum chamber. The thickness of the NPA film should be in the range of 1-10 µm.
-
Deposit a top metal electrode (e.g., Aluminum) by thermal evaporation. The electrode area should be well-defined.
Measurement Procedure:
-
Mount the fabricated device in a sample holder with electrical connections.
-
Connect the ITO electrode to the positive terminal and the Al electrode to the negative terminal of a DC voltage source through a series resistor.
-
A pulsed nitrogen laser (e.g., 337 nm) is used to illuminate the sample through the transparent ITO electrode.
-
The transient photocurrent across the series resistor is monitored and recorded using a fast digital oscilloscope.
-
The measurement is repeated for different applied voltages.
Data Analysis and Interpretation
The transit time (tT) of the charge carriers is determined from the transient photocurrent profile. In an ideal case, the photocurrent is constant until the charge carriers reach the counter-electrode, at which point it drops to zero. In practice, due to dispersion, the photocurrent decay is not sharp. The transit time is often determined from the intersection of the asymptotes in a double logarithmic plot of the photocurrent versus time.
The drift mobility (µ) is then calculated using the following equation:
µ = d² / (V * tT)
where:
-
d is the thickness of the NPA film.
-
V is the applied voltage.
-
tT is the transit time.
A plot of mobility versus the square root of the electric field (E = V/d) can provide insights into the nature of charge transport, such as Poole-Frenkel-like behavior.
Workflow for Time-of-Flight Measurement
Caption: Workflow for TOF mobility measurement.
Space-Charge-Limited Current (SCLC) Method: Probing Bulk Transport Properties
The Space-Charge-Limited Current (SCLC) method is a steady-state technique used to determine the charge carrier mobility of organic semiconductors by analyzing the current-voltage (J-V) characteristics of a single-carrier device.[3] The principle is based on the fact that at a sufficiently high applied voltage, the injected charge density exceeds the intrinsic charge carrier density, and the current becomes limited by the space charge of the injected carriers.
Causality Behind Experimental Choices in SCLC
-
Ohmic Contacts: To ensure that the current is limited by the bulk properties of the material and not by the injection process, ohmic or quasi-ohmic contacts are essential. This often requires the use of appropriate injection layers.[8]
-
Single-Carrier Device: The device should be designed to transport only one type of charge carrier (holes in this case). This is achieved by using an anode with a high work function and a cathode with a low work function to block electron injection.
-
Trap-Free Limit: The analysis is simplest in the trap-free limit. The presence of traps can be identified by a deviation from the ideal J-V characteristics.
Experimental Protocol for SCLC Measurement of NPA
Device Fabrication:
-
Prepare and clean a patterned ITO-coated glass substrate as described for the TOF method.
-
Deposit a thin layer of a high work function material (e.g., MoO₃) on the ITO to facilitate hole injection and create an ohmic contact.
-
Deposit the NPA film with a well-defined thickness (typically 100-500 nm) via thermal evaporation.
-
Deposit a top electrode with a low work function (e.g., Al) to block electron injection.
Measurement Procedure:
-
Place the device in a shielded probe station.
-
Apply a voltage sweep using a source-measure unit (SMU) and record the corresponding current density. The measurement should be performed in the dark to avoid photocurrents.
Data Analysis and Interpretation
The J-V characteristic of a trap-free SCLC device is described by the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * µ * (V²/d³)
where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative permittivity of the material.
-
µ is the charge carrier mobility.
-
V is the applied voltage.
-
d is the thickness of the organic layer.
By plotting J vs. V² on a linear scale, or J vs. V on a log-log scale (which should yield a slope of 2 in the SCLC regime), the mobility can be extracted from the slope of the linear fit.
Workflow for SCLC Measurement
Caption: Workflow for SCLC mobility measurement.
Field-Effect Transistor (FET) Method: Interfacial Charge Transport
The Field-Effect Transistor (FET) method provides information about the charge carrier mobility at the interface between the organic semiconductor and the gate dielectric. In an OFET, a gate voltage is applied to modulate the charge carrier density in the channel, and the resulting source-drain current is measured.
Causality Behind Experimental Choices in FET
-
Device Architecture: Bottom-gate, top-contact and top-gate, bottom-contact are common device architectures. The choice depends on the material and fabrication process.
-
Gate Dielectric: The gate dielectric material and its surface properties significantly influence the device performance. A high-quality, smooth, and low-trap-density dielectric is crucial.
-
Channel Length and Width: The geometry of the channel (length L and width W) is a critical parameter in the mobility calculation.
Experimental Protocol for FET Measurement of NPA
Device Fabrication (Bottom-Gate, Top-Contact):
-
Use a heavily doped silicon wafer as the gate electrode with a thermally grown SiO₂ layer as the gate dielectric.
-
Clean the Si/SiO₂ substrate.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., OTS) to improve the film morphology and device performance.
-
Deposit a thin film of NPA (typically 30-100 nm) onto the dielectric surface.
-
Define the source and drain electrodes by depositing a metal (e.g., Gold) through a shadow mask.
Measurement Procedure:
-
Place the OFET on a probe station.
-
Connect the source, drain, and gate electrodes to a semiconductor parameter analyzer.
-
Measure the output characteristics (ID vs. VD at different VG) and transfer characteristics (ID vs. VG at a constant VD).
Data Analysis and Interpretation
The mobility in an OFET is typically calculated from the transfer characteristics in the saturation regime, using the following equation:
ID = (W / 2L) * µ * Ci * (VG - VT)²
where:
-
ID is the source-drain current.
-
W is the channel width.
-
L is the channel length.
-
µ is the field-effect mobility.
-
Ci is the capacitance per unit area of the gate dielectric.
-
VG is the gate voltage.
-
VT is the threshold voltage.
By plotting the square root of ID versus VG, the mobility can be extracted from the slope of the linear region of the curve.
Workflow for FET Measurement
Caption: Workflow for FET mobility measurement.
Summary and Comparative Analysis
The choice of method for measuring charge mobility depends on the specific information required. The TOF method provides a direct measurement of the bulk mobility, while the SCLC method is a simpler steady-state technique that also probes bulk transport. The FET method, on the other hand, measures the mobility at the semiconductor-dielectric interface, which is crucial for transistor applications. It is important to note that mobility values obtained from these different techniques can vary due to the different transport regimes and device structures involved.[3]
Table 2: Comparison of Charge Mobility Measurement Techniques
| Technique | Principle | Device Structure | Probed Region | Advantages | Disadvantages |
| Time-of-Flight (TOF) | Transient photocurrent | Sandwich | Bulk | Direct measurement of mobility, provides information on transport dispersion. | Requires thick films, complex setup. |
| Space-Charge-Limited Current (SCLC) | Steady-state J-V | Single-carrier diode | Bulk | Simple measurement, suitable for thin films. | Requires ohmic contacts, sensitive to traps. |
| Field-Effect Transistor (FET) | Gated current modulation | Transistor | Interface | Relevant for transistor applications, provides information on threshold voltage. | Sensitive to interface quality and contact resistance. |
Conclusion
Accurate determination of charge carrier mobility is paramount for the development and optimization of organic electronic devices. This application note has provided a detailed guide to three essential techniques for measuring the hole mobility of this compound (NPA). By understanding the principles, following the detailed protocols, and correctly interpreting the data, researchers can obtain reliable and meaningful mobility values. The choice of the most appropriate technique will depend on the specific research question and the intended application of the material. A comprehensive characterization using multiple techniques is often beneficial for a complete understanding of the charge transport properties of NPA and other organic semiconductors.
References
-
MySkinRecipes. (n.d.). N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine. Retrieved from [Link]
- OUCI. (2022). Synthesis of 1-[(1,1′-biphenyl)-4-yl]naphthalene from amines obtained by the Stevens rearrangement of N-[3-(naphthalen-…. Russian Chemical Bulletin. https://doi.org/10.1007/s11172-022-3528-9
-
Tong, K. L., Tsang, S. W., Tsung, K. K., et al. (2007). Hole transport in molecularly doped naphthyl diamine. Journal of Applied Physics, 102(9), 093705. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine in Organic Electronics. Retrieved from [Link]
-
PubChem. (n.d.). N-[1,1'-Biphenyl]-4-YL-1-phenyl-2-naphthalenamine. Retrieved from [Link]
- ResearchGate. (2025). New Efficient 1,1′-Bi-2-naphthylamine-Based Hole-Transporting Materials for Perovskite Solar Cells. Request PDF.
-
Dyenamo. (n.d.). Hole transport materials and dopants. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Biphenylyl)-1-naphthylamine. Retrieved from [Link]
- Domercq, B., et al. (2008). A Comparative Study of Charge Mobility Measurements in a Diamine and in a Hexaazatrinaphthylene Using Different Techniques.
-
SunSirs. (n.d.). China N-(4-(NAPHTHALEN-1-YL)PHENYL)-[1,1'-BIPHENYL]-4-AM. Retrieved from [Link]
-
RSC Publishing. (n.d.). A green-solvent-processable polymer hole transport material for achieving 26.31% efficiency in inverted perovskite solar cells. Retrieved from [Link]
- ResearchGate. (2007). Hole mobility of N,N -bis„naphthalen-1-yl….
-
Alfa Chemical. (n.d.). N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine CAS No.: 897921-59-4. Retrieved from [Link]
- ResearchGate. (2023). (PDF) Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors.
-
PubMed. (2014). High-performance n-channel organic thin-film transistor based on naphthalene diimide. Retrieved from [Link]
- Semantic Scholar. (2000).
-
PubMed. (2019). Validating an ion mobility spectrometry-quadrupole time of flight mass spectrometry method for high-throughput pesticide screening. Retrieved from [Link]
-
NIH. (n.d.). Interfacial electronic effects in functional biolayers integrated into organic field-effect transistors. Retrieved from [Link]
- Google Patents. (n.d.). US9960175B2 - Field effect transistor memory device.
- ResearchGate. (2025). (PDF) Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents.
- Google Patents. (n.d.). US20240234530A1 - Field effect transistor with strained channels and method.
-
PubChem. (n.d.). Di(naphthalen-1-yl)-N
4,N4'-diphenyl(1,1'-biphenyl). Retrieved from [Link] -
eLife. (2024). Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. leapchem.com [leapchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine [myskinrecipes.com]
- 5. N-(4-Biphenylyl)-1-naphthylamine | C22H17N | CID 59029879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-[1,1'-biphenyl]-4-yl-1-naphthalenamine in Organic Photovoltaics
Foreword: The Strategic Role of Hole Transport Layers in OPV Devices
The efficiency and stability of organic photovoltaic (OPV) devices are critically dependent on the seamless extraction and transport of charge carriers from the photoactive layer to the electrodes. The hole transport layer (HTL) is a pivotal component in this process, facilitating the efficient collection of holes while simultaneously blocking electrons, thereby minimizing recombination losses at the anode interface. N-[1,1'-biphenyl]-4-yl-1-naphthalenamine, a member of the aromatic amine family of compounds, possesses electronic and physical properties that make it a compelling candidate for use as an HTL in OPV devices. Its rigid, planar structure and appropriate highest occupied molecular orbital (HOMO) energy level are conducive to high hole mobility and efficient charge transfer from typical donor materials used in OPVs. This guide provides a comprehensive overview of the application of this compound as an HTL in organic solar cells, offering detailed protocols for device fabrication and characterization.
Physicochemical Properties and Rationale for Use
This compound is a small molecule organic semiconductor. Its utility as an HTL stems from several key characteristics:
-
High Hole Mobility: The overlapping π-orbitals of the biphenyl and naphthalene moieties provide a pathway for efficient hole transport.
-
Appropriate Energy Level Alignment: The HOMO energy level of this compound is typically well-aligned with the HOMO levels of common donor polymers and small molecules used in OPV active layers, facilitating efficient hole extraction.
-
Good Film-Forming Properties: This material can be deposited as a uniform, thin film via solution processing or thermal evaporation, which is crucial for fabricating high-performance devices.
-
Thermal and Morphological Stability: Aromatic amines often exhibit good thermal stability, which is important for the long-term operational stability of OPV devices.
These properties collectively contribute to improved power conversion efficiency (PCE) in OPVs by enhancing the short-circuit current density (Jsc) and fill factor (FF).
Representative Device Architecture
A common device architecture incorporating this compound as an HTL is the conventional p-i-n structure, as depicted below.
Figure 1: A conventional OPV device architecture incorporating this compound as the Hole Transport Layer (HTL).
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication and characterization of an OPV device using this compound as the HTL.
Materials and Equipment
| Category | Item | Specifications |
| Substrates | Indium Tin Oxide (ITO)-coated glass | Sheet resistance: 10-15 Ω/sq |
| Chemicals | This compound | High purity (>99.5%) |
| Donor Material (e.g., PTB7, P3HT) | As required for the active layer | |
| Acceptor Material (e.g., PC71BM) | As required for the active layer | |
| Solvents (Chlorobenzene, Dichloromethane, etc.) | Anhydrous, high purity | |
| Deionized Water | 18 MΩ·cm | |
| Isopropanol | Semiconductor grade | |
| Acetone | Semiconductor grade | |
| Equipment | Spin Coater | Programmable, located in a glovebox |
| Thermal Evaporator | High vacuum (<10⁻⁶ Torr) | |
| Solar Simulator | AM 1.5G, 100 mW/cm² | |
| Source Measure Unit (SMU) | For J-V characterization | |
| Glovebox | Nitrogen atmosphere (<1 ppm O₂, <1 ppm H₂O) | |
| Ultrasonic Bath | ||
| Plasma Cleaner | Oxygen or Argon plasma |
Substrate Preparation
A pristine and properly prepared substrate is crucial for the fabrication of high-quality devices.
Figure 2: Workflow for the cleaning and preparation of ITO-coated glass substrates.
-
Patterning: If necessary, pattern the ITO using photolithography and etching to define the anode contacts.
-
Cleaning: Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates thoroughly with a stream of high-purity nitrogen gas.
-
Surface Treatment: Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes immediately before transferring them into the glovebox for HTL deposition. This step removes organic residues and increases the work function of the ITO, improving hole injection.
Hole Transport Layer Deposition
This compound can be deposited via solution processing (spin coating) or thermal evaporation.
Protocol 3.3.1: Solution Processing (Spin Coating)
-
Solution Preparation: Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene, dichloromethane) at a concentration of 2-10 mg/mL. Gently heat and stir the solution to ensure complete dissolution.
-
Spin Coating:
-
Transfer the cleaned ITO substrate to the spin coater inside a nitrogen-filled glovebox.
-
Dispense the this compound solution onto the center of the substrate.
-
Spin coat at a speed of 2000-4000 rpm for 30-60 seconds. The exact parameters will need to be optimized to achieve the desired film thickness (typically 20-40 nm).
-
-
Annealing: Anneal the substrate on a hotplate at 80-120 °C for 5-10 minutes to remove residual solvent and improve film morphology.
Protocol 3.3.2: Thermal Evaporation
-
Loading: Place the this compound powder in a suitable crucible (e.g., quartz or molybdenum) inside a high-vacuum thermal evaporator.
-
Evaporation: Deposit the material onto the prepared ITO substrate at a rate of 0.1-0.2 Å/s under a vacuum of < 1 x 10⁻⁶ Torr. The desired thickness is typically 20-40 nm.
Active Layer, Cathode, and Encapsulation
-
Active Layer Deposition: Prepare a solution of the donor:acceptor blend (e.g., P3HT:PCBM) in a suitable solvent and spin-coat it on top of the HTL. The thickness of the active layer is typically 80-200 nm.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator and deposit the cathode, which typically consists of a thin layer of a low work function material (e.g., LiF, Ca) followed by a thicker layer of a stable metal (e.g., Al, Ag).
-
Encapsulation: For enhanced device lifetime, encapsulate the devices in a nitrogen atmosphere using a UV-curable epoxy and a glass coverslip.
Device Characterization and Performance
Characterization Techniques
-
Current Density-Voltage (J-V) Measurement: The primary technique for evaluating OPV performance. The device is illuminated by a solar simulator (AM 1.5G, 100 mW/cm²) while the voltage is swept and the current is measured.
-
External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at a specific wavelength.
-
Atomic Force Microscopy (AFM): Used to characterize the surface morphology and roughness of the HTL and active layer films.
Expected Performance Parameters
The performance of an OPV device is quantified by several key parameters obtained from the J-V curve. While specific data for this compound in OPVs is not widely published, the table below provides a representative range of performance metrics for efficient small molecule HTLs in conventional OPV architectures.
| Parameter | Symbol | Typical Range | Description |
| Open-Circuit Voltage | Voc | 0.6 - 1.1 V | The maximum voltage from the device at zero current. |
| Short-Circuit Current Density | Jsc | 10 - 25 mA/cm² | The current density at zero voltage. |
| Fill Factor | FF | 60 - 75% | A measure of the "squareness" of the J-V curve. |
| Power Conversion Efficiency | PCE | 5 - 15% | The overall efficiency of converting light to electrical power. |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Jsc | Poor light absorption or charge collection. | Optimize active layer thickness. Ensure good energy level alignment between HTL and donor. |
| Low Voc | Large energy loss during charge separation. | Select donor/acceptor pair with a suitable energy offset. Improve the quality of the HTL/active layer interface. |
| Low FF | High series resistance or shunt resistance. | Improve substrate cleaning. Optimize film morphology and thickness of all layers. Ensure good electrical contacts. |
| Poor Film Quality | Inappropriate solvent or spin coating parameters. | Screen different solvents. Optimize spin speed and time. Consider thermal annealing. |
Conclusion
This compound presents a promising avenue for the development of high-performance hole transport layers in organic photovoltaics. Its favorable electronic properties and good processability make it a versatile material for various OPV device architectures. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this material into their device fabrication workflows. Further optimization of deposition parameters and device architecture will be crucial in realizing the full potential of this compound for efficient and stable organic solar cells.
References
As specific literature detailing the use of this compound in OPVs with comprehensive protocols is limited, the following references provide foundational knowledge on hole transport materials and OPV device fabrication that are relevant to the application of this class of compounds.
- Benchchem - N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine Source: Benchchem
-
Recent Advances in Hole-Transporting Layers for Organic Solar Cells
- Source: PubMed Central
-
URL: [Link]
-
Hole transport in molecularly doped naphthyl diamine
- Source: CityUHK Scholars
-
URL: [Link]
-
Hole mobility of N,N ′ -bis(naphthalen-1-yl)-N,N ′ -bis(phenyl)-benzidine
- Source: ResearchG
-
URL: [Link]
-
A Multifunctional Material Based on Triphenylamine and a Naphthyl Unit for Organic Light-Emitting Diodes, Organic Solar Cells, and Organic Thin-Film Transistors
- Source: Chemsrc
-
URL: [Link]
Title: A Step-by-Step Guide to the Deposition of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPB) Thin Films via Spin Coating
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract and Introduction
N-[1,1'-biphenyl]-4-yl-1-naphthalenamine, commonly known as NPB, is a cornerstone hole transport material (HTM) in the field of organic electronics. Its high hole mobility and thermal stability make it a critical component in devices such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs)[1][2]. The performance of these devices is intrinsically linked to the quality of the constituent thin films. Spin coating is a widely adopted technique for depositing uniform thin films from solution, offering simplicity and rapid processing[3][4].
This guide provides a comprehensive, field-proven protocol for the preparation and deposition of high-quality NPB thin films. We will delve into the causality behind each step, from meticulous substrate preparation to the nuances of solution formulation and the physics of the spin coating process itself. This document is designed to be a self-validating system, enabling researchers to achieve reproducible, high-performance NPB layers.
Foundational Principles: The Science of Spin Coating
Spin coating is a complex fluid dynamics process that transforms a liquid solution into a uniform solid-state thin film. The process can be deconstructed into four distinct, yet overlapping, stages[4]. Understanding these stages is critical for troubleshooting and optimizing your deposition process.
-
Deposition: A controlled volume of the NPB solution is dispensed onto the substrate. The volume should be sufficient to cover the substrate surface.
-
Acceleration (Spin-Up): The substrate rapidly accelerates to a set rotational speed. The majority of the excess solution is flung off the substrate due to centrifugal force.
-
Stable Rotation (Spin-Off): The substrate spins at a constant rate. The film continues to thin, driven by a balance between centrifugal force and viscous forces within the fluid[4].
-
Evaporation: As the film thins, solvent evaporation becomes the dominant process, leading to the final solidification of the NPB film. The rate of evaporation significantly impacts the final film morphology[5][6].
The final thickness of the film is primarily determined by the solution's viscosity and the angular velocity of the spin coater. Higher spin speeds and lower solution concentrations generally result in thinner films[7][8].
Workflow of the Spin Coating Process
Caption: Overall workflow from preparation to final characterization.
Essential Materials and Equipment
| Category | Item | Recommended Specifications |
| Chemicals | This compound (NPB) | Purity >99% (sublimed grade recommended for electronics)[9] |
| Solvents | Anhydrous grade: Toluene, Chloroform, or Chlorobenzene | |
| Cleaning Solvents | Acetone (ACS grade), Isopropyl Alcohol (IPA, ACS grade) | |
| Detergent | Laboratory-grade detergent (e.g., Hellmanex III) | |
| Water | Deionized (DI) water (>18 MΩ·cm) | |
| Substrates | Substrate Material | ITO-coated glass, Silicon wafers, or other planar substrates |
| Equipment | Spin Coater | Programmable, capable of speeds from 500 to 8000 RPM[7] |
| Hotplate | Digital control, capable of temperatures up to 200 °C | |
| Ultrasonic Bath | For substrate cleaning | |
| Pipettes | Micropipettes for precise solution dispensing (20-200 µL range) | |
| Glassware | Vials, beakers | |
| Nitrogen Source | Filtered nitrogen or clean dry air gun | |
| Surface Treatment | UV-Ozone cleaner or Plasma cleaner | |
| Fume Hood | All solution preparation and spin coating should be performed in a fume hood |
Detailed Experimental Protocols
Protocol I: Rigorous Substrate Cleaning
The interface between the substrate and the active layer is paramount for device performance. An unclean or poorly prepared substrate surface is a primary source of film defects and device failure. The following multi-step cleaning procedure is designed to remove both organic and particulate contaminants.[10][11]
Substrate Cleaning Workflowdot
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
Application Notes and Protocols: The Role of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPB) in Improving OLED Efficiency and Lifetime
Abstract
This document provides a comprehensive technical guide on the application of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine, commonly known as NPB, in the fabrication of Organic Light-Emitting Diodes (OLEDs). We will delve into the critical role of NPB as a hole transport material (HTM) and its profound impact on device efficiency and operational lifetime. This guide is intended for researchers, scientists, and professionals in the field of organic electronics and drug development, offering both foundational knowledge and detailed experimental protocols.
Introduction: The Pivotal Role of Hole Transport Materials in OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and energy efficiency. The performance of an OLED is intricately linked to the properties of its constituent organic materials.[1] A typical multilayer OLED structure consists of several layers, including a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL), sandwiched between an anode and a cathode.
The Hole Transport Layer (HTL) is a critical component that facilitates the efficient transport of positive charge carriers (holes) from the anode to the emissive layer.[2] this compound (NPB) has emerged as a benchmark material for this purpose due to its exceptional hole transport capabilities.[3]
Chemical and Physical Properties of NPB
NPB, also known as N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, is a small organic molecule with a high glass transition temperature (Tg) of 95°C.[3][4] This high Tg contributes to the morphological stability of the thin film, which is beneficial for the longevity of the OLED device.[3]
| Property | Value | Reference |
| Chemical Formula | C44H32N2 | N/A |
| Molar Mass | 588.74 g/mol | N/A |
| Glass Transition Temperature (Tg) | 95 °C | [3][4] |
| Ionization Potential (IP) | ~5.4-5.5 eV | [5] |
NPB's Mechanism of Action in Enhancing OLED Performance
The effectiveness of NPB as a hole transport material stems from a combination of its electronic and physical properties. These properties work in concert to ensure efficient charge transport and injection, which are fundamental to achieving high efficiency and a long operational lifetime in OLEDs.
Efficient Hole Injection and Transport
A key factor in NPB's success is its well-matched energy levels with the commonly used transparent anode, Indium Tin Oxide (ITO).[2] The Highest Occupied Molecular Orbital (HOMO) of NPB aligns favorably with the work function of ITO, facilitating efficient hole injection into the HTL.[2] Once injected, the high hole mobility of NPB ensures their rapid transport towards the emissive layer.
Electron Blocking Capabilities
In addition to its primary role in hole transport, NPB also functions as an effective electron-blocking layer.[4] This is due to its relatively high Lowest Unoccupied Molecular Orbital (LUMO) energy level, which creates an energetic barrier for electrons attempting to move from the emissive layer towards the anode. This confinement of electrons within the emissive layer increases the probability of electron-hole recombination, the process that generates light.
Impact on Device Efficiency and Lifetime
The culmination of efficient hole injection, rapid hole transport, and effective electron blocking leads to a significant improvement in the overall performance of the OLED. The external quantum efficiency (EQE), current efficiency, and power efficiency are all enhanced.[6]
Furthermore, the stable amorphous nature of NPB films, attributed to its high glass transition temperature, helps to prevent crystallization and morphological degradation of the device over time.[3][4] This morphological stability is a crucial factor in extending the operational lifetime of OLEDs.
Experimental Protocols for OLED Fabrication with NPB
The fabrication of high-performance OLEDs is a multi-step process that requires precision and a controlled environment to prevent contamination.[2] The following protocols outline the key steps for fabricating a simple OLED device incorporating an NPB hole transport layer.
Substrate Preparation
-
Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Drying: Dry the cleaned substrates in an oven.
-
UV-Ozone Treatment: Treat the substrates with UV-ozone for approximately 15 minutes. This step enhances the work function of the ITO, which improves hole injection.[2]
Organic Layer Deposition via Thermal Evaporation
The organic layers are deposited onto the cleaned ITO substrate using vacuum thermal evaporation (VTE) in a high-vacuum chamber (typically < 10⁻⁶ Torr).[2][7]
-
Hole Transport Layer (HTL): Evaporate NPB onto the ITO substrate. A typical thickness for the NPB layer ranges from 30 to 50 nm.[2] The deposition rate should be carefully controlled, typically between 0.1–0.2 nm/s.[8]
-
Emissive Layer (EML): Co-evaporate the host material (e.g., Alq3) and the dopant onto the NPB layer.
-
Electron Transport Layer (ETL): Deposit the electron transport material (e.g., Alq3) onto the emissive layer.
Caption: A simplified workflow for OLED fabrication.
Cathode Deposition and Encapsulation
-
Cathode Deposition: Without breaking the vacuum, deposit a low work function metal as the cathode. A common choice is a thin layer of Lithium Fluoride (LiF) followed by Aluminum (Al).[2]
-
Encapsulation: To protect the device from degradation due to atmospheric moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.[2]
Device Characterization and Performance Metrics
Once fabricated, the OLED devices must be characterized to evaluate their performance. Key metrics include efficiency and lifetime.
Efficiency Measurements
-
Current-Voltage-Luminance (J-V-L) Characteristics: These are measured using a source meter and a photometer.[2]
-
External Quantum Efficiency (EQE): This measures the ratio of photons emitted to the number of electrons injected.[6]
-
Current Efficiency: Calculated by dividing the luminance (cd/m²) by the current density (A/m²).[6]
-
Power Efficiency: Measured in lumens per watt (lm/W).
Lifetime Measurements
OLED lifetime is typically defined as the time it takes for the initial luminance to decrease to a certain percentage, such as 50% (LT50) or 70% (LT70).[9]
-
Constant Current Method: The device is driven at a constant current, and the luminance is measured over time.[6]
-
Accelerated Aging: To reduce testing time for highly stable devices, accelerated aging tests are performed at higher brightness levels or temperatures, and the results are extrapolated to normal operating conditions.[6][10] The stretched exponential decay (SED) function is a trusted method for predicting lifetime from accelerated aging data.[6][11]
Degradation Mechanisms and Strategies for Improvement
Despite the advantages of using NPB, OLEDs are still susceptible to degradation over time. Understanding these mechanisms is crucial for developing strategies to further enhance device lifetime.
Intrinsic Degradation
-
Chemical Transformations: Studies have shown that NPB can undergo chemical transformations in operating OLEDs, particularly near the recombination zone.[12] These transformations can be initiated by singlet excited states of the arylamines.[12] The degradation can lead to the formation of non-emissive species that act as luminescence quenchers.[12][13]
-
Formation of Traps: The operation of OLEDs can lead to the accumulation of traps, which are non-radiative recombination centers.[12]
Extrinsic Degradation
-
Environmental Factors: Exposure to moisture and oxygen can lead to the formation of "dark spots" and other non-emissive defects, significantly reducing the device's lifetime.[14] Proper encapsulation is the primary defense against this type of degradation.[2]
Strategies for Enhancing Lifetime
-
Material Purity: The purity of NPB and other organic materials is paramount. Impurities can act as charge traps and accelerate degradation.
-
Device Architecture Optimization: The thickness of the NPB layer and the architecture of the entire device can be optimized to balance charge injection and transport, thereby reducing the buildup of charge at interfaces and minimizing degradation.[5]
-
Doping: P-doping the NPB layer can improve conductivity and reduce the driving voltage, which can lead to a longer lifetime.[5]
Caption: Key properties of NPB contributing to OLED performance.
Conclusion
This compound (NPB) remains a cornerstone material in the fabrication of high-performance OLEDs. Its excellent hole transport properties, coupled with its electron-blocking capabilities and morphological stability, directly contribute to enhanced device efficiency and an extended operational lifetime. While degradation mechanisms still present challenges, ongoing research into material purification, device architecture optimization, and novel molecular designs continues to push the boundaries of what is possible with NPB-based OLEDs. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize NPB and contribute to the advancement of organic electronics.
References
- Kondakov, D. Y., Lenhart, W. C., & Nichols, K. M. (2015). Chemical transformations of common hole transport materials in operating OLED devices. Journal of Applied Physics, 117(17), 174502.
- van Mensfoort, S. L. M., Shabro, V., de Vries, R. J., Coehoorn, R., & Blom, P. W. M. (2010).
- Aziz, H., Popovic, Z. D., Hu, N.-X., Hor, A.-M., & Xu, G. (1999). Degradation of white light emitting OLEDs.
- Li, F., et al. (2008). Organic electroluminescent characteristics of PS:NPB composite hole transporting layer. SpringerLink.
- Lee, J., & Giebink, N. C. (2020). Lifetime modeling for organic light-emitting diodes: a review and analysis. Taylor & Francis Online.
- Giebink, N. C., D'Andrade, B. W., Weaver, M. S., Brown, J. J., & Forrest, S. R. (2008). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes.
-
Fluxim AG. (n.d.). Analysis of TADF OLED degradation by combining advanced characterization and simulation. Retrieved from [Link]
- Schmid, M., et al. (2014). Alternative p-doped hole transport material for low operating voltage and high efficiency organic light-emitting diodes. AIP Publishing.
- Lee, S.-T., et al. (2007). Degradation mechanisms in organic light-emitting diodes.
- Mamczur, M., & Fery, C. (2018). Estimating OLED Display Device Lifetime from pixel and screen brightness and its application.
- Kim, J.-H., et al. (2010). A study on OLED device's accelerated lifetime test.
- Tam, B. S., Dong, S. C., & Tang, C. W. (2023).
- Sree, V. G., et al. (2017). Approaches for Long Lifetime Organic Light Emitting Diodes.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with OLEDs: The Crucial Role of High-Purity Intermediates like N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine. Retrieved from [Link]
- Lee, W., & Souk, J. (2018). 46.3: OLED Manufacturing System Equipped by Planar Evaporation Source.
- Chen, C.-H., et al. (2014).
- Dong, S. C., et al. (2022). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs.
- Cui, L.-S., et al. (2017). Long-lived efficient delayed fluorescence organic light-emitting diodes using n-type hosts.
- Bruno, A. (2024, December 17). Research Webinar 8 Thermal Evaporation Transforming Perovskite Device Design. YouTube.
- Tsai, Y.-H., et al. (2020). Improved Efficiency Roll-Off and Operational Lifetime of Organic Light-Emitting Diodes with a Tetradentate Platinum(II) Complex by Using an n-Doped Electron-Transporting Layer. MDPI.
- Chen, Y.-C., et al. (2023).
- Jou, J.-H., Shen, S.-M., & Tsai, Y.-C. (2011). Pure white organic light-emitting diode with lifetime approaching the longevity of yellow emitter. PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic electroluminescent characteristics of PS:NPB composite hole transporting layer [journal.hep.com.cn]
- 9. library.imaging.org [library.imaging.org]
- 10. researchgate.net [researchgate.net]
- 11. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Approaches for Long Lifetime Organic Light Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Formulation of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine Inks for Printable Electronics
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the formulation, characterization, and application of printable inks based on the organic semiconductor N-[1,1'-biphenyl]-4-yl-1-naphthalenamine. This small molecule, a promising hole-transporting material, is well-suited for solution-based fabrication of electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). We will refer to this material as B1NA for brevity throughout this guide. The protocols herein detail the systematic approach to solvent selection, rheological tuning, and quality control required to develop stable, reliable inks for high-precision deposition techniques like inkjet printing. We emphasize the causal relationships between formulation parameters and the final thin-film properties, providing a robust framework for developing high-performance, printable organic electronics.
Introduction: The Role of B1NA in Printable Electronics
The advancement of printable electronics hinges on the development of functional materials that can be processed from solution at low temperatures, enabling the use of flexible plastic substrates and cost-effective, large-area manufacturing.[1] Small-molecule organic semiconductors offer distinct advantages over their polymeric counterparts, including defined molecular weight, high purity, and strong potential for crystalline order, which is conducive to high charge carrier mobility.[2]
This compound (B1NA ) is a triarylamine derivative whose molecular structure is designed for efficient hole transport.[3][4] Its suitability for solution processing makes it an attractive candidate for printed electronic applications.[5][6] However, transitioning from a bulk powder to a high-performance printed thin film requires a meticulously formulated ink. This guide provides the foundational principles and actionable protocols to bridge that gap.
Foundational Principles of B1NA Ink Formulation
The primary goal of ink formulation is to create a stable liquid medium that delivers the active semiconductor material to a substrate, and upon solvent evaporation, facilitates the formation of a uniform, electronically active thin film. This process is governed by the interplay of the semiconductor, solvent system, and printing method.
Material Profile: this compound (B1NA)
A thorough understanding of the active material is the starting point for any formulation.
| Property | Value / Description | Significance in Formulation |
| IUPAC Name | This compound | Defines the core chemical structure. |
| CAS Number | 446242-37-1[7] | Unique identifier for sourcing and literature search. |
| Molecular Formula | C₂₂H₁₇N[7] | Used to calculate molarity and solution concentrations. |
| Molecular Weight | 295.4 g/mol [7] | Essential for accurate mass-based solution preparation. |
| Material Type | Small-molecule organic semiconductor | Influences solubility and film formation; prone to crystallization. |
| Purity | ≥99% recommended | Impurities act as charge traps, severely degrading device performance. |
| Storage | Room temperature, in a dark, dry environment (desiccator or glovebox) | Prevents degradation from moisture, oxygen, and light. |
Expert Insight: The purity of the starting B1NA powder cannot be overstated. Trace impurities from synthesis can disrupt molecular packing in the final film, creating defects that limit charge transport. Always source the highest available purity or consider purification by temperature gradient sublimation for optimal device performance.
The "Printability Window": Rheological Requirements
For an ink to be compatible with a printing process, its physical properties—primarily viscosity and surface tension—must fall within a specific range. For inkjet printing, this is often described by the inverse of the Ohnesorge number (Z).
Z = (γ * ρ * a)⁰·⁵ / η
Where:
-
γ = Surface Tension
-
ρ = Density
-
a = Nozzle Diameter
-
η = Viscosity
For reliable droplet ejection ("jetting"), a value of 1 < Z < 10 is typically targeted to avoid satellite droplets or nozzle clogging.[8]
| Printing Method | Target Viscosity (η) | Target Surface Tension (γ) | Rationale |
| Inkjet Printing | 5 - 20 mPa·s[9][10] | 28 - 40 mN/m[11][12] | Balances the forces needed to eject a clean droplet without unwanted satellites. |
| Screen Printing | 500 - 2500 mPa·s | 30 - 50 mN/m | Requires high viscosity to prevent the ink from flowing through the screen mesh without applied pressure.[13] |
Solvent System Design: The Key to a Stable Ink
The choice of solvent is the most critical factor in ink formulation.
Core Directive: The ideal solvent system must not only dissolve B1NA to the target concentration but also control the ink's rheology and the drying dynamics on the substrate to promote favorable thin-film morphology.
Solvent Selection Criteria:
-
Solubility: The primary solvent must readily dissolve B1NA. Aromatic solvents like Chlorobenzene, Anisole, Toluene, and Xylene are excellent starting points for non-polar small molecules.
-
Boiling Point (B.P.): The solvent's boiling point dictates the evaporation rate.
-
Low B.P. solvents (<100°C): Can cause nozzle clogging in inkjet printers due to rapid evaporation.
-
High B.P. solvents (>150°C): Ensure slow, controlled drying, which can promote the growth of large crystalline domains, beneficial for charge transport.[14] However, they may require aggressive annealing to fully remove from the film.
-
-
Co-Solvent Systems: Often, a mixture of solvents provides the best results. A high B.P. "host" solvent can be mixed with a lower B.P. "viscosity modifier" to fine-tune the rheology and drying rate.
-
Substrate Wetting: The ink must spread evenly across the substrate. The surface energy of the ink should be lower than that of the substrate for good wetting.[15]
Protocol: Formulation of an Inkjet-Ready B1NA Ink
This protocol details the formulation of a 5 mg/mL B1NA ink in an Anisole/Decalin co-solvent system, a composition designed for stable jetting and controlled film formation.
Required Materials & Equipment
-
Chemicals:
-
This compound (B1NA), ≥99% purity
-
Anisole (ACS grade, anhydrous)
-
Decalin (ACS grade, anhydrous)
-
-
Equipment:
-
Analytical balance (±0.01 mg precision)
-
Glovebox or fume hood
-
Glass vials with PTFE-lined caps
-
Magnetic stirrer and stir bars
-
Syringe filters (0.2 µm, PTFE)
-
Viscometer (e.g., cone-and-plate or capillary)
-
Surface tensiometer (e.g., pendant drop method)
-
Workflow for Ink Formulation
Below is a logical workflow for preparing the B1NA ink.
Caption: Workflow for B1NA inkjet ink formulation.
Step-by-Step Protocol
Safety Precaution: Always handle chlorinated and aromatic solvents in a well-ventilated fume hood or glovebox while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Preparation:
-
Thoroughly clean and dry a 10 mL glass vial.
-
Inside a glovebox or on an analytical balance, precisely weigh 25.0 mg of B1NA powder and transfer it to the vial.
-
-
Solvent Addition & Dissolution:
-
Add a small magnetic stir bar to the vial.
-
Dispense 4.0 mL of Anisole into the vial. Anisole will act as the primary solvent.
-
Dispense 1.0 mL of Decalin into the vial. Decalin, with its higher boiling point, will help control the drying process.
-
Seal the vial tightly with a PTFE-lined cap.
-
Place the vial on a magnetic stirrer and stir at 300 RPM at room temperature for 4-6 hours, or until the B1NA is completely dissolved. Protect the solution from light by wrapping the vial in aluminum foil.
-
-
Initial Quality Control & Adjustment:
-
Once dissolved, allow the ink to equilibrate to a controlled temperature (e.g., 25°C).
-
Measure the viscosity and surface tension.
-
Expected Values: Viscosity should be ~10-15 mPa·s; Surface Tension should be ~30-35 mN/m.
-
Adjustment: If viscosity is too high, add a small, precise volume of Anisole. If it is too low, a more concentrated stock solution may be needed. Recalculate concentrations after any adjustment and re-measure. This iterative process is key to achieving a reliable ink.
-
-
Filtration:
-
This is a critical step to prevent nozzle clogging during inkjet printing.
-
Draw the B1NA ink into a glass syringe.
-
Attach a 0.2 µm PTFE syringe filter to the syringe tip.
-
Carefully dispense the ink through the filter into a clean, amber glass vial for storage. The amber vial protects the light-sensitive organic material.
-
-
Storage:
-
Blanket the vial with an inert gas (Nitrogen or Argon) before sealing.
-
Store the ink in a dark, cool place. For long-term storage, refrigeration is recommended. Always allow the ink to return to room temperature before use to prevent water condensation.
-
Thin-Film Deposition & Characterization
A well-formulated ink is only half the battle. Proper substrate preparation and post-deposition processing are crucial for achieving high-performance electronic devices.
Substrate Preparation
The substrate surface must be impeccably clean and possess a surface energy compatible with the ink. A common substrate for OFETs is a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer.
-
Cleaning: Sequentially sonicate the Si/SiO₂ substrate in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrate under a stream of dry nitrogen gas.
-
Surface Energy Modification (Optional but Recommended):
-
Treat the substrate with an O₂ plasma for 3-5 minutes to create a hydrophilic, high-energy surface.
-
Alternatively, for a hydrophobic surface that can aid in the crystallization of certain organic molecules, immerse the substrate in a 2% solution of octadecyltrichlorosilane (OTS) in toluene for 30 minutes, followed by rinsing with toluene and isopropanol.
-
Inkjet Printing & Annealing
-
Printing: Load the formulated B1NA ink into a compatible inkjet printer (e.g., Dimatix). Set the substrate temperature to 40-60°C to aid in solvent evaporation. Use a drop spacing of 30-50 µm as a starting point.
-
Annealing: After printing, transfer the substrate to a hotplate or vacuum oven inside a nitrogen-filled glovebox. Anneal the film at 80-120°C for 30-60 minutes. This step removes residual solvent and can significantly improve the film's crystallinity and, consequently, its electronic performance.[14]
Film Characterization
Validating the quality of the printed film is essential.
| Technique | Purpose | What to Look For |
| Atomic Force Microscopy (AFM) | To analyze surface morphology and roughness. | Uniform coverage, large crystalline grains, low root-mean-square (RMS) roughness (<1 nm). |
| X-Ray Diffraction (XRD) / GIWAXS | To determine the crystallinity and molecular packing of the film.[16][17] | Sharp diffraction peaks indicating a well-ordered crystalline structure. |
| OFET Fabrication & Testing | To measure the charge carrier mobility (µ). | Fabricate a top-contact, bottom-gate OFET and measure its transfer and output characteristics to extract mobility and the on/off ratio.[1][18] |
Overall Experimental Workflow
Caption: From ink formulation to final device characterization.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Inkjet Nozzle Clogging | 1. Incomplete dissolution or precipitation of B1NA.2. Particulate contamination.3. Solvent evaporation at the nozzle tip. | 1. Increase stirring time/temperature; check solubility limits.2. Ensure filtration with a ≤ 0.2 µm filter.3. Add a higher B.P. co-solvent (e.g., increase Decalin ratio); lower the platen temperature slightly. |
| "Coffee Ring" Effect | Non-uniform evaporation rate across the droplet. | 1. Use a co-solvent system with different boiling points to create a Marangoni flow that counteracts the outward capillary flow.2. Increase substrate temperature to speed up drying. |
| Poor Film Quality (Pinholes, Discontinuous) | 1. Poor wetting of ink on the substrate.2. B1NA concentration is too low. | 1. Modify substrate surface energy (e.g., O₂ plasma).2. Increase B1NA concentration in the ink. |
| Low Device Mobility | 1. Poor crystallinity of the B1NA film.2. Residual solvent in the film.3. Impurities in the B1NA source material. | 1. Optimize annealing temperature and time.2. Increase annealing temperature/duration under vacuum.3. Use higher purity B1NA. |
References
-
Single-step solution processing of small-molecule organic semiconductor field-effect transistors at high yield. (2011). AIP Publishing. [Link]
-
Solution processable semiconducting organic single crystals. Semantic Scholar. [Link]
-
Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing. [Link]
-
Mechanical Properties of Solution-Processed Small-Molecule Semiconductor Films. (2016). PubMed. [Link]
-
Solution Processing of Semiconducting Organic Molecules for Tailored Charge Transport Properties. ResearchGate. [Link]
-
Inkjet Printing of a Gate Insulator: Towards Fully Printable Organic Field Effect Transistor. MDPI. [Link]
-
Solution-grown small-molecule organic semiconductor with enhanced crystal alignment and areal coverage for organic thin film transistors. (2015). AIP Publishing. [Link]
-
Summary of Organic Semiconductor-Based Ink Formulation and Their Electrical Characteristics on TFT Template. ResearchGate. [Link]
-
Inkjet Printable Semiconducting Inks for Enhancement‐Mode Organic Electrochemical Transistors. (2025). KAUST Repository. [Link]
-
The Rheological Demands of Screen Printing Inks and Pastes. Centre for Industrial Rheology. [Link]
-
Inkjet Printed Circuits with 2D Semiconductor Inks for High‐Performance Electronics. L-NESS. [Link]
-
AC 6 -DPA/PMMA binary blend ink for high-performance inkjet-printed organic field-effect transistors. (2022). RSC Publishing. [Link]
-
Surface tension and ζ-potential for ink compositions with optimum viscosity. ResearchGate. [Link]
-
Inkjet-Printed Organic Field-Effect Transistor by Using Composite Semiconductor Material of Carbon Nanoparticles and Poly(3-Hexylthiophene). ResearchGate. [Link]
- Organic semiconductor ink composition and method for forming organic semiconductor pattern using same.
-
Effects of Viscosity and Surface Tension of a Reactive Dye Ink on Droplet Formation. (2020). ACS Publications. [Link]
-
Improve Ink Printing Adhesion with Surface Treating. Enercon Industries. [Link]
-
Recent Progress in Printable Organic Field Effect Transistors. ResearchGate. [Link]
-
Organic semiconductors for organic field-effect transistors. (2006). NIH National Center for Biotechnology Information. [Link]
-
Effect of viscosity, electrical conductivity, and surface tension on direct-current-pulsed drop-on-demand electrohydrodynamic printing frequency. (2014). AIP Publishing. [Link]
-
N-[1,1'-Biphenyl]-4-YL-1-phenyl-2-naphthalenamine. PubChem. [Link]
-
N
4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl(1,1'-biphenyl)-4,4'-diamine. PubChem. [Link] -
N-(4-Biphenylyl)-1-naphthylamine. PubChem. [Link]
-
Advances in Structural and Morphological Characterization of Thin Magnetic Films: A Review. MDPI. [Link]
-
Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. (2023). IRIS UniPA. [Link]
-
4-[1,1'-Biphenyl]-4-YL-N-phenyl-1-naphthalenamine. PubChem. [Link]
-
N-([1,1'-biaryl]-4-yl)-1-naphthamide-based scaffolds synthesis, their cheminformatics analyses, and screening as bacterial biofilm inhibitor. (2021). PubMed. [Link]
Sources
- 1. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical Properties of Solution-Processed Small-Molecule Semiconductor Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Solution processable semiconducting organic single crystals | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. N-(4-Biphenylyl)-1-naphthylamine | C22H17N | CID 59029879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A C 6 -DPA/PMMA binary blend ink for high-performance inkjet-printed organic field-effect transistors - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00993E [pubs.rsc.org]
- 9. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rheologylab.com [rheologylab.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. enerconind.com [enerconind.com]
- 16. mdpi.com [mdpi.com]
- 17. iris.unipa.it [iris.unipa.it]
- 18. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vacuum-Deposited N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPB) Film Quality
Welcome to the technical support center for the vacuum deposition of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPB). This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are working with NPB and aim to achieve high-quality thin films. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the thermal evaporation of this widely used hole transport material.
Introduction to NPB Deposition
This compound, commonly known as NPB, is a cornerstone material in organic light-emitting diodes (OLEDs) due to its excellent hole transporting properties.[1][2][3] Achieving a uniform, pinhole-free, and smooth NPB film is critical for device performance and reproducibility. The quality of the vacuum-deposited NPB film is highly sensitive to a range of deposition parameters. This guide provides a systematic approach to identifying and resolving common film quality issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the quality of vacuum-deposited NPB films?
A1: The quality of NPB thin films is a multifactorial issue. The most critical parameters to control are:
-
Substrate Cleanliness and Preparation: The condition of the substrate surface is paramount for good film adhesion and morphology.[4]
-
Deposition Rate: The speed at which NPB is deposited significantly affects film roughness and grain size.[5][6]
-
Substrate Temperature: Temperature influences the mobility of NPB molecules on the substrate, which in turn affects film crystallinity and morphology.[7][8]
-
Vacuum Level: The base pressure and pressure during deposition can impact the purity and integrity of the growing film.
-
Source-to-Substrate Distance: This geometric factor can influence film uniformity and the heat load on the substrate.
Q2: What is the recommended substrate temperature for NPB deposition?
A2: While the optimal substrate temperature can vary depending on the specific application and desired film properties, a general starting point for NPB is near its glass transition temperature (Tg). The apparent glass transition for NPB thin films has been observed to start around 60°C, with crystallization occurring at higher temperatures (around 135°C in a nitrogen atmosphere).[9] Depositing at or slightly below the Tg can promote surface mobility of the molecules, leading to a more ordered and stable amorphous film. However, exceeding the crystallization temperature should be avoided to maintain the amorphous nature typically desired for hole transport layers.
Q3: How does the deposition rate affect the surface roughness of the NPB film?
A3: Generally, for many materials, a lower deposition rate allows for more orderly film growth, resulting in a smoother surface.[10] Conversely, higher deposition rates can lead to increased surface roughness due to the rapid and less organized aggregation of molecules.[5] For NPB, a deposition rate in the range of 0.5-2 Å/s is commonly used. It is advisable to start with a lower rate and gradually increase it while monitoring the film's surface roughness using techniques like Atomic Force Microscopy (AFM).[11][12]
Q4: What are common signs of thermal degradation of NPB during evaporation?
A4: Thermal stress on NPB in the evaporation source can lead to decomposition, isomerization, or polymerization.[13] Signs of degradation include:
-
Changes in Deposition Rate: A fluctuating or decreasing deposition rate at a constant source temperature can indicate material decomposition.
-
Discoloration of the Source Material: The NPB powder in the crucible may darken or char.
-
Poor Device Performance: OLEDs fabricated with degraded NPB may exhibit higher turn-on voltages and reduced lifetimes.[13]
-
Altered Vapor Pressure: Degraded NPB can show a significant drop in vapor pressure compared to the pure material.[13]
To mitigate this, it is crucial to use the lowest possible source temperature that provides a stable and reasonable deposition rate. Prolonged heating of the material should also be avoided.[13]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues with NPB film quality.
Issue 1: High Surface Roughness
High surface roughness can lead to short circuits and inefficient charge injection in electronic devices.
| Potential Cause | Explanation | Recommended Solution |
| Deposition Rate is Too High | Rapid arrival of NPB molecules on the substrate surface does not allow sufficient time for them to diffuse and find low-energy sites, leading to the formation of larger grains and a rougher surface.[5][10] | Decrease the deposition rate to a range of 0.5-1 Å/s. Monitor the film roughness with AFM to find the optimal rate for your system.[14] |
| Substrate Temperature is Too High | Elevated temperatures can increase the kinetic energy of the deposited molecules, leading to the formation of crystalline domains and increased roughness. For NPB, temperatures exceeding its crystallization point should be avoided.[9] | Optimize the substrate temperature. Start with room temperature deposition and incrementally increase it, staying below the crystallization temperature of NPB. |
| Poor Substrate Surface | A rough or contaminated substrate will often lead to a rough film, as the film's morphology can replicate the underlying surface features.[5] | Ensure meticulous substrate cleaning. Characterize the substrate roughness with AFM before deposition. Consider using smoother substrates if necessary. |
Issue 2: Pinhole Formation
Pinholes are microscopic holes in the film that can severely compromise device performance by creating electrical shorts.[15]
| Potential Cause | Explanation | Recommended Solution |
| Substrate Contamination | Particulates such as dust on the substrate can shadow areas from the vapor flux, and if these particles later detach, they leave behind pinholes.[15][16] | Implement a stringent substrate cleaning protocol in a clean environment. Use a combination of solvents, ultrasonic baths, and UV-ozone or plasma treatment.[17][18] |
| Insufficient Film Thickness | Very thin films are more susceptible to incomplete coalescence of islands, which can result in pinholes.[16] | Increase the film thickness. The optimal thickness will depend on the application, but a minimum of 10-20 nm is often required to ensure a continuous film. |
| Incompatibility with Substrate | Poor adhesion or a large lattice mismatch between the NPB and the substrate can lead to island-like growth (Volmer-Weber mode), which can result in pinholes.[16] | Consider using an adhesion-promoting interlayer. Surface treatments like plasma or UV-ozone can also improve the surface energy of the substrate for better film wetting.[19][20] |
Issue 3: Poor Adhesion
Poor adhesion of the NPB film to the substrate can lead to delamination and device failure.
| Potential Cause | Explanation | Recommended Solution |
| Organic Residue on Substrate | Even a monolayer of organic contaminants can significantly weaken the adhesion forces between the film and the substrate.[4] | Enhance the substrate cleaning procedure. An final cleaning step with UV-ozone or an oxygen plasma treatment is highly effective at removing organic residues.[17][18] |
| Hydrophilic/Hydrophobic Mismatch | The surface energy of the substrate plays a crucial role in adhesion. NPB is an organic molecule and may adhere poorly to highly hydrophilic surfaces like untreated glass or ITO. | Modify the substrate surface energy. A brief plasma treatment can often tailor the surface energy for improved adhesion. For ITO, various self-assembled monolayers can be used to improve the interface.[1] |
| Internal Film Stress | Stress can build up in the film during deposition, and if it exceeds the adhesive forces, it can lead to delamination. | Optimize deposition parameters. Lowering the deposition rate and adjusting the substrate temperature can help to reduce internal stress. |
Experimental Protocols & Visualizations
Protocol 1: Standard Substrate Cleaning for NPB Deposition
-
Sequentially sonicate the substrates in a series of solvents: detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately before loading into the vacuum chamber, treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic contaminants and improve surface wettability.
Diagram 1: Troubleshooting Logic for NPB Film Quality
Caption: A workflow for systematically optimizing NPB deposition parameters.
Film Characterization Techniques
To properly troubleshoot and optimize your NPB films, a suite of characterization techniques is indispensable.
| Technique | Information Gained |
| Atomic Force Microscopy (AFM) | Provides quantitative data on surface roughness, morphology, and can reveal pinholes. [11][12] |
| Scanning Electron Microscopy (SEM) | Offers high-resolution images of the film surface to identify larger defects and assess grain structure. [11][12] |
| Spectroscopic Ellipsometry | A non-destructive method to accurately measure film thickness and optical constants. [11][21] |
| X-ray Photoelectron Spectroscopy (XPS) | Can be used to determine the chemical composition of the film surface and detect impurities. [11][12] |
| Contact Angle Goniometry | Measures the surface energy of the substrate before and after cleaning/treatment to assess its impact on film adhesion. |
By methodically addressing the potential causes of film defects and leveraging appropriate characterization techniques, researchers can significantly improve the quality and reproducibility of their vacuum-deposited NPB films, leading to more reliable and higher-performing organic electronic devices.
References
-
Investigation of ITO surface modified by NPB and arachidic acid LB films. (2025). ResearchGate. Retrieved from [Link]
-
Smooth thin film with pin holes probable reason ?. (2016). ResearchGate. Retrieved from [Link]
-
Deposition Parameter Effects on Niobium Nitride (NbN) Thin Films Deposited Onto Copper Substrates with DC Magnetron Sputtering. JACoW. Retrieved from [Link]
-
Growth mechanism of NPD crystal from amorphous thin film by observation of morphology and measuring growth rate. (2020). ResearchGate. Retrieved from [Link]
-
Advancements in Nanoparticle Deposition Techniques for Diverse Substrates: A Review. MDPI. Retrieved from [Link]
-
A Review of the Fabrication of Pinhole-Free Thin Films Based on Electrodeposition Technology: Theory, Methods and Progress. (2023). National Institutes of Health. Retrieved from [Link]
-
Pinholes in thin-films. (2022). Omega Optical. Retrieved from [Link]
-
The influence of surface defects on the pinhole formation in silicide thin film. Semiconductor Physics, Quantum Electronics & Optoelectronics. Retrieved from [Link]
-
Effect of Temperature on Microstructure of Silicon-based Nb Films. Airiti Library. Retrieved from [Link]
-
Characterization of vacuum-deposited and solution-processed N, N′-bis-(1-naphthyl)-N, N′-diphenyl-1, 1′-biphenyl-4, 4′-diamine hole transport layers based organic light emitting devices. (2015). ResearchGate. Retrieved from [Link]
-
Surface modification of PEN and PET substrates by plasma treatment and layer-by-layer assembly of polyelectrolyte multilayer thin films and their application in electroless deposition. (2014). RSC Advances. Retrieved from [Link]
-
Effect of Substrate Temperature on Structural and Morphological Properties of Ga2O3 NPS Thin Films by (PLD) Method. (2025). ResearchGate. Retrieved from [Link]
-
Characterization of thin film properties and quality. (2024). Surface Science Study Guide. Retrieved from [Link]
-
Effect of Deposition Parameters and Characterization of Chemical Bath Deposited Cd1-XPbXS Thin Films. (2011). Chalcogenide Letters. Retrieved from [Link]
-
Main causes of pinhole defects and the corresponding solutions. ResearchGate. Retrieved from [Link]
-
Fig. 5 shows the surface roughness of the films deposited at various... ResearchGate. Retrieved from [Link]
-
Thin Film Characterisation Methods. Karlsruhe Institute of Technology. Retrieved from [Link]
-
Preparation and Characterization of Nb x O y Thin Films: A Review. (2021). MDPI. Retrieved from [Link]
-
Variation of surface roughness and deposition rate with the change in RF power of 100-500 W, a sputtering pressure of 5 mTorr, substrate temperature of 350 8C, N concentration of 75% and flow 2. ResearchGate. Retrieved from [Link]
-
Surface Pretreatment Methods for Enhanced PVD Adhesion. (2025). SIMVACO. Retrieved from [Link]
-
Influence of Surface Roughness on the Dynamics and Crystallization of Vapor-Deposited Thin Films. (2022). National Institutes of Health. Retrieved from [Link]
-
Influence of the nature of the substrate on the growth of superconducting niobium films. ResearchGate. Retrieved from [Link]
-
Degradation Behaviors of NPB Molecules upon Prolonged Exposure to Various Thermal Stresses under High Vacuum below 10–4 Pa. (2020). National Institutes of Health. Retrieved from [Link]
-
Surface treatments. NIPPON PAINT HOLDINGS CO.,LTD.. Retrieved from [Link]
-
Effect of Deposition Rate on Structure and Surface Morphology of Thin Evaporated Al Films on Dielectrics and Semiconductors. (2012). Materials Science. Retrieved from [Link]
-
Factors that Determine Deposition Performance. (2020). Corial. Retrieved from [Link]
-
Niobium Oxide Thin Films Grown on Flexible ITO-Coated PET Substrates. (2024). MDPI. Retrieved from [Link]
-
Niobium Oxide Thin Films Grown on Flexible ITO-Coated PET Substrates. (2024). FULIR. Retrieved from [Link]
-
Phase behaviors of NPB molecule under vacuum. (2015). ResearchGate. Retrieved from [Link]
-
Parameters used during the deposition of Niobium thin film by magnetron sputtering DC. ResearchGate. Retrieved from [Link]
-
Effect of the substrate temperature and deposition rate on the initial growth of thin lithium niobate-tantalate films deposited from a thermal plasma. ResearchGate. Retrieved from [Link]
-
Structural, Optical, and Sensing Properties of Nb-Doped ITO Thin Films Deposited by the Sol–Gel Method. (2022). MDPI. Retrieved from [Link]
-
Surface Analysis and Thin Film Characterization of Materials. HORIBA. Retrieved from [Link]
-
How to Prevent Defects in Thin Film Sputtering and Evaporation. (2024). Denton Vacuum. Retrieved from [Link]
-
Effect of Deposition Rate on Structure and Surface Morphology of Thin Evaporated Al Films on Dielectrics and Semiconductors. (2012). ResearchGate. Retrieved from [Link]
-
Estimation of the work of adhesion between ITO and polymer substrates: a surface thermodynamics approach. (2015). National Institutes of Health. Retrieved from [Link]
-
Overview of thin film deposition techniques. (2019). AIMS Press. Retrieved from [Link]
-
Thermal Evaporation Guide. RD Mathis Company. Retrieved from [Link]
-
Troubleshooting Electron Beam Evaporation Processes. Angstrom Engineering. Retrieved from [Link]
-
Factors affecting macromolecule orientations in thin films formed in cryo-EM. (2020). National Institutes of Health. Retrieved from [Link]
- Method of vacuum depositing a layer on a plastic film substrate. Google Patents.
-
Surface Morphology, Optical Characteristics and Electrophysical Properties of Nb2O5 Films. ResearchGate. Retrieved from [Link]
-
Surface Morphology, Roughness, and Structural Characteristics of Al1−xMgxSb (x = 0 and 0.1) Thin Films Deposited by Chemical Bath Deposition Technique. (2023). MDPI. Retrieved from [Link]
-
Effects of Substrates on the Performance of Pt Thin-Film Resistance Temperature Detectors. MDPI. Retrieved from [Link]
-
Caloris Webinar: Evaporator Troubleshooting (Vacuum & Venting). (2022). YouTube. Retrieved from [Link]
-
Phenyl-1-naphthylamine. PubChem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. simvaco.com [simvaco.com]
- 5. matsc.ktu.lt [matsc.ktu.lt]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Temperature on Microstructure of Silicon-based Nb Films|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. measurlabs.com [measurlabs.com]
- 13. Degradation Behaviors of NPB Molecules upon Prolonged Exposure to Various Thermal Stresses under High Vacuum below 10–4 Pa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corial.plasmatherm.com [corial.plasmatherm.com]
- 15. omega-optical.com [omega-optical.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. fulir.irb.hr [fulir.irb.hr]
- 19. Surface modification of PEN and PET substrates by plasma treatment and layer-by-layer assembly of polyelectrolyte multilayer thin films and their application in electroless deposition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Surface treatments | NIPPON PAINT HOLDINGS CO.,LTD. [nipponpaint-holdings.com]
- 21. horiba.com [horiba.com]
Technical Support Center: Synthesis and Purification of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine
Welcome to the technical support center for the synthesis and purification of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to ensure the successful synthesis and purification of this valuable compound.
Frequently Asked Questions (FAQs) at a Glance
Synthesis:
-
What is the most common method for synthesizing this compound? The most prevalent and efficient method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the C-N bond between 1-naphthalenamine and a 4-halobiphenyl (typically 4-bromobiphenyl or 4-iodobiphenyl)[1][2].
-
My Buchwald-Hartwig reaction is not working or giving low yields. What are the common causes? Low or no yield can be attributed to several factors, including inactive catalyst, poor quality reagents or solvents, suboptimal reaction conditions (temperature, reaction time), or an inappropriate choice of ligand or base for the specific substrates[3][4].
-
What are the typical side products I should look out for? Common side products in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide (formation of biphenyl), homocoupling of the aryl halide (formation of quaterphenyl), and potential oxidation of the phosphine ligand[1][5].
Purification:
-
How do I purify the crude this compound? The most common purification techniques are column chromatography on silica gel and recrystallization[3][6].
-
What is a good solvent system for column chromatography? A common starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate. The exact ratio should be determined by thin-layer chromatography (TLC) analysis[3].
-
I'm having trouble getting my product to crystallize. What can I do? Troubleshooting recrystallization involves screening different solvents, adjusting the cooling rate, seeding the solution with a small crystal of the pure product, or scratching the inside of the flask to create nucleation sites.
Troubleshooting the Synthesis: A Deeper Dive
The Buchwald-Hartwig amination is a powerful tool, but like any complex reaction, it can be prone to issues. This section addresses specific problems you might encounter.
Problem 1: Low or No Product Formation
| Possible Cause | Underlying Reason | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species may not have formed or has been deactivated by oxygen. | Use a pre-catalyst or ensure rigorous degassing of the solvent and inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration. |
| Inappropriate Ligand | The chosen phosphine ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination. | For this sterically demanding coupling, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective. Consider screening a few different ligands. |
| Incorrect Base | The base may not be strong enough to deprotonate the amine, or it may be sterically hindered. | Sodium tert-butoxide (NaOtBu) is a common and effective base for this reaction. Ensure it is fresh and has been handled under inert conditions to avoid decomposition. |
| Poor Quality Reagents | Starting materials may be impure, or the solvent may contain water or other reactive impurities. | Use high-purity starting materials. Ensure solvents are anhydrous and degassed. 1-Naphthalenamine can oxidize over time, so using freshly purified or purchased material is recommended. |
| Low Reaction Temperature | The reaction may not have sufficient energy to overcome the activation barrier. | While some modern catalyst systems work at lower temperatures, a typical starting point for this type of coupling is 80-110 °C. |
Problem 2: Significant Side Product Formation
| Side Product | Plausible Cause | Mitigation Strategy |
| Biphenyl (Hydrodehalogenation) | β-hydride elimination from the palladium intermediate. Can be promoted by moisture or certain bases. | Ensure strictly anhydrous conditions. The choice of ligand can also influence this pathway. |
| Quaterphenyl (Homocoupling) | Homocoupling of the 4-halobiphenyl. More common with aryl iodides. | Using aryl bromides instead of iodides can sometimes reduce homocoupling. Optimizing the catalyst and ligand loading can also help. |
| Oxidized Phosphine Ligand | Presence of oxygen in the reaction mixture. | Maintain a strict inert atmosphere throughout the experiment. |
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
4-Bromobiphenyl (1.0 equiv)
-
1-Naphthalenamine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromobiphenyl, 1-naphthalenamine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction to room temperature.
Protocol 2: Work-up and Purification
Work-up:
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification by Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of hexanes and ethyl acetate is recommended. Start with 100% hexanes and gradually increase the polarity. The product typically elutes at around 5-10% ethyl acetate in hexanes.
-
TLC Analysis: A typical Rf value for the product in 9:1 Hexanes:Ethyl Acetate is approximately 0.4-0.5.
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent. Good starting points for solvent screening include ethanol, isopropanol, or a mixture of toluene and hexanes.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try placing the solution in a refrigerator or freezer.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Purification
Problem 1: Difficulty with Column Chromatography
| Issue | Potential Cause | Solution |
| Poor Separation | The chosen eluent system is not optimal. | Perform a thorough TLC analysis with different solvent systems to find the best separation between your product and impurities. A shallower solvent gradient during chromatography can also improve resolution. |
| Product Streaking on TLC/Column | The compound may be too polar for the chosen solvent system, or it could be acidic or basic, interacting strongly with the silica gel. | Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to suppress tailing of basic compounds. |
| Product is Insoluble in Loading Solvent | The crude product is not fully dissolving before loading onto the column. | Use a stronger solvent to dissolve the crude product and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the column as a dry powder. |
Problem 2: Recrystallization Issues
| Issue | Potential Cause | Solution |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Choose a solvent with a lower boiling point. Alternatively, add a small amount of a co-solvent in which the product is less soluble to induce crystallization. |
| No Crystal Formation | The solution is not saturated enough, or there are no nucleation sites. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Colored Crystals | Impurities are trapped within the crystal lattice. | The crude product may be too impure for a single recrystallization. Consider a preliminary purification by column chromatography or treatment with activated charcoal in the hot solution before cooling. |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- Synthesis of 1-[(1,1′-biphenyl)-4-yl]naphthalene from amines obtained by the Stevens rearrangement of N-[3-(naphthalen-1-yl)prop-2-yn-1-yl]-3-phenylprop-2-en-1-aminium bromides. Russian Chemical Bulletin, 2022.
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. American Chemical Society. [Link]
-
N-[1,1'-Biphenyl]-4-YL-1-phenyl-2-naphthalenamine. PubChem. [Link]
-
Buchwald-Hartwig coupling. YouTube. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
N-(4-(naphthalen-1-yl)phenyl)-[1, 1'-biphenyl]-4-amine, min 99%, 1 gram. A1Suppliers. [Link]
-
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. National Institutes of Health. [Link]
-
N-(4-Biphenylyl)-1-naphthylamine. PubChem. [Link]
-
Discovery of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands Enables Cu-Catalyzed Aryl Amination with High Turnovers. Organic Chemistry Portal. [Link]
-
RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
- Preparation method of N-(4-bromobenzene)-N-phenyl-1-naphthylamine.
-
High-performance liquid chromatography separations of nitrosamines. III. Conformers of N-nitrosamino acids. PubMed. [Link]
-
4-Aminodiphenyl (4-Aminobiphenyl). OSHA. [Link]
-
1-Naphthalenamine, N-phenyl-. Lanxess. [Link]
-
N-Phenyl-1-naphthylamine and N-Phenyl-2-naphthylamine. OSHA. [Link]
-
Reciprocal resolutions between 1-phenylethylamine and carboxyesters of isopropylidene glycerol: Improvement of the method by replacing mono-phthalate with 3-carboxy-2-naphthoate. ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. N-[1,1'-Biphenyl]-4-YL-1-phenyl-2-naphthalenamine | C28H21N | CID 167130232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig_reaction [chemeurope.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Annealing Temperature for N-[1,1'-biphenyl]-4-yl-1-naphthalenamine Films
Welcome to the technical support center for the processing of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (also known as N-phenyl-N-(4-biphenyl)naphthalen-1-amine, or NBP) films. This guide is designed for researchers, scientists, and engineers working to optimize the performance of organic electronic devices. Here, we address common challenges and questions related to the thermal annealing of NBP films, a critical post-deposition step used to enhance film quality and device efficiency.
Our approach is rooted in explaining the fundamental principles behind each recommendation, empowering you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that users frequently encounter when starting with the annealing of NBP films.
Q1: What is the primary purpose of annealing this compound films?
A1: The primary goal of thermal annealing is to provide controlled thermal energy to the as-deposited NBP film. This energy allows the molecules to overcome kinetic barriers and reorganize into a more thermodynamically stable state.[1] The key benefits include:
-
Improved Molecular Ordering: Annealing can enhance the crystallinity and molecular packing of the film, which is crucial for efficient charge transport.[2][3]
-
Reduced Defects: The process helps in removing structural defects, voids, and residual solvent (in solution-processed films), leading to a more uniform and continuous film.
-
Enhanced Interfacial Contact: For device applications, annealing can improve the contact between the NBP layer and adjacent layers (e.g., electrodes or other organic layers), reducing contact resistance.
-
Control of Morphology: Annealing modifies the film's surface morphology, such as grain size and roughness, which directly impacts device performance.[4][5]
Q2: What is a typical starting point for the annealing temperature and duration for NBP films?
A2: The optimal annealing parameters are highly dependent on the substrate, film thickness, and initial deposition method (e.g., thermal evaporation, spin coating). However, a robust starting point is to anneal the films at a temperature above the material's glass transition temperature (T_g) but well below its melting point (T_m).
For small molecule organic materials like NBP, a common range to explore is 100°C to 180°C .[2][6]
-
Initial Recommendation: Start with an annealing temperature of 120°C for 30 minutes in an inert atmosphere (e.g., nitrogen or argon).
-
Systematic Approach: From this baseline, perform a systematic study by varying the temperature in increments (e.g., ± 20°C) and time (e.g., 15, 30, 60 minutes) to pinpoint the optimal conditions for your specific system.[6]
Q3: How do I know if I've chosen the correct annealing temperature?
A3: The "correct" temperature is the one that maximizes the desired film property without causing degradation or other negative effects. This is determined through systematic characterization. You should look for:
-
Increased Crystallinity: Observable via X-ray Diffraction (XRD) as sharper and more intense diffraction peaks.[3]
-
Optimal Surface Morphology: Assessed using Atomic Force Microscopy (AFM). An optimal film often shows larger, well-defined grains without significant surface roughness or dewetting.[5]
-
Enhanced Electrical Performance: In a device context (e.g., an Organic Field-Effect Transistor or OLED), this translates to higher charge carrier mobility, improved efficiency, or longer operational stability.[2][7]
-
Optical Property Changes: Monitored with UV-Vis absorption or photoluminescence spectroscopy, which can indicate changes in molecular aggregation and ordering.
Part 2: Troubleshooting Guide for Common Annealing Issues
This section provides a detailed, cause-and-effect approach to solving specific problems you might encounter during your experiments.
Q4: My NBP film has developed cracks after annealing. What is the cause and how can I fix it?
A4: Cracking is a common issue that arises from mechanical stress within the film.[8]
-
Primary Cause: Thermal Expansion Mismatch. The most frequent cause is the difference in the coefficient of thermal expansion (CTE) between the NBP film and the substrate. During cooling, the film and substrate contract at different rates, inducing stress. If this stress exceeds the film's mechanical strength, it cracks.[8]
-
Troubleshooting Steps:
-
Controlled Cooling (Most Critical): Avoid rapid cooling. After the annealing duration is complete, implement a slow, controlled ramp-down of the temperature (e.g., 1-5°C per minute) or simply turn off the heater and allow the sample to cool naturally to room temperature inside the chamber.[8] This minimizes the thermal shock.
-
Substrate Choice: If feasible, select a substrate with a CTE that is more closely matched to that of your organic film.
-
Reduce Annealing Temperature: A lower annealing temperature will result in a smaller temperature difference during cooling (ΔT), thereby reducing the total induced stress.
-
Optimize Film Thickness: Very thick films can accumulate more stress and are more prone to cracking.[8] Evaluate if a thinner film meets your application's requirements.
-
Q5: After annealing, my film looks like it has formed into droplets or disconnected islands. What is this phenomenon and how can I prevent it?
A5: This is known as dewetting . It's a process where the film minimizes its surface energy by retracting from the substrate, breaking its continuity.[6]
-
Primary Cause: Poor Adhesion & High Molecular Mobility. Dewetting occurs when the cohesive forces within the NBP film are stronger than the adhesive forces between the film and the substrate. Providing too much thermal energy (i.e., too high an annealing temperature) gives the molecules excessive mobility to rearrange into these energetically favorable droplets.[6]
-
Troubleshooting Steps:
-
Substrate Surface Preparation: The substrate surface must be impeccably clean. Use a rigorous cleaning protocol (e.g., sonication in solvents followed by UV-ozone or plasma treatment) to remove contaminants and increase the surface energy, which promotes better adhesion.[6]
-
Lower the Annealing Temperature: This is the most direct way to reduce molecular mobility and prevent dewetting.
-
Use a Slower Temperature Ramp-Up: A slower ramp rate (e.g., 5-10°C/minute) can help maintain film integrity as it heats.[6]
-
Increase Film Thickness: Thicker films are generally more resistant to dewetting due to their higher volume-to-surface area ratio.[6]
-
Q6: I've annealed my NBP film, but the electrical performance of my device has worsened. Why would this happen?
A6: While annealing is generally beneficial, improper conditions can degrade performance.
-
Potential Causes:
-
Annealing Temperature is Too High: Excessively high temperatures can lead to material decomposition, the formation of deep charge traps, or detrimental morphological changes like severe roughening or dewetting.
-
Atmosphere Contamination: Annealing in the presence of oxygen or moisture can lead to oxidation of the NBP molecules, creating trap states that hinder charge transport.[9]
-
Phase Segregation or Undesirable Crystal Polymorphs: For blended films, annealing can cause phase segregation. For single-component films, it might favor the growth of a crystal polymorph that is less favorable for charge transport.[10]
-
-
Troubleshooting Steps:
-
Verify Annealing Atmosphere: Ensure your annealing chamber or glovebox has a pure inert atmosphere with very low levels of oxygen and water (<1 ppm is ideal).
-
Reduce Annealing Temperature: Perform a temperature-dependent study and characterize the device performance at each step to find the optimal window where performance peaks before degrading.
-
Characterize Film Integrity: Use AFM and optical microscopy to confirm that the film remains continuous and uniform after annealing.
-
Table 1: Summary of Annealing Temperature Effects on NBP Film Properties
| Parameter | Temperature Too Low | Optimal Temperature | Temperature Too High |
| Crystallinity | Amorphous or poorly ordered; minimal change from as-deposited state. | Significantly improved molecular ordering and larger grain sizes. | May lead to polycrystalline disorder or even melting/decomposition. |
| Surface Roughness | Remains similar to the as-deposited film. | May slightly increase due to grain growth, but film remains uniform. | Significant increase in roughness; potential for dewetting.[5] |
| Film Defects | Residual stress and voids may remain. | Reduction in point defects, voids, and pinholes. | Creation of new defects via thermal stress, cracking, or dewetting.[8] |
| Carrier Mobility | Modest or no improvement over the as-deposited film. | Maximum carrier mobility achieved due to enhanced ordering.[2] | Sharp decrease due to defect formation, disorder, or film discontinuity.[3] |
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step procedures for key experiments.
Protocol 1: Systematic Optimization of Annealing Temperature
This protocol outlines a workflow for identifying the optimal annealing temperature for your NBP films.
-
Substrate Preparation:
-
Clean your chosen substrates (e.g., Si/SiO₂, glass, ITO-coated glass) via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Immediately prior to film deposition, treat the substrates with UV-ozone or an oxygen plasma cleaner for 10 minutes to ensure a high-energy, hydrophilic surface.
-
-
Film Deposition:
-
Deposit NBP films of a consistent thickness (e.g., 50 nm) onto the cleaned substrates using your established method (e.g., high-vacuum thermal evaporation).
-
Prepare at least 5 identical samples for the temperature study (e.g., As-Deposited, 100°C, 120°C, 140°C, 160°C).
-
-
Thermal Annealing Procedure:
-
Transfer the samples into an inert atmosphere (e.g., a nitrogen-filled glovebox) connected to an annealing hotplate.
-
Place one sample aside as the "As-Deposited" control.
-
For the remaining samples, place them on the hotplate.
-
Set the temperature ramp rate to 10°C/minute.
-
Anneal each sample at its target temperature (100°C, 120°C, 140°C, 160°C) for a fixed duration (e.g., 30 minutes).
-
After the soak time, turn off the hotplate and allow the samples to cool slowly and naturally to room temperature inside the inert atmosphere. Do not remove them while hot.
-
-
Characterization:
-
Morphology: Analyze the surface of each film using Atomic Force Microscopy (AFM) to determine the root-mean-square (RMS) roughness and observe grain size and structure.
-
Crystallinity: Perform X-ray Diffraction (XRD) scans on each film to identify changes in crystallinity.
-
Optical Properties: Measure the UV-Vis absorption and photoluminescence spectra to check for shifts indicative of changes in molecular packing.
-
Device Performance: If applicable, fabricate and test devices (e.g., OFETs) to measure key metrics like charge carrier mobility and on/off ratio.
-
-
Data Analysis:
-
Plot the key metrics (e.g., RMS roughness, XRD peak intensity, carrier mobility) as a function of annealing temperature to visually identify the optimal processing window.
-
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the recommended experimental workflow and a logical approach to troubleshooting common issues.
Caption: Experimental workflow for optimizing NBP film annealing temperature.
Caption: Troubleshooting logic tree for common NBP film annealing issues.
References
-
Wang, X., et al. (2016). Thermal annealing effect on the thermal and electrical properties of organic semiconductor thin films. The University of Hong Kong Scholars Hub. [Link]
-
Al-Graiti, S. A. R., et al. (2019). Annealing effect on the structural and Morphological properties of Organic Semiconductor Alq 3 :C 60 blend Thin Films. ResearchGate. [Link]
-
Li, Y., et al. (2015). Effect of Thermal Annealing on Morphology of Pentacene Thin Films. ResearchGate. [Link]
-
Ates, S., et al. (2012). Thermal Annealing Effect on the Surface Morphology and Efficiency of Photovoltaic Cells. ResearchGate. [Link]
-
EOXS. How to Troubleshoot Common Problems in Annealing Processes. [Link]
-
Rice, C. E., et al. (2013). Any tips about how to avoid cracks in thin films during annealing? ResearchGate. [Link]
-
Aziz, F., et al. (2015). Annealing Effect on Small Molecules Blend Organic Light-Emitting Diodes. ResearchGate. [Link]
-
Salleo, A., et al. (2020). Is Thermal Annealing Always Capable of Enhancing the Ordering and Mobility of Donor–Acceptor Copolymer Thin Films? ACS Applied Polymer Materials. [Link]
-
Tassone, C. J., et al. (2023). Polyfluorinated Naphthalene-bis-hydrazimide for Solution-Grown n-Type Semiconducting Films. IRIS UniPA. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eoxs.com [eoxs.com]
- 10. iris.unipa.it [iris.unipa.it]
Technical Support Center: N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (BINA) Stability and Handling
Introduction: This guide is intended for researchers, scientists, and drug development professionals working with N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (BINA). BINA is a valuable building block in organic synthesis and materials science; however, its stability under ambient conditions can be a critical factor in experimental success. This document provides a comprehensive overview of common stability issues, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the primary factors that affect the stability of BINA under ambient conditions?
A1: BINA, like many diarylamines, is susceptible to degradation from three main environmental factors:
-
Oxidation: Exposure to atmospheric oxygen is a primary degradation pathway. This process can be accelerated by the presence of light and elevated temperatures. Aromatic amines are prone to electron transfer oxidation, which can lead to the formation of colored impurities.
-
Photodegradation: BINA is sensitive to light, particularly in the UV spectrum. Light can provide the energy to initiate oxidative processes and other degradation reactions. It is common for related compounds like N-phenyl-1-naphthylamine to turn purple when exposed to sunlight and air.[1]
-
Heat: Elevated temperatures can increase the rate of both oxidation and other degradation pathways. While stable at room temperature for short periods, prolonged exposure to heat should be avoided.
Q2: How should I properly store BINA to ensure its long-term stability?
A2: To minimize degradation, BINA should be stored under the following conditions:
-
Inert Atmosphere: Store the compound under an inert gas such as argon or nitrogen to displace oxygen and prevent oxidation.
-
Light Protection: Use an amber or opaque vial to protect the compound from light.
-
Cool and Dry: Store in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
-
Tightly Sealed: Ensure the container is tightly sealed to prevent the ingress of air and moisture.
Q3: I've noticed a change in the color of my BINA sample, from off-white to a yellowish or purplish hue. What does this indicate?
A3: A color change is a strong indicator of degradation. The development of a yellowish, brownish, or purplish color is typically due to the formation of oxidation products. These products often have extended conjugated systems, which absorb light in the visible spectrum. If you observe a color change, it is highly recommended to assess the purity of the material before proceeding with your experiment.
Q4: Is BINA susceptible to hydrolysis?
A4: The N-aryl amine bond in BINA is generally stable to hydrolysis under neutral pH conditions at ambient temperature. Hydrolysis of such bonds typically requires more forcing conditions, such as heating with strong acids or bases. Therefore, hydrolysis is not a primary concern for BINA stability under standard laboratory and storage conditions.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of BINA.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Symptoms:
-
Variable reaction yields.
-
Unexpected side products.
-
Inconsistent analytical data (e.g., NMR, LC-MS) between batches of the starting material.
Potential Cause: Degradation of the BINA starting material.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Protocol: Purity Assessment of BINA
-
Visual Inspection: Examine the solid BINA for any color change from its expected off-white appearance.
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of your BINA and a reference standard (if available) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot both solutions on a TLC plate (silica gel).
-
Elute with an appropriate solvent system (e.g., hexane/ethyl acetate mixture).
-
Visualize under UV light. The presence of multiple spots in your sample lane, which are not present in the reference lane, indicates impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
A stability-indicating HPLC method is the most reliable way to assess purity.
-
Objective: To separate the parent BINA peak from potential degradation products.
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for separating aromatic compounds.
-
Detection: UV detection at a wavelength where BINA has strong absorbance (e.g., 254 nm or a wavelength determined from its UV spectrum).
-
-
Procedure:
-
Prepare a dilute solution of your BINA sample in the mobile phase.
-
Inject the solution into the HPLC system.
-
Analyze the chromatogram for the presence of secondary peaks, which represent impurities. The peak area percentage of the main peak provides a quantitative measure of purity.
-
-
-
¹H NMR Spectroscopy:
-
Dissolve a sample of BINA in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Compare the spectrum to a reference spectrum of pure BINA. Look for unexpected signals or a complex aromatic region that could indicate the presence of degradation products.
-
Issue 2: Visible Degradation of BINA in Solution
Symptoms:
-
A solution of BINA changes color over a short period (minutes to hours) when exposed to ambient light and air.
-
Precipitation of unknown material from the solution.
Potential Cause: Rapid photo-oxidation of BINA in solution.
Preventative Measures and Solutions:
-
Work in Low-Light Conditions: Whenever possible, handle solutions of BINA in a fume hood with the sash lowered to minimize light exposure, or use amber glassware.
-
Use Degassed Solvents: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: If your reaction or experiment is sensitive to oxidation, maintain a positive pressure of an inert gas over the solution.
-
Prepare Solutions Fresh: Prepare solutions of BINA immediately before use to minimize the time they are exposed to ambient conditions.
Part 3: Understanding BINA Degradation Pathways
A foundational understanding of the chemical changes BINA undergoes is essential for effective troubleshooting.
Oxidative Degradation:
The secondary amine in BINA is the primary site of oxidation. In the presence of oxygen and light, a hydrogen atom can be abstracted from the nitrogen, forming an amino radical. These highly reactive radicals can then undergo several reactions, including coupling, to form dimeric and oligomeric impurities. These extended conjugated systems are often colored, explaining the observed color change upon degradation.
Figure 2: Simplified oxidative degradation pathway of BINA.
Photodegradation:
Light, particularly UV radiation, can provide the activation energy for the homolytic cleavage of the N-H bond, initiating the oxidative degradation cascade shown above. Additionally, the aromatic rings in BINA can absorb light, leading to excited states that are more susceptible to reaction with oxygen.
Hydrolytic Stability:
As previously mentioned, the C-N bond in BINA is generally robust to hydrolysis under neutral conditions. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic systems, which reduces its basicity and nucleophilicity, making protonation (a key step in acid-catalyzed hydrolysis) less favorable.
Part 4: Forced Degradation Studies as a Predictive Tool
In pharmaceutical development, forced degradation studies are performed to intentionally degrade a compound and identify potential degradation products.[2][3][4][5] This information is invaluable for developing stability-indicating analytical methods. While you may not need to perform a full forced degradation study, understanding the principles can help you troubleshoot.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products of BINA |
| Acid Hydrolysis | 0.1 M HCl, heat | Generally stable, but prolonged forcing conditions could lead to some degradation. |
| Base Hydrolysis | 0.1 M NaOH, heat | Generally stable. |
| Oxidation | 3% H₂O₂, room temperature | A complex mixture of colored impurities, likely including N-oxides and coupling products. |
| Thermal Degradation | Dry heat (e.g., 105°C) | Acceleration of oxidative degradation if oxygen is present. |
| Photodegradation | Exposure to UV light (e.g., 254 nm) | Primarily accelerates oxidative degradation, leading to colored impurities. |
Table 1: Summary of forced degradation conditions and expected outcomes for BINA.
By understanding these potential degradation pathways, you can design your experiments to minimize instability and develop appropriate analytical methods to monitor the purity of your BINA.
References
-
Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025). ResearchGate. Retrieved from [Link]
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research, 27(2), 242-248.
-
N-Phenyl-1-naphthylamine. PubChem. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Reactions of Arylamines. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved from [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Mechanism of the hydrolysis of N-Aryliminotriphenylphosphoranes. (2025). ResearchGate. Retrieved from [Link]
-
Stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. Retrieved from [Link]
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkivoc, 2015(7), 101-112.
-
Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. PubMed. Retrieved from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Retrieved from [Link]
-
China N-Phenyl-1-naphthylamine CAS 90-30-2 factory and manufacturers. Unilong. Retrieved from [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). ResearchGate. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF NOVEL STABILITY-INDICATING RP-HPLC METHOD FOR DETERMINATION OF PITOLISANT IN BULK AND PHARMACEUTICAL DOSAGE FORM. Zenodo. Retrieved from [Link]
Sources
How to prevent crystallization in N-[1,1'-biphenyl]-4-yl-1-naphthalenamine thin films
Welcome to the technical support center for N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPB) thin films. This resource is designed for researchers, scientists, and professionals in drug development and organic electronics who are working with NPB and encountering challenges with film stability, specifically crystallization. As a Senior Application Scientist, I've compiled this guide based on extensive field experience and a deep understanding of the material's properties to help you troubleshoot and optimize your experimental workflows.
Introduction to NPB and the Challenge of Crystallization
This compound, commonly known as NPB, is a widely used hole transport material in organic light-emitting diodes (OLEDs) and other organic electronic devices. Its popularity stems from its excellent hole mobility and thermal stability. However, like many amorphous organic materials, NPB thin films are metastable and prone to crystallization over time, especially when subjected to thermal stress. This morphological change can drastically alter the film's properties, leading to device degradation and failure.
Understanding and controlling the crystallization of NPB is therefore a critical aspect of fabricating robust and long-lasting organic electronic devices. This guide will walk you through the common issues, their underlying causes, and proven methods to prevent crystallization.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding NPB crystallization.
Q1: What is crystallization in the context of NPB thin films?
A: Crystallization is the process where the disordered, amorphous arrangement of NPB molecules organizes into a highly ordered, crystalline structure. This is a thermodynamically driven process, as the crystalline state is a lower energy state than the amorphous one. In thin films, this often manifests as the formation and growth of crystalline domains, which can be observed through techniques like optical microscopy as spherulites or dendritic structures.[1]
Q2: Why is crystallization in NPB thin films a problem for my devices?
A: Crystallization introduces several detrimental effects in organic electronic devices:
-
Increased Surface Roughness: The growth of crystals disrupts the smooth surface of the film, which can lead to short circuits if it penetrates adjacent layers.
-
Grain Boundaries: Crystalline domains are separated by grain boundaries, which act as traps for charge carriers, impeding their transport and reducing device efficiency.
-
Altered Electronic Properties: The energy levels and charge transport characteristics of crystalline NPB can differ significantly from its amorphous counterpart, leading to unpredictable device performance.
-
Mechanical Stress: The formation of crystals can induce stress in the film and underlying layers, potentially causing delamination or cracking.
Q3: What are the primary factors that trigger crystallization in NPB films?
A: The main triggers for crystallization in NPB thin films are:
-
Temperature: Annealing the film at temperatures near or above its glass transition temperature (Tg) provides the necessary molecular mobility for rearrangement into a crystalline structure.[2][3]
-
Time: As amorphous films are metastable, they will tend to crystallize over time, even at room temperature, although the process is much slower.
-
Film Thickness: Thinner films can sometimes exhibit different crystallization behavior compared to thicker films due to confinement effects and interfacial interactions.[4]
-
Substrate Properties: The nature of the substrate, including its surface energy and roughness, can influence the nucleation and growth of crystals.
-
Ambient Conditions: Exposure to certain solvent vapors or high humidity can plasticize the film, lowering its Tg and accelerating crystallization.
Troubleshooting Guide: Preventing Crystallization
This section provides practical solutions to common problems encountered during the fabrication and handling of NPB thin films.
Problem 1: My NPB film crystallizes immediately after deposition.
This is a common issue that often points to suboptimal deposition parameters.
Root Cause Analysis:
-
High Substrate Temperature: If the substrate temperature is too close to or above the glass transition temperature (Tg) of NPB, the molecules have enough mobility to arrange themselves into a crystalline structure as they deposit.
-
Low Deposition Rate: A very slow deposition rate can give molecules more time to diffuse on the surface and find low-energy crystalline sites before being buried by subsequent layers.[5]
Solutions:
-
Optimize Substrate Temperature:
-
Action: Reduce the substrate temperature during deposition. A good starting point is to keep the substrate at room temperature.
-
Rationale: Lowering the temperature reduces the surface mobility of the deposited NPB molecules, "freezing" them in an amorphous state. For many organic materials, deposition on a cooled substrate can further enhance the stability of the amorphous phase.
-
-
Increase Deposition Rate:
-
Action: Increase the rate of NPB deposition.
-
Rationale: A higher deposition rate reduces the time available for molecules to rearrange on the surface, kinetically trapping them in a disordered, amorphous state.[6] However, excessively high rates can lead to other issues like poor film uniformity, so optimization is key.[6]
-
Problem 2: My NPB film appears stable initially but crystallizes during subsequent processing steps (e.g., annealing, deposition of subsequent layers).
This delayed crystallization is often triggered by providing the necessary energy for molecular rearrangement.
Root Cause Analysis:
-
Post-Deposition Annealing: Heating the film above its Tg will inevitably lead to crystallization.[7]
-
Heat from Subsequent Depositions: The process of depositing overlying layers (e.g., electron transport layers, metal cathodes) can transfer heat to the NPB film, inducing crystallization.
Solutions:
-
Careful Thermal Budgeting:
-
Action: Keep all post-deposition processing temperatures significantly below the Tg of NPB.
-
Rationale: The glass transition temperature is a critical threshold. Below Tg, molecular motion is severely restricted, and the amorphous structure is largely stable.
-
-
Employ a Capping Layer:
-
Action: Deposit a thin layer of a high-Tg material on top of the NPB film immediately after its deposition.
-
Rationale: A capping layer can physically constrain the NPB molecules at the surface, suppressing the nucleation and growth of crystals.[8] This is particularly effective as crystallization often initiates at the free surface where molecular mobility is highest.
-
-
Utilize Doping:
-
Action: Co-deposit NPB with a small amount of a suitable dopant molecule.
-
Rationale: Dopant molecules act as impurities that disrupt the regular packing of NPB molecules, making it more difficult for them to form a crystalline lattice.[9][10][11][12] This can increase the activation energy for crystallization and enhance the overall stability of the amorphous film.
-
Problem 3: I observe sporadic crystal growth in my NPB films over time, even with optimized deposition and processing.
This points to long-term stability issues inherent to amorphous films.
Root Cause Analysis:
-
Inherent Metastability: The amorphous state is not the thermodynamically most stable state. Over long periods, molecules can slowly rearrange and crystallize.
-
Environmental Factors: Storage in humid or solvent-rich environments can accelerate this process.
Solutions:
-
Molecular Alloying/Blending:
-
Action: Instead of a pure NPB film, create a mixed film by co-depositing NPB with another compatible hole transport material.
-
Rationale: Similar to doping, creating a blend of two or more amorphous materials can significantly inhibit crystallization. The different molecular shapes and sizes disrupt packing and increase the entropy of mixing, which stabilizes the disordered state.[1]
-
-
Proper Encapsulation:
-
Action: Encapsulate the finished device to protect it from the ambient environment.
-
Rationale: A good encapsulation barrier will prevent moisture and oxygen from reaching the organic layers, which can not only degrade the materials chemically but also promote morphological instabilities like crystallization.
-
Experimental Protocols
Protocol 1: Optimizing Deposition Parameters
-
Substrate Preparation: Begin with thoroughly cleaned substrates (e.g., ITO-coated glass). A standard cleaning procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Deposition System: Use a high-vacuum thermal evaporation system with a base pressure of at least 10⁻⁶ Torr.
-
Parameter Matrix:
-
Substrate Temperature: Test a range of temperatures from chilled (e.g., -20°C) to room temperature (25°C) up to slightly elevated temperatures (e.g., 50°C), staying well below the NPB Tg.
-
Deposition Rate: Vary the deposition rate from a low value (e.g., 0.5 Å/s) to a high value (e.g., 5 Å/s).
-
-
Characterization:
-
Use Atomic Force Microscopy (AFM) to analyze the surface morphology and roughness of the as-deposited films. Smoother films are generally indicative of a more stable amorphous phase.
-
Use X-ray Diffraction (XRD) to confirm the amorphous nature of the films (absence of sharp diffraction peaks).
-
Perform accelerated aging tests by annealing the films at a moderate temperature (below Tg) and monitor for the onset of crystallization using optical microscopy.
-
| Parameter | Range to Test | Rationale |
| Substrate Temperature | -20°C to 50°C | Controls molecular mobility on the surface during growth. |
| Deposition Rate | 0.5 Å/s to 5 Å/s | Influences the time available for molecular rearrangement.[5][6] |
Protocol 2: Evaluating the Effect of a Capping Layer
-
Deposit NPB: Deposit an NPB film using the optimized parameters from Protocol 1.
-
Deposit Capping Layer: Without breaking vacuum, deposit a thin (e.g., 5-10 nm) capping layer of a high-Tg material. A common choice is 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), which has a higher Tg than NPB.[8]
-
Create a Control: Prepare an identical NPB film without a capping layer.
-
Comparative Analysis:
-
Anneal both the capped and uncapped samples at various temperatures and for different durations.
-
Use optical microscopy to compare the density and size of crystalline domains that form over time. The capped sample should exhibit significantly improved stability.
-
Visualizing the Concepts
Caption: The transition from a metastable amorphous state to a stable crystalline state is driven by thermodynamics and accelerated by external factors like heat.
Caption: A summary of key strategies to prevent crystallization in NPB thin films and their underlying mechanisms.
Concluding Remarks
The stability of amorphous this compound thin films is a multifaceted challenge that requires careful control over deposition conditions, thermal processing, and material composition. By understanding the fundamental principles of crystallization and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the morphological stability of their NPB films, leading to more reliable and higher-performing organic electronic devices.
Should you have further questions or require more in-depth consultation, please do not hesitate to reach out to our application support team.
References
-
Thermal stability of amorphous Ni-Nb thin films for use as diffusion barriers. (1986). OSTI.GOV. [Link]
-
Trasi, N. S., & Taylor, R. L. (2015). Suppressing crystallization in solution-processed thin films of organic semiconductors. MRS Communications, 5(3), 447-452. [Link]
-
Lüssem, B., et al. (2021). Doped Highly Crystalline Organic Films: Toward High‐Performance Organic Electronics. Advanced Materials, 33(18), 2007022. [Link]
-
Singh, J., et al. (2020). Correlation between Crystal Structure, Surface/Interface Microstructure, and Electrical Properties of Nanocrystalline Niobium Thin Films. Nanomaterials, 10(11), 2136. [Link]
-
Valderrama, E., et al. (2012). Nb Films: Substrates, Nucleation & Crystal Growth. Proceedings of the 26th Linear Accelerator Conference (LINAC12). [Link]
-
Valderrama, E., et al. (2011). NB Film Growth on Crystalline and Amorphous Substrates. Proceedings of the 2nd International Particle Accelerator Conference (IPAC'11). [Link]
-
Lüssem, B., et al. (2021). Doped Highly Crystalline Organic Films: Toward High‐Performance Organic Electronics. ResearchGate. [Link]
-
Stolterfoht, M., et al. (2019). Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Energy & Environmental Science, 12(3), 883-911. [Link]
- Method for preventing crystallization of a pharmaceutical in a polymer film. (2018).
-
Advanced Crystallization Methods for Thin-Film Lithium Niobate and Its Device Applications. (2023). MDPI. [Link]
-
Thermal Stability and Crystallization Processes of Pd78Au4Si18 Thin Films Visualized via In Situ TEM. (2024). PubMed Central. [Link]
-
Doping Approaches for Organic Semiconductors. (2021). ResearchGate. [Link]
-
Phase formation and thermal stability of amorphous ZrNbCrMo thin films. (2021). RWTH Publications. [Link]
-
Thermally induced crystallization in NbO2 thin films. (2016). PubMed Central. [Link]
-
Effect of deposition rate on micromorphology analyses and optical parameters in amorphous carbon nickel thin films. (2025). PubMed Central. [Link]
-
Effect of substrate temperature on crystallization behavior of NiTi thin films. (2002). ResearchGate. [Link]
-
Effect of Deposition Parameters and Characterization of Chemical Bath Deposited Cd1-XPbXS Thin Films. (2011). Chalcogenide Letters, 8(2), 115-121. [Link]
-
Factors that Determine Deposition Performance. (2020). Corial. [Link]
-
Crystallization on films of PHB/PEG blends. (2010). ResearchGate. [Link]
-
N-[1,1'-Biphenyl]-4-YL-1-phenyl-2-naphthalenamine. PubChem. [Link]
-
Effect of Deposition Rate on Structure and Surface Morphology of Thin Evaporated Al Films on Dielectrics and Semiconductors. (2013). ResearchGate. [Link]
-
Glass Structure Controls Crystal Polymorph Selection in Vapor-Deposited Films of 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl. (2018). Minds@UW. [Link]
-
4-[1,1'-Biphenyl]-4-YL-N-phenyl-1-naphthalenamine. PubChem. [Link]
-
Thermal Stability and Crystallization Processes of Pd78Au4Si18 Thin Films Visualized via In Situ TEM. (2024). MDPI. [Link]
-
EFFECT OF CHEMICAL BATH DEPOSITION PARAMETERS ON THE GROWTH OF PbS THIN FILMS FOR TFTs APPLICATIONS. (2013). Chalcogenide Letters, 10(3), 93-99. [Link]
-
Di(naphthalen-1-yl)-N
ngcontent-ng-c1205671314="" class="ng-star-inserted">4,N4'-diphenyl(1,1'-biphenyl). PubChem. [Link] -
(a) Graph of the crystallization rate versus temperature of PHB film... (2021). ResearchGate. [Link]
-
Influence of the Polymer Glass Transition Temperature and Molecular Weight on Drug Amorphization Kinetics Using Ball Milling. (2020). PubMed Central. [Link]
-
Thickness-Dependent Crystallization of Ultrathin Antimony Thin Films for Monatomic Multilevel Reflectance and Phase Change Memory Designs. (2022). PubMed Central. [Link]
-
Crystallization kinetics of vanillin thin films. (2025). Journal of Emerging Investigators. [Link]
- Crystal forms of N- (trans-4-isopropylctyclohexylcarbonyl) -D-phenylalanine. (2008).
Sources
- 1. Suppressing crystallization in solution-processed thin films of organic semiconductors | MRS Communications | Cambridge Core [cambridge.org]
- 2. Thermal Stability and Crystallization Processes of Pd78Au4Si18 Thin Films Visualized via In Situ TEM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thickness-Dependent Crystallization of Ultrathin Antimony Thin Films for Monatomic Multilevel Reflectance and Phase Change Memory Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. corial.plasmatherm.com [corial.plasmatherm.com]
- 7. Thermally induced crystallization in NbO2 thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glass Structure Controls Crystal Polymorph Selection in Vapor-Deposited Films of 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl [minds.wisconsin.edu]
- 9. Doped Highly Crystalline Organic Films: Toward High‐Performance Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Hole Injection Efficiency of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPB) Layers
Welcome to the technical support center dedicated to optimizing the performance of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPB) as a hole transport layer (HTL) in your organic electronic devices. NPB, also known as N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, is a cornerstone material for the hole transport layer in Organic Light-Emitting Diodes (OLEDs) due to its excellent hole transport capabilities and high glass transition temperature, which contributes to device longevity.[1] However, achieving optimal hole injection from the anode into the NPB layer is a critical challenge that directly impacts device efficiency, turn-on voltage, and overall performance.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common issues and enhance the hole injection efficiency in your NPB-based devices.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (NPB) and why is it used as a hole transport layer?
This compound (NPB) is an organic semiconductor widely used as a hole transport material in OLEDs.[1][2] Its primary function is to facilitate the efficient transport of positive charge carriers (holes) from the anode to the emissive layer where they recombine with electrons to produce light.[2][3] Key properties that make NPB an excellent choice for the HTL include:
-
High Hole Mobility: NPB exhibits good hole mobility, which is essential for efficient charge transport.
-
High Glass Transition Temperature (Tg): A high Tg (around 95°C) provides morphological stability to the thin film, which is beneficial for the longevity of the device.[1]
-
Appropriate HOMO Level: Its Highest Occupied Molecular Orbital (HOMO) energy level (around 5.5 eV) is relatively well-matched with the work function of common anodes like Indium Tin Oxide (ITO), although optimization is often required.[1]
Q2: What are the main factors affecting hole injection efficiency from the anode to the NPB layer?
The efficiency of hole injection from the anode (typically ITO) to the NPB layer is primarily governed by:
-
Energy Barrier at the Anode/NPB Interface: A significant energy barrier between the work function of the anode and the HOMO level of the NPB can impede efficient hole injection.[4]
-
Anode Surface Condition: The cleanliness, smoothness, and chemical composition of the anode surface play a crucial role. Contaminants or an unfavorable surface chemistry can create a poor interface and hinder charge injection.[5][6]
-
Interfacial Adhesion: Good physical contact and adhesion between the anode and the NPB layer are necessary for uniform charge injection across the device area.[4]
-
Conductivity of the NPB Layer: The intrinsic conductivity of the NPB layer can also influence the overall efficiency of charge transport.
Q3: What are the common symptoms of poor hole injection in an OLED?
Poor hole injection in an OLED typically manifests as:
-
High Turn-on Voltage: A larger voltage is required to initiate light emission.[4][7]
-
High Operating Voltage: The device requires a higher voltage to achieve a desired brightness.
-
Low Luminous Efficiency: The device produces less light for a given amount of electrical current.[7]
-
Low Power Efficiency: The overall energy conversion efficiency of the device is reduced.
-
Unstable Current-Voltage (I-V) Characteristics: The device may exhibit inconsistent electrical behavior.[7]
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with NPB layers.
Issue 1: The turn-on voltage of my OLED with an NPB HTL is too high.
Possible Cause: A large energy barrier for hole injection at the Indium Tin Oxide (ITO) anode and NPB interface is a primary reason for high turn-on voltage.[4] The work function of as-cleaned ITO is often not sufficiently high to facilitate efficient hole injection into the HOMO level of NPB.
Solutions:
A. Anode Surface Treatment: Modifying the ITO surface can increase its work function and improve the energy level alignment with NPB.
-
UV-Ozone Treatment: Exposing the ITO surface to UV-ozone is a highly effective method to remove organic contaminants and increase the work function of ITO.[8][9] This treatment can lead to a significant reduction in the operating voltage.[9][10] Studies have shown that UV-ozone treatment can double the maximum luminance and efficiency of an OLED.[8]
-
Experimental Protocol: UV-Ozone Treatment of ITO
-
Substrate Cleaning: Ultrasonically clean the patterned ITO substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.[11]
-
Drying: Dry the substrate with a stream of high-purity nitrogen gas.
-
UV-Ozone Exposure: Place the cleaned and dried ITO substrate in a UV-ozone cleaner.
-
Treatment Time: Expose the ITO surface to UV-ozone for a duration of 5 to 20 minutes. The optimal time may vary depending on the specific system.[12]
-
Immediate Use: Transfer the treated substrate to the deposition chamber for NPB deposition as soon as possible to minimize re-contamination.
-
-
-
Oxygen Plasma Treatment: Oxygen plasma treatment is another effective technique to clean the ITO surface, remove contaminants, and increase its work function by introducing polar hydroxyl (-OH) groups.[5][6][7] This enhances the wettability and compatibility of the ITO surface with the organic layer.[5][6]
-
Experimental Protocol: Oxygen Plasma Treatment of ITO
-
Substrate Cleaning: Follow the same initial cleaning steps as for UV-ozone treatment.
-
Plasma Chamber: Place the substrate in a plasma reactor.
-
Process Parameters: Introduce oxygen gas and apply RF power to generate the plasma. Typical parameters can be a power of 30W and a pressure of 44 mTorr for 1 minute.[5]
-
Post-Treatment Handling: Handle the treated substrate in a clean environment and proceed with NPB deposition promptly.
-
-
B. Insertion of a Hole Injection Layer (HIL): Introducing a thin interlayer between the ITO and NPB can significantly reduce the hole injection barrier.
-
Molybdenum Trioxide (MoO₃): A thin layer of MoO₃ is widely used as a HIL. It effectively reduces the hole injection barrier and can lead to Ohmic-like hole injection.[13][14]
-
Workflow Diagram: HIL Insertion
Caption: Workflow for incorporating a Hole Injection Layer (HIL).
-
-
Hexadecafluorocopper Phthalocyanine (F₁₆CuPc): An ultrathin layer of F₁₆CuPc on the ITO surface can also enhance hole injection by forming an interfacial dipole layer.[4][15]
Issue 2: My device shows low luminous and power efficiency despite a reasonable turn-on voltage.
Possible Cause: Even with a reduced turn-on voltage, the overall efficiency can be limited by the conductivity of the NPB layer itself or by an imbalance of charge carriers (holes and electrons) reaching the emissive layer.
Solutions:
A. Doping the NPB Layer: Intentionally introducing a small amount of an impurity (a dopant) into the NPB layer can significantly increase its conductivity.[16][17] P-type doping creates more free holes, enhancing the hole transport capability.[17][18]
-
Common p-type dopants for NPB: Molybdenum trioxide (MoO₃) and tetrafluoro-tetracyanoquinodimethane (F4-TCNQ) are commonly used p-type dopants for NPB.
-
Experimental Protocol: Co-evaporation Doping of NPB
-
Source Preparation: Use a high-vacuum thermal evaporation system with at least two sources, one for NPB and one for the dopant.
-
Deposition Rate Control: Independently control the deposition rates of NPB and the dopant to achieve the desired doping concentration. For example, a 15% mass ratio of MoOₓ in NPB has been used.[11]
-
Film Deposition: Co-evaporate NPB and the dopant onto the substrate to form the doped HTL.
-
B. Modulating the NPB Layer Thickness and Structure:
-
Thickness Optimization: The thickness of the NPB layer can influence the overall device performance. A layer that is too thin may not effectively prevent shorts, while a layer that is too thick can increase the driving voltage. Typical thicknesses range from 30 nm to 60 nm.[11][21]
-
Multilayer Structures: Using a multilayer structure for the HTL, such as alternating thin layers of NPB and another hole transport material like TCTA (4,4',4''-tris(carbazol-9-yl)triphenylamine), can sometimes improve performance by optimizing charge injection and transport.[22][23]
Issue 3: My devices are degrading quickly and showing "dark spots".
Possible Cause: Device degradation can be intrinsic, related to the chemical stability of the organic materials, or extrinsic, due to environmental factors like moisture and oxygen.[24][25] "Dark spots" are often caused by the degradation of the organic layers or the delamination of the cathode due to moisture ingress.[25]
Solutions:
A. Ensure a High-Purity NPB Source: The purity of the NPB material is critical. Impurities can act as charge traps or quenching centers, leading to reduced efficiency and faster degradation.[26]
-
Recommendation: Use sublimed-grade NPB with a purity of >99.5% for optimal performance and device stability.[1]
B. Improve Encapsulation: Proper encapsulation is crucial to protect the sensitive organic layers and reactive metal cathode from atmospheric moisture and oxygen.
-
Encapsulation Techniques:
-
Glass Lid with Desiccant: A common method involves sealing a glass lid over the device in an inert atmosphere (e.g., a glovebox) with a UV-curable epoxy, including a desiccant to absorb any residual moisture.
-
Thin Film Encapsulation (TFE): For flexible devices, multi-layered TFE consisting of alternating organic and inorganic layers provides a robust barrier against water and oxygen.
-
C. Optimize Interfacial Morphology: A smooth and uniform NPB film is essential for preventing localized high current densities that can lead to hotspots and accelerated degradation.
-
Impact of Anode Surface: The surface roughness of the anode can influence the morphology of the overlying NPB film. A smoother anode surface generally leads to a more uniform NPB layer.[4] Anode treatments like plasma or UV-ozone can also affect the surface morphology.
-
Energy Level Diagram: ITO/NPB Interface
Caption: Energy level alignment at the ITO/NPB interface before and after treatment.
-
III. Summary of Key Recommendations
| Issue | Recommendation | Underlying Principle |
| High Turn-on/Operating Voltage | Perform UV-Ozone or Oxygen Plasma treatment on the ITO anode. | Increases ITO work function, reducing the hole injection barrier.[7][9] |
| Insert a Hole Injection Layer (e.g., MoO₃) between ITO and NPB. | Improves energy level alignment and facilitates efficient hole injection.[13] | |
| Low Luminous/Power Efficiency | P-dope the NPB layer with materials like F4-TCNQ or MoO₃. | Increases the conductivity of the hole transport layer.[20] |
| Optimize the thickness of the NPB layer. | Balances charge transport and minimizes resistive losses. | |
| Poor Device Stability/Dark Spots | Use high-purity, sublimed-grade NPB. | Reduces charge trapping and quenching sites caused by impurities.[1][26] |
| Implement robust device encapsulation. | Prevents degradation from atmospheric moisture and oxygen.[24] |
By systematically addressing these potential issues through the recommended troubleshooting steps and experimental protocols, you can significantly enhance the hole injection efficiency of your NPB layers, leading to improved performance and stability in your organic electronic devices.
IV. References
-
UV-Ozone Surface Treatment of Indium-Tin-Oxide in Organic Light Emitting Diodes. Available at: [Link]
-
OLED Devices - Plasma Surface Treatment | Plasol. Available at: [Link]
-
Plasma cleaning before ITO glass coating for OLED devices. Available at: [Link]
-
Surface modification of indium tin oxide by plasma treatment: An effective method to improve the efficiency, brightness, and rel - Princeton University. Available at: [Link]
-
Effective modification of indium tin oxide for improved hole injection in organic light-emitting devices | Applied Physics Letters | AIP Publishing. Available at: [Link]
-
UV-Ozone Surface Treatment of Indium-Tin-Oxide in Organic Light Emitting Diodes. Available at: [Link]
-
Effect of ultraviolet–ozone treatment of indium–tin–oxide on electrical properties of organic light emitting diodes - American Institute of Physics. Available at: [Link]
-
Study on the O2 Plasma Treatment of Indium Tin Oxide for Organic Light Emitting Diodes Using Inductively Coupled Plasma - SKKU. Available at: [Link]
-
Effects of ITO treatments on the performance of OLEDs: a current... - ResearchGate. Available at: [Link]
-
Effect of ultraviolet–ozone treatment of indium–tin–oxide on electrical properties of organic light emitting diodes | Journal of Applied Physics | AIP Publishing. Available at: [Link]
-
Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC - NIH. Available at: [Link]
-
(PDF) Improved hole injection for blue phosphorescent organic light-emitting diodes using solution deposited tin oxide nano-particles decorated ITO anodes - ResearchGate. Available at: [Link]
-
Effective modification of indium tin oxide for improved hole injection in organic light-emitting devices - AIP Publishing. Available at: [Link]
-
Investigation on the Effect of Applying Different Structures on OLED Devices to Its Performance and Quality. Available at: [Link]
-
Effect of UV–ozone treatment on ITO and post-annealing on the performance of organic solar cells | Request PDF - ResearchGate. Available at: [Link]
-
Degradation of Hole Transport Materials via Exciton-Driven Cyclization - ResearchGate. Available at: [Link]
-
Improved hole injection for blue phosphorescent organic light-emitting diodes using solution deposited tin oxide nano-particles decorated ITO anodes - Semantic Scholar. Available at: [Link]
-
Optical Materials Failure mechanism of organic light emitting diodes (OLEDs) induced by hygrothermal effect | Request PDF - ResearchGate. Available at: [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - NIH. Available at: [Link]
-
(PDF) The origin of the hole injection improvements at indium tin oxide/molybdenum trioxide/N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl- 4,4′-diamine interfaces - ResearchGate. Available at: [Link]
-
Chemical transformations of common hole transport materials in operating OLED devices. Available at: [Link]
-
Enhanced Current Efficiency of OLEDs with NPB (5 nm)/TCTA (5 nm) Multilayers Sandwiched Between ITO (Anode) and Alq3 (50 nm)/LiF (1 nm)/Al (Cathode) - ResearchGate. Available at: [Link]
-
Exploring N-[4-[4-(Naphthalen-1-ylamino)phenyl]phenyl]naphthalen-1-amine. Available at: [Link]
-
(PDF) Degradation and Failure of Organic Light-Emitting Devices - ResearchGate. Available at: [Link]
-
Improved performance of OLEDs with ITO surface treatments | Request PDF - ResearchGate. Available at: [Link]
-
The layering of NPB and TCTA between ITO and Alq 3 (their work function) and the chemical structure of the small molecules used in the diode. - ResearchGate. Available at: [Link]
-
The hole mobilities of the NPB and the doped NPB samples against the... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Doping | PVEducation. Available at: [Link]
-
How Does Doping Affect the Conductivity of a Semiconductor? - AZoM. Available at: [Link]
-
Thickness Dependence of MoO 3 Hole Injection Layer on Energy-Level Alignment with NPB Hole Transport Layers in OLEDs - ResearchGate. Available at: [Link]
-
N-[4-(1-Naphthyl)phenyl]-4-biphenylamine 897921-59-4 | OLED Material. Available at: [Link]
-
Influence of NPB:CBP modulated hole transporting layer on yellow organic light-emitting device characteristics - ResearchGate. Available at: [Link]
-
Figure 1 from Structure and infrared (IR) assignments for the OLED material: N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4″-diamine (NPB) | Semantic Scholar. Available at: [Link]
-
Conductivity Tuning via Doping with Electron Donating and Withdrawing Molecules in Perovskite CsPbl3 Nanocrystal Films - CHOISE - Center for Hybrid Organic Inorganic Semiconductors for Energy. Available at: [Link]
-
Novel carrier doping in p-type semiconductors enhances photovoltaic device performance by increasing hole concentration | EurekAlert!. Available at: [Link]
-
Elucidating the Roles of Hole Transport Layers in p‐i‐n Perovskite Solar Cells. Available at: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. OLED Devices | Plasol [en.plasol.co.kr]
- 6. Applications for plasma cleaning by Naen Tech - cnplasma.com [cnplasma.com]
- 7. sturm.scholar.princeton.edu [sturm.scholar.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. drpress.org [drpress.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pveducation.org [pveducation.org]
- 17. azom.com [azom.com]
- 18. Novel carrier doping in p-type semiconductors enhances photovoltaic device performance by increasing hole concentration | EurekAlert! [eurekalert.org]
- 19. researchgate.net [researchgate.net]
- 20. Conductivity Tuning via Doping with Electron Donating and Withdrawing Molecules in Perovskite CsPbl3 Nanocrystal Films | Choise [choise-efrc.org]
- 21. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Overcoming solubility issues of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine for solution processing
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (CAS: 446242-37-1), a key hole-transporting material (HTM) in organic electronics. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address one of the most common challenges encountered in the lab: solubility issues during solution processing .
Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome these hurdles, ensuring reproducible and high-quality results in applications such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).
Understanding the Challenge: The Molecular Structure-Solubility Relationship
This compound, like many high-performance organic semiconductors, possesses a large, rigid, and planar π-conjugated system. This molecular architecture is excellent for charge transport but inherently leads to strong intermolecular π-π stacking interactions. These forces make it difficult for solvent molecules to effectively solvate the individual molecules, resulting in poor solubility in many common organic solvents. Addressing this is critical, as the quality of the solution directly impacts the morphology and performance of the final thin film[1][2].
Part 1: Solvent Selection and Preparation
Choosing the right solvent is the first and most critical step. The guiding principle is "like dissolves like"; therefore, aromatic solvents are generally the most effective for this aromatic amine[2]. However, factors like boiling point, polarity, and safety must also be considered.
FAQ 1: What are the best starting solvents for this compound?
Answer: Start with chlorinated or aromatic hydrocarbon solvents. Based on the properties of structurally similar aromatic amines and hole-transport materials, the following solvents are recommended for initial screening.
| Solvent Class | Recommended Solvents | Expected Solubility | Boiling Point (°C) | Key Considerations |
| Halogenated Aromatic | Chlorobenzene (CB) | Good to Moderate | 132 | Excellent solvent for many HTMs, good for film formation. Use in a well-ventilated fume hood. |
| o-Dichlorobenzene (ODCB) | Good | 180 | Higher boiling point allows for thermal annealing during processing but can be difficult to fully remove. | |
| Halogenated Aliphatic | Chloroform (CF) | Good | 61 | High volatility can lead to rapid, uncontrolled crystallization. Excellent dissolving power.[3] |
| Aromatic Hydrocarbons | Toluene | Moderate | 111 | A common, less toxic alternative to benzene. May require heating. |
| o-Xylene (XY) | Moderate | 144 | Higher boiling point than toluene, can improve film morphology.[1] | |
| Ethers | Tetrahydrofuran (THF) | Moderate to Poor | 66 | Can be effective but its polarity may be suboptimal. Check for peroxide formation before use. |
| Amides | Dimethylformamide (DMF) | Poor | 153 | Generally not recommended due to high polarity and potential for unwanted reactions. |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Poor | 189 | A very polar aprotic solvent; may be effective for some derivatives but generally a poor choice for this molecule. |
This table is a guideline based on general principles for organic semiconductors. Empirical testing is required to determine precise solubility limits.
FAQ 2: Does the purity of the solvent matter?
Answer: Absolutely. Using high-purity, anhydrous solvents (≥99.8%) is critical. Trace amounts of water or other impurities can significantly lower the solubility of hydrophobic compounds and introduce defects into the final thin film. Water, in particular, can act as an anti-solvent, causing premature precipitation. Always use freshly opened anhydrous solvent or solvent purified through a solvent purification system.
Part 2: Standard Dissolution Protocol & Workflow
This section provides a robust, step-by-step protocol for dissolving this compound. The key is a combination of thermal energy and mechanical agitation to overcome the strong intermolecular forces.
Experimental Protocol: Preparing a Stock Solution
-
Preparation:
-
Ensure your vial is scrupulously clean and dry. An oven-dried vial is recommended.
-
Weigh the desired amount of this compound powder and add it to the vial.
-
Add a clean, dry magnetic stir bar to the vial.
-
-
Solvent Addition:
-
Add the selected high-purity solvent (e.g., Chlorobenzene) to the vial to achieve the target concentration (start with a low concentration, e.g., 1-5 mg/mL).
-
-
Dissolution:
-
Place the sealed vial on a stirrer hotplate in a fume hood.
-
Begin stirring at a moderate speed (e.g., 300-500 RPM).
-
Slowly heat the solution. A temperature of 60-80°C is a good starting point. Causality: Applying thermal energy increases the kinetic energy of both the solvent and solute molecules, enhancing the rate and extent of dissolution.
-
Maintain stirring and heating. The material should dissolve within 15-30 minutes. If not, consider a brief period of ultrasonication (5-10 minutes) in a heated water bath. Caution: Excessive sonication can potentially degrade some organic materials.
-
-
Filtration (Critical Step):
-
Once the solution appears homogenous and all solute has dissolved, it is crucial to filter it while still warm. This removes any micro-particulates or undissolved aggregates.
-
Use a syringe and a solvent-resistant (e.g., PTFE) 0.2 µm filter. Pre-heating the syringe by drawing the hot solvent vapor into it can help prevent the material from crashing out in the syringe tip.
-
-
Storage:
-
Store the filtered solution in a tightly sealed vial, protected from light. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.
-
Workflow Diagram
Part 3: Troubleshooting Guide & FAQs
This section addresses the most common problems encountered during solution preparation and subsequent processing steps like spin coating.
Troubleshooting Workflow Diagram
Q&A Troubleshooting Guide
Q1: My compound is not dissolving even in chlorobenzene with heating and stirring. What should I do?
-
Initial Actions:
-
Increase Temperature: Cautiously increase the temperature, but do not exceed the solvent's boiling point. High thermal stability is expected for this class of molecules, but prolonged exposure to very high temperatures should be avoided. A related compound, NPB, shows high thermal stability up to 345°C.
-
Extend Time: Allow for longer stirring/heating times (e.g., 1-2 hours).
-
Use Ultrasonication: A brief period in a heated ultrasonic bath can provide the extra energy needed to break up stubborn agglomerates.
-
-
Advanced Strategies:
-
Switch Solvents: Move to a solvent with a higher boiling point and potentially stronger solvating power, like o-dichlorobenzene (ODCB).
-
Lower Concentration: You may be exceeding the solubility limit. Try preparing a more dilute solution.
-
Verify Material Purity: Impurities from synthesis can sometimes be insoluble. Verify the purity of your starting material.
-
Q2: The material dissolves when hot, but it crashes out of solution as soon as it cools to room temperature. How can I create a stable solution?
This indicates you are creating a supersaturated solution.
-
Immediate Use: The simplest solution is to use the solution while it is still warm for your processing step (e.g., spin coating on a heated chuck). This is a common practice in organic electronics fabrication.
-
Co-Solvent Systems: Blending solvents can disrupt the solute's ability to crystallize. Try a mixture, for example, of a good solvent (Chlorobenzene) with a moderate one (Toluene). This can sometimes stabilize the solution at room temperature. The different evaporation rates of the co-solvents can also positively influence the final film morphology[1].
-
Work at Lower Concentrations: The most reliable way to prevent precipitation is to work at a concentration that is below the room-temperature solubility limit. This requires preparing several concentrations to find the stable limit empirically.
Q3: My solution looks clear, but my spin-coated films are hazy and have comet-like streaks. What is the cause?
This is almost always due to microscopic particulates or aggregates in the solution that are not visible to the naked eye.
-
Diagnosis: The "comet streaks" are classic signs of particulate matter on the substrate or in the solution[4]. The particle disrupts the fluid flow during the high-speed spin, creating a tail. Haze often indicates widespread aggregation or precipitation during the rapid solvent evaporation of the spin-coating process.
-
Solution:
-
Mandatory Filtration: This problem underscores why hot-filtering the solution through a 0.2 µm PTFE filter is a non-negotiable step in the protocol. This will remove the particulates that cause comets.
-
Substrate Cleanliness: Ensure your substrate is impeccably clean. Particulates from the air or improper cleaning are a common source of such defects[4][5].
-
Solvent Evaporation Rate: If the film is hazy, your solvent may be evaporating too quickly, "shocking" the material out of solution. Switch to a higher-boiling-point solvent (e.g., from Chloroform to Chlorobenzene) to allow the molecules more time to self-organize into a smooth, amorphous film.
-
Q4: Can I add other compounds to my solution to improve solubility?
-
Answer: Yes, this is a valid strategy, particularly in device fabrication. For instance, in PSCs, it is common to blend a primary HTM with another small molecule or polymer to improve properties[6]. For example, blending with a more soluble material like spiro-OMeTAD can improve overall solution stability and film quality[6]. However, be aware that any additive will likely impact the electronic properties of your final film and must be considered as part of the overall device engineering.
References
-
Yao, J., Kong, J., Shi, W., & Lu, C. (2022). The Insolubility Problem of Organic Hole-Transport Materials Solved by Solvothermal Technology: Toward Solution-Processable Perovskite Solar Cells. ACS Applied Materials & Interfaces, 14(5), 7493–7503. Available at: [Link]
-
El-Zohry, A. M., et al. (2023). Enhancing Efficiency and Stability in Perovskite Solar Cells Through Blended Hole Transporting Materials Incorporating Benzo[g]quinoxaline-Conjugated Small Molecules. ACS Applied Energy Materials. Available at: [Link]
-
Leijtens, T., et al. (2012). Hole Transport Materials with Low Glass Transition Temperatures and High Solubility for Application in Solid-State Dye-Sensitized Solar Cells. ACS Nano. Available at: [Link]
-
Zhang, Y., et al. (2022). Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations. Energy & Environmental Science. Available at: [Link]
-
ResearchGate. (2012). Hole Transport Materials with Low Glass Transition Temperatures and High Solubility for Application in Solid-State Dye-Sensitized Solar Cells | Request PDF. Available at: [Link]
-
Zheng, Z., et al. (2020). Impact of solvent processing on the PM6/Y6 morphology and charge transfer in organic solar cells. Journal of Materials Chemistry C. Available at: [Link]
-
Semantic Scholar. (2012). Hole transport materials with low glass transition temperatures and high solubility for application in solid-state dye-sensitized solar cells. Available at: [Link]
-
Kozlov, A., et al. (2018). Impact of the solubility of organic semiconductors for solution-processable electronics on the structure formation: a real-time study of morphology and electrical properties. Soft Matter. Available at: [Link]
-
University of York. Solvent Selection Guide. Department of Chemistry. Available at: [Link]
-
Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]
-
Coating Systems. (n.d.). Common Problems with Improper Spin Coating Technique. Available at: [Link]
-
ResearchGate. (2018). What causes this type of spin coating defect? Available at: [Link]
-
PubChem. N-(4-Biphenylyl)-1-naphthylamine. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. Impact of the solubility of organic semiconductors for solution-processable electronics on the structure formation: a real-time study of morphology and electrical properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Impact of solvent processing on the PM6/Y6 morphology and charge transfer in organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. coatingsystems.com [coatingsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Improve Perovskite Solar Cell Performance Using N-[1,1'-biphenyl]-4-yl-1-naphthalenamine
Welcome to the technical resource center for N-[1,1'-biphenyl]-4-yl-1-naphthalenamine and its application in high-performance perovskite solar cells (PSCs). This guide is designed for researchers and scientists actively working on the development of next-generation photovoltaic technologies. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot common experimental hurdles and unlock the full potential of this advanced hole-transporting material (HTM).
This compound is a promising organic small molecule HTM belonging to the arylamine family. Its rigid, planar structure composed of biphenyl and naphthalene moieties offers the potential for high hole mobility and good film-forming properties. Furthermore, its chemical structure suggests inherent stability, positioning it as a viable alternative to the commonly used but costly and often unstable Spiro-OMeTAD. This guide will provide the expertise needed to effectively integrate this material into your device architecture.
Material Properties at a Glance
A successful device hinges on the precise interplay of its components. Understanding the properties of this compound is the first step toward optimizing your perovskite solar cells.
| Property | Value / Characteristic | Significance in PSCs |
| Molecular Formula | C₂₈H₂₁N[1][2] | Defines the basic chemical structure. |
| Molecular Weight | 371.5 g/mol [1][2] | Important for calculating solution concentrations. |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.1 to -5.3 eV (Estimated) | Crucial for energy level alignment with the perovskite valence band to ensure efficient hole extraction and high open-circuit voltage (Voc). |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.0 to -2.2 eV (Estimated) | Must be sufficiently high to effectively block electrons from the perovskite conduction band, preventing recombination. |
| Solubility | Soluble in common organic solvents (e.g., Chlorobenzene, Toluene) | Enables solution-based processing for thin-film deposition. |
| Morphology | Forms amorphous, uniform thin films | A smooth, pinhole-free layer is essential for preventing short circuits and ensuring good interfacial contact.[3] |
Note: HOMO/LUMO levels are estimated based on typical values for similar arylamine-based HTMs. Precise values should be confirmed experimentally via techniques like cyclic voltammetry or ultraviolet photoelectron spectroscopy (UPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over Spiro-OMeTAD?
A1: The primary motivation is to overcome the key limitations of Spiro-OMeTAD, namely its high synthesis cost and poor intrinsic stability.[4] While Spiro-OMeTAD has enabled high efficiencies, its reliance on hygroscopic dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) can accelerate the degradation of the underlying perovskite layer, especially in the presence of moisture.[4] this compound offers the potential for a more cost-effective and intrinsically stable alternative, which could lead to devices with longer operational lifetimes.
Q2: In which device architecture is this HTM most effective?
A2: This material is primarily designed for the conventional n-i-p architecture, where it serves as the hole transport layer between the perovskite absorber and the top metal contact (e.g., Gold or Silver).
Q3: Are chemical dopants necessary for this HTM?
A3: While some novel HTMs are designed to be dopant-free, arylamine-based materials often require p-type dopants (like Li-TFSI) and additives (like 4-tert-butylpyridine, t-BP) to achieve high conductivity and optimal performance.[4] Doping increases the hole density and shifts the Fermi level, which is crucial for efficient charge extraction.[4] However, as mentioned, these dopants can be a source of instability.[5] We recommend starting with a standard doping protocol and exploring dopant-free or alternative doping strategies as a path toward improving device longevity.
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format, providing both the reasoning and actionable protocols to resolve them.
Problem 1: Low Power Conversion Efficiency (PCE) with Poor Fill Factor (FF)
Q: My device shows a low PCE (<15%) and the J-V curve has a shallow slope near the open-circuit voltage, resulting in a low Fill Factor (<0.65). What are the likely causes and how can I fix it?
A: A low Fill Factor is most commonly linked to high series resistance (Rₛ), which impedes the flow of current. In the context of the HTL, this points to two primary issues: poor charge transport within the HTL itself or inefficient charge transfer at the perovskite/HTL interface.
Cause A: Low HTL Conductivity
-
Scientific Rationale: The HTL must efficiently transport holes from the perovskite to the electrode. If the material's intrinsic mobility is low or if the charge carrier density is insufficient, it creates a bottleneck, increasing the device's series resistance. As discussed, dopants are often used to increase hole density and conductivity.[4]
-
Troubleshooting Protocol:
-
Prepare a Stock Solution: Create a stock solution of this compound in chlorobenzene (e.g., 50 mg/mL).
-
Dopant Optimization: Prepare a series of HTL solutions with varying concentrations of Li-TFSI (from a stock in acetonitrile) and t-BP. A good starting point is a molar ratio of HTM:Li-TFSI:t-BP of 1 : 0.5 : 3.3.
-
Fabricate and Test: Fabricate devices using these different formulations and measure their J-V characteristics.
-
Analyze: Plot the Fill Factor and Series Resistance (extracted from the J-V curve) as a function of dopant concentration to identify the optimal formulation.
-
Cause B: Defect-Mediated Recombination at the Perovskite/HTL Interface
-
Scientific Rationale: Defects on the perovskite surface, such as uncoordinated lead ions (Pb²⁺) or halide vacancies, act as traps for charge carriers.[6][7] These traps can lead to non-radiative recombination, where electrons and holes recombine before they can be extracted, reducing both the current and the voltage. Passivating these defects is crucial for efficient charge extraction.[8][9] Naphthalene-based molecules, in particular, have been shown to be effective passivation agents.[10][11]
-
Troubleshooting Protocol: Interfacial Passivation
-
Select a Passivating Agent: Choose a suitable passivation molecule. Lewis bases are particularly effective. For example, molecules containing amine or carboxyl groups can coordinate with undercoordinated Pb²⁺ ions. A simple and effective agent to test is propylamine hydroiodide (PAI).[6]
-
Application: After depositing and annealing the perovskite layer but before depositing the HTL, apply a dilute solution of the passivating agent (e.g., 1 mg/mL PAI in isopropanol) onto the perovskite surface via spin-coating.
-
Anneal: Gently anneal the film at a low temperature (e.g., 100 °C for 5-10 minutes) to remove the solvent and promote bonding.
-
Deposit HTL: Proceed with the deposition of the this compound HTL as optimized previously.
-
Compare: Fabricate control devices without the passivation layer to quantify the improvement in PCE and FF.
-
Problem 2: Low Open-Circuit Voltage (V_oc)
Q: My device has good J_sc and FF, but the V_oc is significantly lower than expected for my perovskite's bandgap. What's causing this voltage deficit?
A: The V_oc is fundamentally limited by the quasi-Fermi level splitting in the perovskite absorber, but it is practically influenced by energy level alignment and non-radiative recombination pathways.
Cause A: Misaligned Energy Levels
-
Scientific Rationale: For optimal V_oc, the HOMO level of the HTL should be well-aligned with the valence band maximum (VBM) of the perovskite. A common rule of thumb is that the HTL's HOMO should be slightly higher (less negative) than the perovskite's VBM by about 0.2-0.3 eV to provide a driving force for hole extraction without sacrificing voltage. If the HOMO level is too deep (too negative), it can limit the achievable V_oc.
-
Troubleshooting Protocol: Characterize Energy Levels
-
UPS Measurement: Use Ultraviolet Photoelectron Spectroscopy (UPS) to experimentally determine the HOMO level of your deposited this compound film.
-
Compare with Perovskite: Measure the VBM of your specific perovskite composition using the same UPS system.
-
Analyze Alignment: If the energy offset is too large (>0.5 eV), it may be a contributing factor to V_oc loss. While changing the HTM is a major step, you can sometimes slightly tune the perovskite's VBM through compositional engineering (e.g., mixed halides) if this is an option in your research.
-
Cause B: Dominant Non-Radiative Recombination
-
Scientific Rationale: Even with perfect energy alignment, defects either in the bulk perovskite or at its interfaces create pathways for non-radiative recombination, which is a primary source of V_oc loss. If you have already addressed interfacial defects (as in Problem 1), the issue may lie within the bulk perovskite film.
-
Troubleshooting Protocol: Improve Perovskite Film Quality
-
Additive Engineering: Introduce additives into the perovskite precursor solution. For instance, a small amount of N,1‐diiodoformamidine (DIFA) has been shown to passivate defects, leading to larger grains and more hydrophobic films, which can significantly enhance V_oc.[12]
-
Anti-Solvent Engineering: The timing and volume of the anti-solvent drip during spin-coating are critical for controlling perovskite nucleation and crystal growth. Systematically vary the drip time to find the optimal window for achieving a highly crystalline, large-grained film with low defect density.
-
Characterization: Use techniques like Photoluminescence Quantum Yield (PLQY) and Time-Resolved Photoluminescence (TRPL) to probe recombination. A higher PLQY and longer carrier lifetime in the passivated/optimized films are strong indicators of reduced non-radiative recombination and will correlate with higher V_oc in the final device.
-
Problem 3: Poor Long-Term Device Stability
Q: My devices show high initial efficiency, but the performance degrades rapidly when tested under continuous illumination or stored in an ambient environment. How can I improve stability?
A: Stability is a multifaceted challenge in perovskite photovoltaics, involving the intrinsic stability of the perovskite, the transport layers, and their interfaces.[5][13][14][15] The HTL and its dopants are often a critical weak point.[15]
Cause A: Hygroscopic Nature of Dopants
-
Scientific Rationale: Li-TFSI, the most common p-dopant, is highly hygroscopic. It readily absorbs moisture from the environment, which then infiltrates the perovskite layer.[4] Water initiates a rapid degradation of common hybrid perovskites like MAPbI₃.[13]
-
Mitigation Strategy 1: Hydrophobic Additives/Interlayers
-
Introduce hydrophobic molecules at the perovskite/HTL interface. Fluorinated molecules are excellent for this purpose. For example, adding a fluorinated amphiphilic additive to the perovskite can improve moisture resistance without sacrificing performance.[16] A thin, hydrophobic passivation layer can act as a barrier against moisture ingress.
-
-
Mitigation Strategy 2: Alternative Doping
-
Explore alternative, less hygroscopic p-dopants. This is an active area of research, with various molecular and metallic compounds being investigated to replace the lithium salt.
-
Cause B: Intrinsic Chemical or Thermal Instability
-
Scientific Rationale: The HTL material itself can degrade under operational stress (light, heat, and electrical bias).[15] Furthermore, volatile additives like t-BP can slowly evaporate from the film, changing its properties over time and potentially corroding the perovskite.[4]
-
Mitigation Strategy: Device Encapsulation
-
Proper encapsulation is non-negotiable for achieving long-term stability. This isolates the device stack from oxygen and moisture in the ambient environment.
-
Protocol: Use a UV-curable epoxy to seal a glass coverslip over the completed device inside a nitrogen-filled glovebox. Ensure the epoxy forms a hermetic seal around the entire device area. Include a desiccant material within the encapsulated space to absorb any residual moisture.
-
Testing: Compare the lifetime of encapsulated and unencapsulated devices under accelerated aging conditions (e.g., 85°C, continuous 1-sun illumination) to validate the effectiveness of the encapsulation.
-
References
-
N. K. Elumalai, A. Uddin, "Stability Issues on Perovskite Solar Cells," MDPI, [Link]
-
M. A. Islam, et al., "Stability of perovskite solar cells: issues and prospects," RSC Advances, [Link]
-
Y. Liu, et al., "Marked Passivation Effect of Naphthalene‐1,8‐Dicarboximides in High‐Performance Perovskite Solar Cells," Advanced Materials, [Link]
-
S. Bai, et al., "Large-area perovskite solar cells employing spiro-Naph hole transport material," Nano Energy, [Link]
-
N. K. Elumalai, A. Uddin, "Stability issues on perovskite solar cells," Sungkyunkwan University, [Link]
-
Energy.gov, "What Are the Main Stability and Durability Challenges Preventing the Widespread Commercialization of Perovskite Solar Cells?," Energy.gov, [Link]
-
N. K. Elumalai, A. Uddin, "Stability Issues on Perovskite Solar Cells," ResearchGate, [Link]
-
L. Calió, et al., "Hole-Transport Materials for Perovskite Solar Cells," Angewandte Chemie International Edition, [Link]
-
Z. Wang, et al., "Phenylalkylammonium passivation enables perovskite light emitting diodes with record high-radiance operational lifetime: the chain length matters," Nature Communications, [Link]
-
Jeonbuk National University, "Back-Contact Perovskite Solar Cells: A Step Towards Higher Efficiency," Jeonbuk National University News, [Link]
-
Y. Zhang, et al., "Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells," Journal of Materials Chemistry A, [Link]
-
S. S. Sreejith, et al., "A Novel Perovskite Solar Cell with ZnO-Cu2O as Electron Transport Material-Hole Transport Material," IEEE Xplore, [Link]
-
A. R. Jesus, et al., "Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core," ACS Applied Energy Materials, [Link]
-
Y. Li, et al., "Few-Layered Black Phosphorene as Hole Transport Layer for Novel All-Inorganic Perovskite Solar Cells," MDPI, [Link]
-
Y. Zu, et al., "Dopant-Free Small Molecule Hole-transporting Material for Inverted Perovskite Solar Cells with Efficiency Exceeding 21%," Advanced Energy Materials, [Link]
-
PubChem, "N-[1,1'-Biphenyl]-4-YL-1-phenyl-2-naphthalenamine," National Center for Biotechnology Information, [Link]
-
H. Zhang, et al., "Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation," MDPI, [Link]
-
Q. Wang, et al., "New Efficient 1,1′-Bi-2-naphthylamine-Based Hole-Transporting Materials for Perovskite Solar Cells," ResearchGate, [Link]
-
X. Zhang, et al., "Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1H-imidazole Passivation Agents," PMC, [Link]
-
Y. Yang, et al., "Amidination of ligands for chemical and field-effect passivation stabilizes perovskite solar cells," Science, [Link]
-
T. Matsui, et al., "A Universal Model for Energy Level Alignment at Interfaces of Hole-Collecting Monolayers in pin Perovskite Solar Cells," ChemRxiv, [Link]
-
A. K. K, et al., "Recent advancements in the hole transporting layers of perovskite solar cells," Scilit, [Link]
-
C. Peng, et al., "Exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole transporting materials for perovskite solar cell applications: a DFT and experimental investigation," RSC Advances, [Link]
-
A. K. Jena, et al., "A Hole Transport Bilayer for Efficient and Stable Inverted Perovskite Solar Cells," ACS Applied Materials & Interfaces, [Link]
-
H. Chen, et al., "Efficient Naphthalene Imide-Based Interface Engineering Materials for Enhancing Perovskite Photovoltaic Performance and Stability," ACS Applied Materials & Interfaces, [Link]
-
S. P. Singh, P. Nagarjuna, "Recent advances in flexible perovskite solar cells," OUCI, [Link]
-
Y. Lin, et al., "Enhanced Performance of Perovskite Solar Cells via Anti-Solvent Nonfullerene Lewis Base IT-4F Induced Trap-Passivation," ResearchGate, [Link]
-
ResearchGate, "Energy level alignments of devices 1–4," ResearchGate, [Link]
-
N. K. Elumalai, et al., "Perovskite Solar Cells: Progress and Advancements," PSE Community, [Link]
-
PubChem, "4-[1,1'-Biphenyl]-4-YL-N-phenyl-1-naphthalenamine," National Center for Biotechnology Information, [Link]
-
S. S. Shin, et al., "Improving the Performance of Perovskite Solar Cells via a Novel Additive of N,1‐Fluoroformamidinium Iodide with Electron‐Withdrawing Fluorine Group," Advanced Energy Materials, [Link]
-
Y. Liu, et al., "Marked Passivation Effect of Naphthalene-1,8-Dicarboximides in High-Performance Perovskite Solar Cells," PubMed, [Link]
-
ResearchGate, "HOMO(p) and LUMO(p*) energy levels of TPAnBP and different amines," ResearchGate, [Link]
-
Y. Wang, et al., "Synergistic passivation by fluorinated aromatic amines enables 22.11 %-efficient wide-bandgap perovskite solar cells," ResearchGate, [Link]
-
P. Gao, et al., "High-Performance Perovskite Solar Cells with Enhanced Environmental Stability Based on Amphiphile-Modified CH3NH3PbI3," Advanced Materials, [Link]
-
I. E. Sang, et al., "A Hybrid Hole Transport Layer for Perovskite-Based Solar Cells," MDPI, [Link]
-
ResearchGate, "Efficient Narrow Bandgap Pb‐Sn Perovskite Solar Cells Through Self‐Assembled Hole Transport Layer with Ionic Head," ResearchGate, [Link]
-
ResearchGate, "Electron‐Selective Naphthalimide‐Based Monolayers for Tuned Energy Level Alignment in Halide Perovskite Solar Cells," ResearchGate, [Link]
-
ResearchGate, "Electroactive naphthalimide and naphthalenediimide interlayers for inverted perovskite solar cells," ResearchGate, [Link]
-
ResearchGate, "Multifunctional Additive (L‐4‐Fluorophenylalanine) for Efficient and Stable Inverted Perovskite Solar Cells," ResearchGate, [Link]
-
Y. Zhang, et al., "Anti-Solvent-Free Fabrication of Stable FA0.9Cs0.1PbI3 Perovskite Solar Cells with Efficiency Exceeding 24.0% through a Naphthalene-Based Passivator," Small, [Link]
-
ResearchGate, "Energy level diagram of the HOMO and LUMO of a perovskite material," ResearchGate, [Link]
-
J. J. Y. W. Foong, et al., "Enhancing FAPbI3 perovskite solar cell performance with a methanesulfonate-based additive," Sustainable Energy & Fuels, [Link]
-
C-H. Lin, et al., "A Study of Inverted-Type Perovskite Solar Cells with Various Composition Ratios of (FAPbI3)1−x(MAPbBr3)x," MDPI, [Link]
-
PubChem, "N
4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl(1,1'-biphenyl)-4,4'-diamine," National Center for Biotechnology Information, [Link] -
ChemBK, "Benzenamine, 4-(1-naphthalenyl)-N-[4-(1-naphthalenyl)phenyl]-," ChemBK, [Link]
Sources
- 1. N-[1,1'-Biphenyl]-4-YL-1-phenyl-2-naphthalenamine | C28H21N | CID 167130232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[1,1'-Biphenyl]-4-YL-N-phenyl-1-naphthalenamine | C28H21N | CID 59861268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Stability of perovskite solar cells: issues and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Performance of Perovskite Solar Cells by Introducing 4-(Trifluoromethyl)-1H-imidazole Passivation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Marked Passivation Effect of Naphthalene-1,8-Dicarboximides in High-Performance Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Solvent-Free Fabrication of Stable FA0.9Cs0.1PbI3 Perovskite Solar Cells with Efficiency Exceeding 24.0% through a Naphthalene-Based Passivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pure.skku.edu [pure.skku.edu]
- 15. researchgate.net [researchgate.net]
- 16. High-Performance Perovskite Solar Cells with Enhanced Environmental Stability Based on Amphiphile-Modified CH3 NH3 PbI3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation mechanisms of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine in electronic devices
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPB), a cornerstone hole-transport material (HTM) in organic electronic devices. This guide is designed for researchers and scientists encountering challenges related to NPB stability and device performance. We will explore common degradation mechanisms, provide actionable troubleshooting advice, and detail experimental protocols to diagnose and mitigate these issues.
Part 1: Troubleshooting Guide
This section addresses common device failures and links them to the potential degradation of the NPB layer.
Issue 1: Rapid Decrease in Luminance and Efficiency During Operation
Your Organic Light-Emitting Diode (OLED) device initially performs to specification, but the brightness and efficiency quickly deteriorate under a constant current density.
-
Possible Cause 1: Thermal Degradation of NPB during Deposition. The thermal stress on NPB in the evaporation source during film deposition is a primary cause of device instability.[1][2] Prolonged heating, even below the primary decomposition temperature, can generate impurities and high-molecular-weight degradation products.[1][2] These products act as non-radiative recombination centers and luminescence quenchers within the device.[3]
-
Recommended Action:
-
Optimize Deposition Rate & Temperature: Use the lowest possible deposition temperature that provides a stable and practical evaporation rate. Monitor the source temperature closely.
-
Analyze Source Material: After a long deposition run, analyze the remaining NPB source material using High-Performance Liquid Chromatography (HPLC) to check for purity degradation.[1] A significant decrease in purity indicates excessive thermal stress.
-
Implement a Pre-Deposition Sublimation: Purifying the NPB via gradient sublimation before loading it into the evaporator can remove existing impurities that might catalyze degradation.
-
-
-
Possible Cause 2: Chemical Transformation at the Recombination Zone. The degradation of NPB is often strongly confined to the immediate vicinity of the main recombination interface.[3] This can be initiated by the excited states of the arylamines, leading to the homolytic dissociation of weak C-N bonds.[3]
-
Recommended Action:
-
Interface Engineering: Introduce a thin interlayer between the NPB (HTL) and the emissive layer (EML) to manage exciton distribution and prevent direct interaction where possible.
-
Host-Guest System Selection: Ensure the energy levels of the host and guest materials in the EML are well-matched to confine recombination within the EML and away from the NPB interface.
-
-
Issue 2: Increase in Driving Voltage Over Time
You observe that the voltage required to maintain a constant current density steadily increases as the device operates.
-
Possible Cause: Accumulation of Charge Traps. Degradation products from NPB can form deep charge traps.[3] These traps capture charge carriers (holes), impeding their transport to the recombination zone. This build-up of trapped charge increases the overall device resistance, requiring a higher voltage to maintain the same current flow.[3]
-
Recommended Action:
-
Forced Degradation Study: Conduct an accelerated aging test by operating the device at a high current density. Characterize the current-voltage (I-V) characteristics before and after aging to quantify the voltage rise.
-
Material Purity: Ensure the use of high-purity NPB. Even small amounts of impurities can act as initial trap sites, accelerating the degradation process.
-
-
Issue 3: Formation of Dark Spots or Non-Emissive Areas
Dark spots appear and grow in the active area of your device during operation or storage.
-
Possible Cause: Environmental and Photochemical Degradation. Exposure to oxygen, moisture, and ultraviolet (UV) radiation can accelerate the degradation of organic materials, including NPB.[4]
-
Moisture and Oxygen: These can lead to the oxidation of NPB and corrosion of the cathode, creating pathways for current leakage and forming non-emissive spots.[4] While NPB itself is relatively stable, its interaction with other layers and environmental factors is critical.
-
UV Irradiation: External UV light, or even the device's own high-energy blue emission, can cause photodegradation, especially at the organic/cathode interface.[5][6] This can deteriorate electron injection and lead to localized device failure.[6]
-
Recommended Action:
-
Strict Encapsulation: All device fabrication, testing, and storage should be conducted in an inert atmosphere (e.g., a nitrogen-filled glovebox). Use high-quality encapsulation techniques (e.g., glass lid with UV-cured epoxy, thin-film encapsulation) to prevent moisture and oxygen ingress.[7]
-
UV Filtering: If the device will be exposed to ambient light, incorporate a UV-blocking layer in the device stack or substrate.
-
Cathode Integrity: The choice of cathode and electron injection materials can significantly influence stability under UV exposure.[5] Investigate robust cathode structures to minimize photo-induced damage at the interface.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing device failures potentially related to NPB degradation.
Caption: Troubleshooting workflow for NPB degradation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms of NPB in an OLED?
A1: NPB degradation can be broadly categorized into three mechanisms:
-
Thermal Degradation: Occurs primarily during the vacuum thermal evaporation process. Prolonged heating can cause NPB to decompose into various products, including those with higher molecular weights.[1][2] These impurities disrupt the morphology of the hole transport layer and introduce electronic traps.
-
Photochemical Degradation: This is caused by exposure to high-energy photons (like UV or blue light), especially in the presence of oxygen and water.[4][5] This process can damage the NPB molecules and interfaces, particularly the critical cathode/organic interface, leading to poor charge injection.[6]
-
Electrochemical Degradation: During device operation, the formation of excitons near the HTL/EML interface can lead to chemical transformations.[3][8] Weak C-N bonds in the NPB molecule can break, creating radical species that further react to form stable, non-emissive degradation products.[3]
Q2: How does temperature specifically affect NPB stability?
A2: NPB shows mass loss beginning at approximately 368°C in thermogravimetric analysis (TGA).[1] However, degradation effects occur at much lower temperatures when held for extended periods, which is relevant for thermal evaporation. For example, prolonged heating at 330°C causes NPB to decompose over time, and at 380°C, the decomposition is rapid, forming high-molecular-weight products that are particularly detrimental to device lifetime.[1][2]
| Stress Condition | Observation | Impact on OLED Lifetime |
| Non-heated NPB | High purity, stable vapor pressure.[1] | Baseline (longest lifetime).[1] |
| Heated at 330°C for 25h | Some decomposition, lower vapor pressure.[1] | Shortened lifetime due to decomposition products accelerating further reactions.[1] |
| Heated at 380°C for 25h | Rapid decomposition, formation of high MW products.[1][2] | Drastically shortened lifetime; identified as a main cause of device degradation.[2] |
| Caption: Impact of Thermal Stress on NPB and OLED Performance. |
Q3: Can degradation products from NPB be identified?
A3: Yes. A combination of chromatography and mass spectrometry is highly effective. High-Performance Liquid Chromatography (HPLC) can separate the pristine NPB from its various degradation products based on their different polarities and sizes.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can then be used to determine the molecular weights and fragmentation patterns of these separated components, allowing for their structural elucidation.[1][2][9]
Q4: Is NPB degradation reversible?
A4: The chemical transformations of NPB, such as bond cleavage and the formation of new molecules, are generally irreversible.[3] However, some performance degradation, like an increase in driving voltage due to mobile ion migration under an electric field, can sometimes be partially recovered by reversing the bias polarity, though this is not related to the chemical degradation of NPB itself.[10] The accumulation of chemical degradation products leads to a permanent decline in device performance.[8]
Part 3: Experimental Protocols & Workflows
Protocol 1: Forced Thermal Degradation Study of NPB
This protocol simulates the thermal stress NPB undergoes during device fabrication to generate degradation products for analysis.
Objective: To assess the thermal stability of an NPB powder sample and generate degradation products for analytical characterization.
Materials:
-
High-purity NPB powder
-
High-vacuum ( < 10⁻⁴ Pa) thermal evaporator or a tube furnace with vacuum capability
-
Quartz crucible
-
Analytical balance
-
HPLC-grade solvents (e.g., methanol, acetonitrile)
Methodology:
-
Baseline Sample: Prepare a "non-heated" control sample by dissolving a known quantity (e.g., 1 mg) of the pristine NPB powder in a suitable solvent (e.g., 1 mL of methanol) for later HPLC analysis.
-
Sample Preparation: Accurately weigh approximately 2 grams of NPB powder into a clean quartz crucible.
-
Thermal Stress: Place the crucible into the vacuum chamber. Evacuate the chamber to a high vacuum (< 10⁻⁴ Pa).
-
Heating Profile: Heat the sample to the target stress temperature (e.g., 330°C or 380°C) and hold for a specified duration (e.g., 25 hours).[1][2]
-
Cooling: After the stress period, turn off the heating and allow the sample to cool completely to room temperature under vacuum.
-
Sample Retrieval: Carefully retrieve the crucible containing the "thermally stressed" NPB.
-
Analysis Preparation: Prepare a sample for HPLC analysis by dissolving a known quantity (e.g., 1 mg) of the stressed NPB in the same solvent and concentration as the baseline sample.
Protocol 2: HPLC Analysis of NPB Degradation
Objective: To qualitatively and quantitatively assess the purity of NPB before and after a forced degradation study.
Instrumentation & Parameters:
-
HPLC System: With a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective.
-
Example Gradient: Start with 70% acetonitrile / 30% water, ramping to 100% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.[11]
-
Injection Volume: 10 µL.
Methodology:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject Baseline Sample: Inject the "non-heated" NPB sample. Record the chromatogram. You should observe a single major peak corresponding to pure NPB. Note its retention time.
-
Inject Stressed Sample: Inject the "thermally stressed" NPB sample. Record the chromatogram under the identical conditions.
-
Data Analysis:
-
Compare the chromatograms of the baseline and stressed samples.
-
The appearance of new peaks in the stressed sample chromatogram indicates the formation of degradation products.
-
Calculate the purity of the stressed sample by taking the area of the main NPB peak as a percentage of the total area of all peaks. A significant decrease in this percentage confirms degradation.
-
Degradation Analysis Workflow
This diagram illustrates the process of identifying and characterizing degradation products.
Caption: Workflow for NPB degradation product analysis.
References
-
Kim, J., et al. (2020). Degradation Behaviors of NPB Molecules upon Prolonged Exposure to Various Thermal Stresses under High Vacuum below 10–4 Pa. ACS Omega, 5(25), 15483–15491. [Link]
- Matulaitis, T., et al. (2019). Chemical transformations of common hole transport materials in operating OLED devices. Journal of Applied Physics.
-
Kim, J., et al. (2020). Degradation Behaviors of NPB Molecules upon Prolonged Exposure to Various Thermal Stresses under High Vacuum below 10-4 Pa. PubMed. [Link]
-
Favron, A., et al. (2015). Degradation of Black Phosphorus (BP): The Role of Oxygen and Water. arXiv. [Link]
-
Lee, J. C., et al. (2019). Degradation of OLED performance by exposure to UV irradiation. RSC Publishing. [Link]
- Journal of Pharmaceutical and Medicinal Chemistry. (2023).
-
Aziz, H., et al. (2010). Photodegradation of the organic/metal cathode interface in organic light-emitting devices. Applied Physics Letters, 97(6). [Link]
-
Rasool, N., et al. (2023). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. National Institutes of Health. [Link]
-
Rasool, N., et al. (2023). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. MDPI. [Link]
- Kondakov, D. Y. (2007). Degradation mechanisms in organic light-emitting diodes.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Degradation Behaviors of NPB Molecules upon Prolonged Exposure to Various Thermal Stresses under High Vacuum below 10-4 Pa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of OLED performance by exposure to UV irradiation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09730A [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
- 8. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes [mdpi.com]
- 9. ijmr.net.in [ijmr.net.in]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Purity analysis and refinement techniques for N-[1,1'-biphenyl]-4-yl-1-naphthalenamine
Technical Support Center: N-[1,1'-biphenyl]-4-yl-1-naphthalenamine
Welcome to the technical support guide for this compound (CAS No: 446242-37-1).[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purity analysis and refinement of this advanced organic compound. Designed for researchers and drug development professionals, this guide synthesizes established analytical principles with practical, field-proven insights to help you achieve the highest possible purity for your material.
This compound is a large, non-polar aromatic amine.[1] Its extended π-conjugated system makes it a valuable building block in materials science, particularly for applications like Organic Light-Emitting Diodes (OLEDs). However, its synthesis, often via Buchwald-Hartwig amination, can introduce a variety of impurities that complicate downstream applications.[2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the handling, analysis, and purification of this compound.
Q1: What is the most effective analytical technique for determining the purity of my sample?
A1: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound. Due to the compound's aromatic and non-polar nature, a reverse-phase method using a C18 column is highly effective.[4][5] UV detection at a wavelength around 254 nm is suitable for quantifying the parent compound and most aromatic impurities. For more challenging separations or trace analysis, a fluorescence detector can be employed, as naphthylamine derivatives are often fluorescent.[6][7]
Q2: My synthesized compound has a low or broad melting point. What does this indicate?
A2: A melting point that is lower than the literature value and melts over a wide range is a classic indicator of impurities. The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to transition to a liquid phase.[8] This observation strongly suggests that your material requires further purification via techniques like recrystallization or column chromatography.
Q3: Can I use Gas Chromatography (GC) to analyze this compound's purity?
A3: While possible, GC is often more challenging for large aromatic amines like this one. These compounds can exhibit poor peak shape (tailing) due to interactions with the stationary phase.[9] If GC is necessary, a deactivated column is essential.[9] Often, derivatization is required to improve volatility and chromatographic performance, which adds complexity to the analysis.[10] For routine purity checks, HPLC is generally more direct and reliable.
Q4: What are the most common impurities I should expect from a Buchwald-Hartwig synthesis?
A4: The Buchwald-Hartwig amination, a common route to this compound, can generate several side products.[3] Key impurities to watch for include:
-
Dehalogenated starting material: The aryl halide may be reduced instead of coupled.
-
Homocoupled products: Resulting from the coupling of two aryl halide or two amine molecules.
-
Residual catalyst and ligands: Palladium complexes and phosphine ligands (or their oxides) are common contaminants.[11]
-
Unreacted starting materials: Incomplete reactions will leave residual aryl halide and amine.
Q5: The compound appears slightly colored (yellow/brown) instead of white. Is this a sign of impurity?
A5: Yes, a colored appearance often indicates the presence of oxidized impurities. Aromatic amines are susceptible to oxidation, especially when exposed to air and light, which can form highly colored byproducts.[12] Proper storage under an inert atmosphere (like nitrogen or argon) and in the dark is crucial. If your material is colored, purification is recommended to remove these degradation products.
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific experimental challenges.
Guide 1: HPLC Analysis Troubleshooting
Problem: Your HPLC chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) or unexpected peaks.
Causality: Poor peak shape often results from secondary interactions between the analyte and the stationary phase, improper mobile phase composition, or column degradation. Unexpected peaks can arise from sample contamination, degradation, or injection issues.
Troubleshooting Workflow:
Guide 2: Purification Strategy Selection
Problem: You have a crude product with an estimated purity below 95% and need to select the best purification method.
Causality: The choice between recrystallization, column chromatography, and sublimation depends on the nature and quantity of impurities, as well as the thermal stability of the compound.
Decision Workflow:
Part 3: Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purity Analysis
This protocol provides a robust starting point for purity determination. Method optimization may be required based on your specific impurity profile.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar C18 stationary phase provides good retention for the hydrophobic analyte.[4][5] |
| Mobile Phase A | Water (HPLC Grade) | Aqueous component for reverse-phase separation. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic component to elute the non-polar analyte. |
| Gradient | 70% B to 100% B over 15 min | Starts with sufficient organic content to retain the compound, then ramps up to elute it and any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 5 µL | Minimizes peak distortion from the injection solvent. |
| Detector | UV at 254 nm | A common wavelength for aromatic compounds. |
| Sample Prep. | 0.1 mg/mL in Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
Self-Validation Steps:
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be <2%.
-
Blank Injection: Run a blank (injection of pure acetonitrile) to ensure the system is clean and free of ghost peaks.
-
Peak Purity: If using a Diode Array Detector (DAD), perform a peak purity analysis to check for co-eluting impurities.
Protocol 2: Recrystallization for Bulk Purification
Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound.[13] The key is selecting a solvent in which the compound is soluble when hot but sparingly soluble at room temperature.[14]
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~10 mg of your crude product in 0.5 mL of various solvents (e.g., ethyl acetate, toluene, acetone, ethanol/water mixtures). An ideal solvent will dissolve the compound upon heating but show crystal formation upon cooling. Toluene or ethyl acetate/hexane mixtures are good starting points for this non-polar compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent dropwise while stirring and heating until the solid just dissolves.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done rapidly to prevent premature crystallization.[8]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Trustworthiness Check: After recrystallization, run a new HPLC analysis and measure the melting point. The HPLC purity should be significantly higher, and the melting point should be sharper and closer to the literature value.
Protocol 3: Flash Column Chromatography
This technique is ideal for separating complex mixtures or when impurities have similar solubility to the product.[15]
Step-by-Step Methodology:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. For this non-polar compound, a hexane/ethyl acetate or hexane/dichloromethane system is a good starting point. Aim for a retention factor (Rf) of ~0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by passing the mobile phase through it, collecting fractions in test tubes. Monitor the separation by TLC.
-
Fraction Pooling: Combine the pure fractions (as determined by TLC) and evaporate the solvent using a rotary evaporator.
-
Purity Confirmation: Confirm the purity of the final product via HPLC and NMR.
Expert Insight: Basic amines can sometimes streak on acidic silica gel.[15] If you observe significant tailing on your TLC plate or column, consider using silica treated with triethylamine (e.g., by adding 0.5-1% triethylamine to the eluent) or use an amine-functionalized silica column to improve separation.[15]
References
-
PubChem. N-[1,1'-Biphenyl]-4-YL-1-phenyl-2-naphthalenamine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-[1,1'-Biphenyl]-4-YL-N-phenyl-1-naphthalenamine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. Available at: [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]
-
ResearchGate. What type of GCMS column is best for a total resolution of aromatic amines?. Available at: [Link]
-
Agilent Technologies. Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
-
Royal Society of Chemistry. Evidence for "cocktail"-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Available at: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
University of California, Los Angeles. Recrystallization - Single Solvent. Department of Chemistry & Biochemistry. Available at: [Link]
-
PubChem. N-(4-Biphenylyl)-1-naphthylamine. National Center for Biotechnology Information. Available at: [Link]
-
ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
ResearchGate. (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Available at: [Link]
-
Reddit. BH amination side products and purification. r/chemistry. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
University of Colorado Boulder. Recrystallization and Crystallization. Department of Chemistry. Available at: [Link]
-
OSHA. Method 96: N-Phenyl-1-Naphthylamine and N-Phenyl-2-Naphthylamine. Occupational Safety and Health Administration. Available at: [Link]
-
YouTube. Recrystallization and Melting Point Analysis. Available at: [Link]
-
SIELC Technologies. N-Phenyl-1-naphthylamine. Available at: [Link]
-
SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Available at: [Link]
-
OSHA. Method 93: 4-Aminodiphenyl (4-Aminobiphenyl). Occupational Safety and Health Administration. Available at: [Link]
-
PubChem. Phenyl-1-naphthylamine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. Method for purifying free-base p-phenylenediamine-type photographic color developers.
Sources
- 1. N-(4-Biphenylyl)-1-naphthylamine | C22H17N | CID 59029879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. N-Phenyl-1-naphthylamine | SIELC Technologies [sielc.com]
- 5. scielo.br [scielo.br]
- 6. osha.gov [osha.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. osha.gov [osha.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Home Page [chem.ualberta.ca]
- 15. biotage.com [biotage.com]
Validation & Comparative
A Comparative Analysis of Hole Transport Materials: N-[1,1'-biphenyl]-4-yl-1-naphthalenamine vs. the Benchmark Spiro-OMeTAD
For Researchers, Scientists, and Professionals in Drug Development and Organic Electronics
In the rapidly advancing field of organic electronics, particularly in the development of high-performance perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the selection of an appropriate hole transport material (HTM) is paramount. The HTM plays a crucial role in efficiently extracting and transporting positive charge carriers (holes) from the active layer to the anode, directly impacting device efficiency, stability, and overall performance. For years, 2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene, widely known as Spiro-OMeTAD, has been the gold-standard HTM, driving progress and setting benchmarks in the field. However, its own limitations, such as high cost and propensity for degradation, have spurred the search for alternative materials.
This guide provides a comparative overview of a potential alternative, N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NBP-4), and the established Spiro-OMeTAD. It is important to note that while extensive research and data are available for Spiro-OMeTAD, NBP-4 is a less-studied compound, and therefore, a direct, data-driven comparison is challenging at present. This guide will synthesize the available information on both compounds and highlight areas where further research on NBP-4 is needed to fully assess its potential as a viable HTM alternative.
Chemical Structures
A fundamental understanding of the molecular structure is crucial as it dictates the material's physicochemical and electronic properties.
NBP-4, also known as N-(4-biphenylyl)-1-naphthylamine, possesses a molecular formula of C22H17N.[1] Its structure is characterized by a naphthalene core linked to a biphenyl group via an amine bridge. This simpler, non-spiro structure may offer advantages in terms of synthetic accessibility and cost.
Spiro-OMeTAD, with the chemical formula C81H68N4O8, is a larger, more complex molecule.[2] Its defining feature is the spirobifluorene core, which consists of two perpendicular fluorene units linked by a single spiro-carbon atom. This orthogonal arrangement is designed to prevent intermolecular π-π stacking, thereby promoting the formation of stable amorphous films, which is beneficial for device fabrication and performance.[3]
Physicochemical Properties: A Data Gap for NBP-4
A direct comparison of key physicochemical properties like solubility and thermal stability is hampered by the limited available data for NBP-4.
| Property | This compound (NBP-4) | Spiro-OMeTAD |
| Molecular Formula | C22H17N[1] | C81H68N4O8[2] |
| Molecular Weight | 295.4 g/mol [1] | 1225.43 g/mol [3] |
| Solubility | Data not readily available in scientific literature. | Soluble in common organic solvents such as chlorobenzene, toluene, and p-xylene.[4][5] |
| Thermal Stability | Data not readily available in scientific literature. | Glass transition temperature (Tg) of approximately 124-125°C.[3][6] Prone to crystallization at elevated temperatures (e.g., 85°C), which can lead to the formation of voids and negatively impact device performance and stability.[6][7] |
Insights and Causality:
The solubility of an HTM is a critical parameter for solution-based fabrication processes, such as spin-coating, which is commonly used for PSCs and OLEDs. Spiro-OMeTAD's good solubility in various organic solvents has contributed to its widespread adoption.[4][5] The lack of specific solubility data for NBP-4 makes it difficult to assess its processability.
Thermal stability is a major concern for the long-term operational lifetime of electronic devices. Spiro-OMeTAD's relatively low glass transition temperature and its tendency to crystallize under thermal stress are well-documented limitations that can lead to morphological degradation of the HTM layer and a decline in device performance.[6][7] The thermal behavior of NBP-4 remains to be investigated, and this will be a crucial factor in determining its potential for practical applications.
Electronic Properties: The Heart of HTM Functionality
The electronic properties of an HTM, particularly its energy levels (HOMO and LUMO) and hole mobility, are fundamental to its function. The HOMO level should be well-aligned with the valence band of the perovskite or the HOMO of the emissive material in OLEDs to ensure efficient hole extraction. The LUMO level should be sufficiently high to block the transport of electrons.
| Property | This compound (NBP-4) | Spiro-OMeTAD |
| HOMO Level | Data not readily available in scientific literature. | -5.0 eV to -5.22 eV[1][4][8] |
| LUMO Level | Data not readily available in scientific literature. | -1.5 eV to -2.3 eV[4][8][9] |
| Hole Mobility | Data not readily available in scientific literature. | 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹[3][9] |
Expertise and Experience:
The HOMO level of Spiro-OMeTAD is well-matched with many common perovskite compositions, facilitating efficient hole transfer.[8] Its relatively low intrinsic hole mobility often necessitates the use of additives or "dopants" like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (tBP) to enhance its conductivity.[10] However, these additives can also contribute to device instability.
For NBP-4, the absence of experimental or theoretical data on its HOMO/LUMO levels and hole mobility is a significant knowledge gap. Based on its chemical structure, which contains electron-donating amine and aromatic moieties, it is expected to possess hole-transporting capabilities. However, quantitative values are essential for a meaningful comparison and for predicting its suitability in specific device architectures.
Device Performance: The Ultimate Litmus Test
The performance of an HTM is ultimately evaluated by its incorporation into a functional device and the resulting performance metrics.
Spiro-OMeTAD in Perovskite Solar Cells:
Spiro-OMeTAD has been instrumental in achieving high power conversion efficiencies (PCEs) in PSCs, with numerous reports of devices exceeding 20% efficiency.[6][11][12] Typical performance parameters for a high-efficiency PSC employing Spiro-OMeTAD are:
-
Power Conversion Efficiency (PCE): Often in the range of 18% to over 23%.[11][12]
-
Open-Circuit Voltage (Voc): Typically around 1.0 to 1.15 V.
-
Short-Circuit Current Density (Jsc): Generally in the range of 22 to 25 mA/cm².
-
Fill Factor (FF): Often exceeding 75%.
Despite its impressive performance, the instability of Spiro-OMeTAD-based devices, particularly under thermal and humidity stress, remains a key challenge for commercialization.[7]
This compound in Electronic Devices:
There is a notable lack of published research detailing the use of NBP-4 as the primary HTM in either perovskite solar cells or OLEDs. While related biphenyl and naphthalenamine derivatives have been explored in organic electronics, specific performance data for NBP-4 is not available in the public domain.[13][14] This underscores the need for experimental studies to fabricate and characterize devices using NBP-4 to evaluate its potential.
Experimental Protocols: A Path Forward for NBP-4 Evaluation
To enable a proper comparison, the following experimental workflows would be necessary to characterize NBP-4 and evaluate its performance in a perovskite solar cell.
Characterization of NBP-4
-
Solubility Test: Systematically test the solubility of NBP-4 in a range of common organic solvents (e.g., chlorobenzene, toluene, dichlorobenzene, DMF, DMSO) at various concentrations.
-
Thermal Analysis: Perform thermogravimetric analysis (TGA) to determine the decomposition temperature and differential scanning calorimetry (DSC) to identify the glass transition temperature (Tg) and any melting or crystallization points.
-
Electrochemical Characterization: Use cyclic voltammetry (CV) to determine the HOMO and LUMO energy levels of NBP-4.
-
Hole Mobility Measurement: Fabricate a hole-only device and use techniques like the space-charge limited current (SCLC) method to measure the hole mobility.
Fabrication of a Perovskite Solar Cell with NBP-4 as HTM
Step-by-Step Protocol:
-
Substrate Preparation: Start with a thoroughly cleaned fluorine-doped tin oxide (FTO) coated glass substrate.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact layer of an ETL material, such as SnO2 or TiO2, onto the FTO substrate, followed by an annealing step.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixed-cation lead halide perovskite) onto the ETL via spin-coating, followed by an annealing step to induce crystallization.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of NBP-4 in a suitable solvent (determined from the solubility tests). If necessary, additives analogous to those used with Spiro-OMeTAD could be explored. Spin-coat the NBP-4 solution on top of the perovskite layer.
-
Metal Electrode Deposition: Finally, deposit a metal back contact, typically gold or silver, via thermal evaporation.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated solar illumination to determine the PCE, Voc, Jsc, and FF. Conduct stability tests under various stress conditions (e.g., thermal, humidity, and continuous illumination).
Conclusion and Future Outlook
Spiro-OMeTAD remains the reigning champion among hole transport materials for high-efficiency perovskite solar cells, backed by a vast body of research and proven performance. Its well-understood properties and established fabrication protocols make it a reliable choice for laboratory-scale research. However, its limitations in terms of cost and stability are significant hurdles for large-scale commercialization.
This compound presents an intriguing, yet largely unexplored, alternative. Its simpler molecular structure suggests the potential for lower-cost synthesis. However, the current lack of fundamental data on its physicochemical and electronic properties, as well as its performance in electronic devices, makes a direct and objective comparison with Spiro-OMeTAD impossible at this time.
To truly assess the viability of NBP-4 as a next-generation HTM, a concerted research effort is required. The experimental protocols outlined above provide a roadmap for the systematic characterization of this material and its evaluation in perovskite solar cells. The findings of such studies will be critical in determining whether NBP-4 or similar compounds can challenge the dominance of Spiro-OMeTAD and contribute to the development of more cost-effective and stable organic electronic devices. For now, Spiro-OMeTAD continues to be the benchmark, but the quest for its successor is a vital and ongoing endeavor in the field.
References
- Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of M
- Hole mobilities in spiro-MeOTAD measured by three different methods at room temper
- Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - RSC Publishing.
- Performance improvement of perovskite solar cells via spiro-OMeTAD pre-crystallization | Request PDF - ResearchG
- Simultaneous Improvement in Photovoltaic Performance and Air Stability of Perovskite Solar Cells by Controlling Molecular Orientation of Spiro-OMeTAD - ACS Public
- Spiro-OMeTAD | C81H68N4O8 | 207739-72-8 | OLEDs | Buy - Noctiluca.
- Perovskite solar cells based on spiro-OMeTAD stabilized with an alkylthiol additive.
- Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells - ResearchG
- HOMO and LUMO levels of UV ozone treated spiro-OMeTAD films and energy...
- Solvent Systems for Industrial-Scale Processing of Spiro-OMeTAD Hole Transport Layer in Perovskite Solar Sells - SciSpace.
- Enhancing Thermal Stability and Lifetime of Solid-State Dye-Sensitized Solar Cells via Molecular Engineering of the Hole-Transporting Material Spiro-OMeTAD. | Semantic Scholar.
- Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - RSC Publishing.
- Effects of heteroatom substitution in spiro-bifluorene hole transport m
- High performance and stable perovskite solar cells using vanadic oxide as a dopant for spiro-OMeTAD - Journal of M
- Spiro-OMeTAD: A High-Performance Hole Transport Material for Advanced Organic Electronics and Solar Cells - NINGBO INNO PHARMCHEM CO.,LTD.
- Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells - RSC Publishing.
- N-(4-Biphenylyl)-1-naphthylamine | C22H17N | CID 59029879 - PubChem.
- Innovating with OLEDs: The Crucial Role of High-Purity Intermediates like N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine.
- N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine - MySkinRecipes.
Sources
- 1. An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Perovskite solar cells based on spiro-OMeTAD stabilized with an alkylthiol additive | Semantic Scholar [semanticscholar.org]
- 13. nbinno.com [nbinno.com]
- 14. N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine [myskinrecipes.com]
Performance Validation of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPB) in OLED Devices: A Comparative Guide
Introduction: The Critical Role of Hole Transport Materials in OLED Efficacy
Organic Light-Emitting Diodes (OLEDs) have emerged as a dominant technology in the display and lighting industries, prized for their superior contrast, vibrant colors, and thin form factor. The performance of an OLED is not dictated by a single component but rather by the synergistic interplay of various organic layers. Among these, the Hole Transport Layer (HTL) is of paramount importance, governing the efficiency with which positive charge carriers (holes) are injected from the anode and transported to the emissive layer for recombination with electrons to generate light.[1][2] An ideal HTL should possess high hole mobility, appropriate energy levels for efficient charge injection, and excellent thermal and morphological stability to ensure a long operational lifetime of the device.
For years, N-[1,1'-biphenyl]-4-yl-1-naphthalenamine, commonly known as NPB, has been a cornerstone material for the HTL in many OLED architectures.[3] Its widespread adoption is a testament to its balanced properties, including good hole transport capabilities and a relatively high glass transition temperature (Tg) of approximately 96°C, which contributes to the morphological stability of the device.[2] However, the relentless pursuit of enhanced efficiency, longer lifetimes, and lower power consumption in OLED technology has spurred the development of alternative HTMs. This guide provides a comprehensive performance validation of NPB in OLED devices, objectively comparing it with prominent alternatives such as N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD), 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), and 2,2′,7,7′-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD). The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions in the selection of HTMs for next-generation OLEDs.
Comparative Analysis of Key Performance Parameters
The selection of an HTL is a critical decision in OLED design, with a direct impact on the device's overall performance. This section provides a detailed comparison of NPB with TPD, TAPC, and Spiro-OMeTAD based on fundamental material properties and their performance in OLED devices.
Material Properties
The intrinsic properties of an HTM, such as hole mobility, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and glass transition temperature (Tg), are crucial determinants of its performance in an OLED.
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | LUMO Level (eV) | Glass Transition Temperature (Tg) (°C) |
| NPB | ~3.0 x 10⁻⁴ - 8.8 x 10⁻⁴ | -5.4 - -5.5 | -2.4 | 96 |
| TPD | ~1.0 x 10⁻³ | -5.5 | -2.3 | ~60[4][5] |
| TAPC | ~1.0 x 10⁻² | -5.5 | -2.0 | 145[2] |
| Spiro-OMeTAD | ~2.0 x 10⁻⁴ - 4.0 x 10⁻⁸ | -5.1 - -5.2 | -2.1 | 121[6] |
Causality Behind Experimental Choices:
-
Hole Mobility: A higher hole mobility is generally desirable as it facilitates the efficient transport of holes to the emissive layer, potentially leading to lower driving voltages and higher device efficiency.[3] TAPC exhibits a significantly higher hole mobility compared to NPB, TPD, and Spiro-OMeTAD.[2][7]
-
HOMO/LUMO Levels: The HOMO level of the HTL should be well-aligned with the work function of the anode (typically Indium Tin Oxide, ITO) to minimize the energy barrier for hole injection.[1] The LUMO level should be sufficiently high to block the leakage of electrons from the emissive layer to the HTL, thereby confining recombination to the desired region.[3] The HOMO levels of NPB, TPD, and TAPC are quite similar, making them all suitable for use with ITO anodes.[2][8]
-
Glass Transition Temperature (Tg): A high Tg is indicative of good thermal stability. Materials with higher Tg are less prone to crystallization or morphological changes at elevated operating temperatures, which can lead to device degradation and reduced lifetime.[3] TAPC and Spiro-OMeTAD possess significantly higher Tg than NPB and TPD, suggesting superior morphological stability.[2]
OLED Device Performance
The ultimate validation of an HTM lies in its performance within a complete OLED device. The following table summarizes key performance metrics for OLEDs utilizing NPB and its alternatives. It is crucial to note that these values are compiled from various studies and the device architectures may not be identical, which can influence the results.[1]
| HTM | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum Luminance (cd/m²) |
| NPB | ~2.75 - 5.75 | Not widely reported in compiled sources | ~2558 - 7600[1][2] |
| TAPC | ~5.75 - 21.1 | ~18.58 - 29.28 | ~2955 - 6220[1][2] |
| TPD | Data varies significantly with device structure | Data varies significantly with device structure | Data varies significantly with device structure |
| Spiro-OMeTAD | Data varies significantly with device structure | Data varies significantly with device structure | Data varies significantly with device structure |
Key Observations:
-
Efficiency: In comparable blue fluorescent OLED structures, devices with TAPC as the HTL have demonstrated higher current and power efficiencies than those with NPB.[1][2][7] This can be attributed to TAPC's higher hole mobility, which can lead to better charge balance within the emissive layer.
-
Luminance: While both NPB and TAPC can be used to fabricate high-brightness devices, some studies have shown TAPC-based devices achieving higher maximum luminance.[2][7]
-
Lifetime: The operational lifetime of an OLED is a critical parameter, particularly for commercial applications. While direct, side-by-side lifetime comparisons are less common in the literature, the higher glass transition temperatures of TAPC and Spiro-OMeTAD suggest they may offer advantages in terms of long-term stability over NPB and TPD.[2][3]
Experimental Protocols
To ensure the objective and reproducible evaluation of HTM performance, standardized experimental protocols are essential. This section outlines the key methodologies for the fabrication and characterization of OLED devices.
OLED Device Fabrication
The following protocol describes a general procedure for the fabrication of a multilayer OLED device using vacuum thermal evaporation, a common technique for small molecule organic materials.[9]
1. Substrate Preparation: a. Indium Tin Oxide (ITO)-coated glass substrates are used as the anode. b. The substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol for 15 minutes each to remove organic and particulate contaminants.[1] c. The cleaned substrates are then dried with a stream of high-purity nitrogen gas. d. Immediately prior to organic layer deposition, the ITO surface is treated with UV-ozone or oxygen plasma to increase its work function and improve hole injection efficiency.
2. Organic Layer Deposition: a. The cleaned substrates are loaded into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr). b. The hole transport material (e.g., NPB, TPD, TAPC, or Spiro-OMeTAD) is deposited onto the ITO substrate from a heated crucible. The deposition rate and thickness are monitored in-situ using a quartz crystal microbalance. A typical HTL thickness is in the range of 30-60 nm. c. Subsequently, the emissive layer (EML) and electron transport layer (ETL) materials are deposited in a similar manner without breaking the vacuum. The choice of EML and ETL materials will depend on the desired emission color and device architecture.
3. Cathode Deposition: a. Following the deposition of the organic layers, a metal cathode is deposited through a shadow mask to define the active area of the device. b. A thin layer of a low work function material, such as lithium fluoride (LiF), is often deposited prior to the metal cathode to enhance electron injection. c. A common cathode material is aluminum (Al) due to its good conductivity and stability.
4. Encapsulation: a. To protect the organic layers from degradation due to moisture and oxygen, the devices are encapsulated in a nitrogen-filled glovebox.[10] b. A glass lid is sealed to the substrate using a UV-curable epoxy resin. A desiccant is often included within the encapsulated space to absorb any residual moisture.
Caption: Workflow for the fabrication of a multilayer OLED device.
Device Characterization
Once fabricated, the performance of the OLED devices must be thoroughly characterized. The following are the key characterization techniques:
1. Current Density-Voltage-Luminance (J-V-L) Characteristics: a. The J-V-L characteristics are measured using a source measure unit (SMU) and a calibrated photodetector or spectroradiometer.[1][11] b. The SMU applies a voltage across the device and measures the resulting current, while the photodetector measures the emitted light intensity (luminance). c. From this data, key parameters such as turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W) can be calculated.[12]
2. Electroluminescence (EL) Spectroscopy: a. The EL spectrum of the device is measured using a spectrometer to determine the emission color and purity.[1] b. The Commission Internationale de l'Éclairage (CIE) color coordinates are calculated from the EL spectrum.
3. Operational Lifetime: a. The operational lifetime of the device is a measure of its stability and is typically determined by monitoring the decay in luminance over time under a constant current density.[12] b. The lifetime is often quoted as LT50 or LT95, which is the time it takes for the luminance to decrease to 50% or 95% of its initial value, respectively.[12] c. Accelerated lifetime testing at higher current densities or temperatures can be employed to estimate the device lifetime under normal operating conditions.[13]
Caption: Simplified structure of a multilayer OLED device.
Conclusion and Future Outlook
This compound (NPB) has undeniably been a workhorse hole transport material in the OLED industry, offering a good balance of performance and stability. However, this comparative guide demonstrates that alternative materials, such as TAPC, can offer significant performance advantages, particularly in terms of hole mobility and thermal stability, which can translate to higher device efficiencies.
The choice of an HTM is not a one-size-fits-all decision and depends heavily on the specific device architecture, the other organic materials used, and the target application. For applications demanding the highest efficiency, materials with superior hole mobility like TAPC may be preferable. For applications where long-term stability and high-temperature operation are critical, materials with a high glass transition temperature, such as TAPC and Spiro-OMeTAD, present compelling alternatives to NPB.
The field of organic electronics is in a constant state of evolution, with new and improved materials being developed continuously. Future research will likely focus on developing HTMs with even higher mobility, tailored energy levels for specific applications, and enhanced stability to further push the boundaries of OLED performance. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to validate the performance of these next-generation materials and accelerate the development of more efficient and durable OLED devices.
References
-
Kelai. (2025, April 8). How To Make An Oled Screen? Retrieved from [Link]
- Kim, J., et al. (2013). High hole mobility hole transport material for organic light-emitting devices. Organic Electronics, 14(11), 2849-2854.
- van Mensfoort, S. L. M., et al. (2019). Hole-transport comparison between solution-processed and vacuum-deposited organic semiconductors.
-
Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED. Retrieved from [Link]
- Kim, J. H., et al. (2019). Comparison of Optical and Electrical Properties of Different Hole-Transporting Materials for Solution-Processable Organic Light-Emitting Diodes. Journal of Nanoscience and Nanotechnology, 19(8), 4578-4582.
-
Fluxim AG. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved from [Link]
- Li, Y., et al. (2019). Effects of Charge Transport Materials on Blue Fluorescent Organic Light-Emitting Diodes with a Host-Dopant System.
-
Avantama AG. (n.d.). How are OLEDs Made? Retrieved from [Link]
- Kearns, K. L., et al. (2008). Tunable molecular orientation and elevated thermal stability of vapor-deposited organic semiconductors. The Journal of Chemical Physics, 129(15), 154703.
- Chaji, G. R., & Nathan, A. (2018). Estimating OLED Display Device Lifetime from pixel and screen brightness and its application.
- Grazulevicius, J. V., et al. (2024). Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules. Polymers, 16(4), 521.
-
Bio-protocol. (n.d.). 3.5. OLEDs Characterization. Retrieved from [Link]
- Sasikumar, M., & Anandan, S. (2020). Hole transporting materials for organic light emitting diodes: An Overview.
- Chen, S.-H., et al. (2012). Temperature-Dependent Performance of Organic Light-Emitting Devices based on Solution-Processed N,N′-Bis-(1-Naphthyl)-N,N′-Diphenyl-1,1′-Biphenyl-4,4′-Diamine Hole Transport Layers. Journal of the Korean Physical Society, 61(10), 1645-1649.
- Lo, S.-C., et al. (2003). Field dependent hole mobilities of MTDATA, NPB, and TPD at 290 K. Journal of Applied Physics, 94(12), 7768-7772.
- Kumar, A., et al. (2017). Comparison of OLED device performance (electroluminescence) results for NPB and TB1-2 with TPA as an emissive material.
-
Jenatsch, S. (2022, September 26). Accelerated lifetime testing and degradation mechanisms of 3 OLED generations [Video]. YouTube. [Link]
- GatherLab. (2024). OLED-jvl-measurement: OLED JVL Characterization. University of St Andrews Research Portal.
- Khan, A. H., & Hor, A.-M. (2004). Glass transition temperature ( T g ) versus annealing time of (a), (b) TPD/BPAPC (50:50 wt %) and (c), (d) TPD/PCZ-3 (50:50 wt %) films, at 120, 130, and 140 ° C. The Journal of Physical Chemistry B, 108(4), 1171-1176.
- de Sá Pereira, D., et al. (2017). Methods of Analysis of Organic Light Emitting Diodes. International Journal of Molecular Sciences, 18(12), 2697.
-
ResearchGate. (n.d.). EL performances of device NPB, b and g. Retrieved from [Link]
- Tong, K. L., et al. (2007). The hole mobilities of the NPB and the doped NPB samples against the square root of the electric field F at 290 K. Journal of Applied Physics, 102(10), 103704.
-
ResearchGate. (n.d.). HOMO and LUMO energy levels of materials used in this study. Retrieved from [Link]
-
GatherLab. (n.d.). OLED-jvl-measurement. GitHub. Retrieved from [Link]
- Wang, Y., et al. (2006). The effect of NPB morphology on OLEDs optoelectronic characteristics. Proceedings of SPIE, 6030, 603007.
- Ahmed, A. A., & Al-Douri, Y. (2020). Enhanced Current Efficiency of OLEDs with NPB (5 nm)/TCTA (5 nm) Multilayers Sandwiched Between ITO (Anode) and Alq3 (50 nm)/LiF (1 nm)/Al (Cathode).
-
RTINGS.com. (2025, November 6). TV Failures On The Accelerated Longevity Test. Retrieved from [Link]
-
Tom's Guide. (2025, December 28). 5 ways to take care of your OLED display — follow these tips to protect your premium screen. Retrieved from [Link]
-
ResearchGate. (n.d.). The HOMO (a) and LUMO (b) energy levels of PCl, HOMO (c) and LUMO (d) energy levels of PFI, HOMO (e) and LUMO (f) energy levels of PTz and HOMO (g) and LUMO (h) energy levels of PTi. Retrieved from [Link]
-
ResearchGate. (n.d.). The glass transition temperature is plotted as a function of TPD concentration for the TPD/polymer composite films cast in various solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Energy level alignments of devices 1–4, the HOMO and LUMO energy level values of materials are originated directly from the literatures. Retrieved from [Link]
-
EEWorld. (2012, October 23). Study on the influence of NPB thickness on the performance of white light OLED. Retrieved from [Link]
- Zhang, L., et al. (2012). Influence of NPB:CBP modulated hole transporting layer on yellow organic light-emitting device characteristics. Journal of Luminescence, 132(6), 1461-1464.
-
The Royal Society of Chemistry. (n.d.). Notorious Role of Spiro-OMeTAD in Performance Deterioration of Perovskite Solar Cells at High Temperature and Reuse of. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Dielectric constants and HOMO-LUMO gaps [eV] for TPD units. Retrieved from [Link]
- Dubey, A., et al. (2016). Shelf life stability comparison in air for solution processed pristine PDPP3T polymer and doped spiro-OMeTAD as hole transport layer for perovskite solar cell.
- Priya, M., et al. (2017). Notorious Role of Spiro-OMeTAD in Performance Deterioration of Perovskite Solar Cells at High Temperature and Reuse of the Perovskite Films to Avoid Pb-waste. Energy & Environmental Science, 10(9), 1935-1945.
- Dubey, A., et al. (2016). Shelf life stability comparison in air for solution processed pristine PDPP3T polymer and doped spiro-OMeTAD as hole transport layer for perovskite solar cell.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Effects of Charge Transport Materials on Blue Fluorescent Organic Light-Emitting Diodes with a Host-Dopant System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How To Make An Oled Screen? - Kelai [kelaidisplay.com]
- 10. ossila.com [ossila.com]
- 11. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 12. ossila.com [ossila.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Purity Assessment of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine using HPLC and Mass Spectrometry
For researchers, scientists, and professionals in drug development and chemical synthesis, establishing the purity of novel chemical entities and intermediates is a cornerstone of quality control and regulatory compliance. N-[1,1'-biphenyl]-4-yl-1-naphthalenamine, a complex aromatic amine with potential applications in materials science and as a synthetic intermediate, requires a robust analytical methodology to ensure its identity, purity, and impurity profile. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies, coupled with Mass Spectrometry (MS), for the comprehensive purity assessment of this compound. We will explore the causality behind experimental choices, present detailed protocols, and compare alternative approaches to establish a scientifically sound analytical strategy.
The Analytical Challenge: Understanding the Analyte
This compound (MW: 295.4 g/mol , Formula: C₂₂H₁₇N) is a large, non-polar, and highly aromatic molecule. Its structure, featuring multiple conjugated ring systems, dictates its chromatographic behavior and ionization potential. The primary analytical objectives are:
-
Quantification: To accurately determine the percentage purity of the main compound.
-
Impurity Profiling: To detect, identify, and quantify any process-related impurities or degradation products.
-
Identity Confirmation: To unequivocally confirm the structure of the main peak.
The inherent hydrophobicity and aromaticity of the analyte suggest that Reversed-Phase HPLC (RP-HPLC) is the most suitable separation technique.[1][2] The choice of stationary phase and mass spectrometry ionization source, however, are critical variables that significantly impact the quality of the results.
Methodological Framework: HPLC and Mass Spectrometry
High-Performance Liquid Chromatography is the gold standard for impurity analysis, offering high resolution and sensitivity for separating components in a mixture.[3][4] When coupled with Mass Spectrometry, it provides molecular weight information and structural details, enabling definitive peak identification.[4][5]
The choice of HPLC column is the most powerful tool for optimizing chromatographic selectivity.[6] For aromatic compounds like this compound, two primary reversed-phase chemistries are considered: the traditional C18 (Octadecyl) and the alternative Phenyl-Hexyl.
-
C18 (ODS) Columns: These are the most widely used columns in RP-HPLC, separating analytes based primarily on hydrophobic interactions between the non-polar C18 alkyl chains and the analyte.[7][8] For a non-polar molecule like our target compound, a C18 column provides strong retention.
-
Phenyl-Hexyl Columns: This stationary phase offers a dual retention mechanism. In addition to hydrophobic interactions from the hexyl chain, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte.[6][9] This alternative selectivity is particularly effective for separating aromatic compounds, including isomers, that may co-elute on a standard C18 column.[7][10] Using methanol as the organic modifier in the mobile phase can enhance these π-π interactions, further improving separation.[11]
The interface between the HPLC and the mass spectrometer, the ionization source, is critical for converting the analyte into gas-phase ions.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar and easily ionizable molecules.[12] While versatile, it can be less efficient for highly non-polar, neutral compounds that are difficult to charge in solution.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds. The sample is vaporized in a heated nebulizer, and ionization occurs in the gas phase via a corona discharge. For a non-polar aromatic amine, APCI is often more efficient and provides a stronger molecular ion signal ([M+H]⁺) compared to ESI.
Experimental Design and Protocols
To ensure scientific integrity, the entire analytical procedure must be developed and validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[6][7][10] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7]
The logical flow for developing and executing the purity analysis is outlined below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. halocolumns.com [halocolumns.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-[(1,1′-biphenyl)-4-yl]naphthalene from amines obtained by the Stevens rearrangement of N-[3-(naphthalen-… [ouci.dntb.gov.ua]
- 12. N-([1,1'-biaryl]-4-yl)-1-naphthamide-based scaffolds synthesis, their cheminformatics analyses, and screening as bacterial biofilm inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different N-[1,1'-biphenyl]-4-yl-1-naphthalenamine synthesis routes
A Comparative Guide to the Synthesis of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine
Introduction: this compound, a significant triarylamine derivative, is a key building block in the development of advanced functional materials. Its unique electronic and photophysical properties make it a crucial component in organic light-emitting diodes (OLEDs), hole-transporting materials, and various other optoelectronic applications. The efficient synthesis of this molecule is paramount for both academic research and industrial-scale production. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, focusing on the widely adopted Buchwald-Hartwig amination and the classical Ullmann condensation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.
Chapter 1: Foundational Synthetic Strategies for C-N Cross-Coupling
The formation of the carbon-nitrogen (C-N) bond between the naphthyl and biphenyl moieties is the cornerstone of synthesizing this compound. Two transition metal-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig Amination: A Modern Powerhouse
The Buchwald-Hartwig amination is a chemical reaction that uses a palladium catalyst to form a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1][2] Developed in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to older methods.[1]
Mechanism and Causality: The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[3] The key to its success lies in the use of bulky, electron-rich phosphine ligands.[3] These ligands stabilize the palladium catalyst, promote the crucial oxidative addition step (insertion of Pd(0) into the aryl-halide bond), and facilitate the final reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[3] The choice of ligand is critical and can dramatically influence reaction efficiency and scope.[3]
The Ullmann Condensation: The Classic Approach
The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, as well as C-O and C-S bonds.[4][5] Named after Fritz Ullmann, this reaction is one of the earliest examples of transition metal-catalyzed cross-coupling.[6][7]
Mechanism and Causality: Traditionally, the Ullmann reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[4][8] The reaction mechanism is believed to involve the formation of a copper(I) species which undergoes oxidative addition to the aryl halide, followed by reaction with the amine.[5][8] Modern advancements have introduced the use of soluble copper salts (e.g., CuI) in combination with ligands (such as diamines or phenanthroline), which allow the reaction to proceed under much milder conditions with catalytic amounts of copper, making it a more viable alternative to palladium-based methods.[4][5]
Chapter 2: Synthetic Pathways to this compound
The synthesis of the target molecule can be approached from two retrosynthetic disconnections, as illustrated below. This allows for flexibility in the choice of starting materials, which can be crucial depending on commercial availability and cost.
Caption: Retrosynthetic analysis for this compound.
Chapter 3: Experimental Protocols and Performance Data
This section provides detailed, self-validating protocols for the synthesis of this compound via both Buchwald-Hartwig amination and a modern Ullmann condensation.
Protocol 1: Buchwald-Hartwig Amination
This protocol utilizes a palladium catalyst with a sterically hindered phosphine ligand to achieve efficient coupling under relatively mild conditions.
Diagram of Experimental Workflow:
Caption: Workflow for the Buchwald-Hartwig Amination synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-naphthylamine (1.0 eq), 4-bromobiphenyl (1.1 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and XPhos (0.04 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous toluene via syringe.
-
Degassing: Sparge the resulting suspension with the inert gas for 15 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 110°C) with vigorous stirring under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Ligand-Assisted Ullmann Condensation
This protocol employs a modern, milder version of the Ullmann reaction using a copper(I) salt and a phenanthroline ligand.
Step-by-Step Methodology:
-
Reaction Setup: In a sealable reaction tube, combine 1-naphthylamine (1.0 eq), 4-bromobiphenyl (1.2 eq), copper(I) iodide (CuI, 0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the tube.
-
Reaction: Seal the tube and heat the mixture to 120-140°C with stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may require 24-48 hours for completion.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water multiple times to remove DMF, followed by a final wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in the Buchwald-Hartwig protocol.
Chapter 4: Comparative Performance Analysis
The choice between the Buchwald-Hartwig amination and the Ullmann condensation often depends on a balance of factors including cost, reaction time, yield, and scalability.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation (Modern) | Rationale & Field Insights |
| Catalyst | Palladium (Pd) | Copper (Cu) | Palladium is significantly more expensive than copper, which is a major consideration for large-scale synthesis.[2] |
| Ligand | Bulky Phosphines (e.g., XPhos) | Diamines (e.g., Phenanthroline) | Palladium ligands can be complex and costly. Copper ligands are generally simpler and more affordable. |
| Temperature | 80 - 110°C | 120 - 160°C | The Buchwald-Hartwig reaction typically proceeds under milder heating conditions, which can be advantageous for sensitive substrates. |
| Reaction Time | 12 - 24 hours | 24 - 48 hours | Palladium catalysis is generally faster and more efficient, leading to shorter reaction times. |
| Typical Yield | 85 - 95% | 70 - 85% | The Buchwald-Hartwig amination often provides higher yields and a cleaner reaction profile. |
| Substrate Scope | Very Broad | Good, but can be limited | Palladium systems are famously tolerant of a wide array of functional groups.[1] |
| Green Chemistry | High impact metal (Pd), complex ligands | Lower impact metal (Cu), simpler ligands | The use of copper is often seen as a greener alternative to palladium. However, solvents like DMF in Ullmann can be problematic. |
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and the modern Ullmann condensation are highly effective methods for the synthesis of this compound.
-
For laboratory-scale synthesis, discovery chemistry, and situations where the highest possible yield is paramount, the Buchwald-Hartwig amination is the superior choice. Its reliability, broad functional group tolerance, and high efficiency often justify the higher cost of the catalyst system.
-
For process development and large-scale industrial production, the Ullmann condensation presents a compelling, cost-effective alternative. The significantly lower cost of copper is a major driver. While it may require more rigorous optimization of reaction conditions (temperature, time, ligand choice) to achieve high yields, the economic benefits can be substantial.
Ultimately, the selection of the synthetic route should be guided by the specific requirements of the project, balancing the need for speed and yield against budgetary and environmental considerations.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. Accounts of Chemical Research, 33(3), 205-215.
-
Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]1]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination - Reagent Guides. Retrieved from [Link]2]
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link] [A placeholder, as the provided link is a generic search result][3]
-
Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]8]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Ullmann Reaction [organic-chemistry.org]
Benchmarking Perovskite Solar Cell Efficiency: A Comparative Analysis of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine-based Hole Transport Layers
A Technical Guide for Researchers and Scientists in Photovoltaics
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport layer (HTL) plays a pivotal role in dictating device efficiency, stability, and overall performance. While the archetypal spiro-OMeTAD has long been the benchmark HTL, its high cost and susceptibility to degradation have spurred the exploration of alternative materials. This guide provides a comprehensive comparison of perovskite solar cells incorporating a hole transport layer based on a N-[1,1'-biphenyl]-4-yl-1-naphthalenamine derivative against a standard spiro-OMeTAD-based device.
The Critical Role of the Hole Transport Layer
The HTL is a crucial component in the architecture of a perovskite solar cell, situated between the light-absorbing perovskite layer and the top metal contact (e.g., gold or silver). Its primary functions are:
-
Efficient Hole Extraction: The HTL must have a suitable highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite material to facilitate the efficient transfer of photogenerated holes.
-
Electron Blocking: Conversely, the lowest unoccupied molecular orbital (LUMO) of the HTL should be significantly higher than that of the perovskite to effectively block the transport of electrons, thereby preventing recombination at the anode.
-
High Hole Mobility: To minimize series resistance and ensure rapid charge transport, the HTL should possess high hole mobility.
-
Chemical and Thermal Stability: The HTL must be chemically inert towards the perovskite and other cell components and exhibit thermal stability to ensure the long-term operational stability of the solar cell.
Comparative Performance Analysis: VNPB vs. Spiro-OMeTAD
Experimental data from studies on semi-transparent perovskite solar cells provide a solid basis for comparing the performance of a cross-linked VNPB hole transport layer with the conventional spiro-OMeTAD.[1]
| Photovoltaic Parameter | Spiro-OMeTAD (Control) | Poly-VNPB |
| Power Conversion Efficiency (PCE) | Comparable to poly-VNPB | Record efficiencies for Spiro-OMeTAD-free devices |
| Open-Circuit Voltage (Voc) | Similar to poly-VNPB | Similar to Spiro-OMeTAD |
| Short-Circuit Current Density (Jsc) | Similar to poly-VNPB | Similar to Spiro-OMeTAD |
| Fill Factor (FF) | Similar to poly-VNPB | Similar to Spiro-OMeTAD |
| Long-term Stability | Susceptible to degradation | Significantly improved under continuous illumination and high humidity |
The data indicates that the VNPB-based HTL not only achieves comparable power conversion efficiencies to the well-established spiro-OMeTAD but also offers a substantial advantage in terms of long-term device stability. This enhanced stability is a critical factor for the commercial viability of perovskite solar cells.
Causality Behind Experimental Choices: The VNPB Advantage
The selection of VNPB and its subsequent cross-linking is a deliberate strategy to overcome the shortcomings of spiro-OMeTAD. The vinyl groups on the VNPB molecule allow for thermal cross-linking, forming a robust and insoluble polymer network (poly-VNPB). This has several key advantages:
-
Enhanced Stability: The cross-linked structure is more resistant to degradation from environmental factors like moisture and heat, as well as from potential reactions with the top metal electrode.[1]
-
Improved Interfacial Contact: The solution-processed VNPB can form a uniform and intimate contact with the perovskite layer, which is crucial for efficient charge extraction.
-
Dopant-Free Potential: While spiro-OMeTAD typically requires hygroscopic dopants like lithium salts to enhance its conductivity, cross-linkable HTLs like VNPB can potentially perform well without such additives, further improving device stability.
Experimental Protocols
Perovskite Solar Cell Fabrication (Illustrative Example)
The following is a generalized protocol for the fabrication of an n-i-p planar perovskite solar cell, incorporating either a spiro-OMeTAD or a VNPB hole transport layer.
1. Substrate Preparation:
- Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- The cleaned substrates are then treated with UV-ozone for 15 minutes to improve the wettability.
2. Electron Transport Layer (ETL) Deposition:
- A compact layer of TiO2 is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) followed by annealing at high temperature (e.g., 500 °C).
3. Perovskite Layer Deposition:
- A perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture) is spin-coated onto the TiO2 layer in a nitrogen-filled glovebox.
- An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.
- The film is then annealed at a moderate temperature (e.g., 100-150 °C) to form the crystalline perovskite layer.
4. Hole Transport Layer (HTL) Deposition:
-
For Spiro-OMeTAD (Control): A solution of spiro-OMeTAD in chlorobenzene, typically doped with additives like Li-TFSI and t-BP, is spin-coated onto the perovskite layer.
-
For VNPB: A solution of VNPB in a suitable organic solvent is spin-coated onto the perovskite layer. This is followed by a multi-step thermal annealing process to induce cross-linking.[1]
5. Metal Electrode Deposition:
- Finally, a top metal electrode (e.g., 80-100 nm of gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization
-
Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the fabricated cells is characterized using a solar simulator under standard AM 1.5G illumination (100 mW/cm2). Key parameters such as PCE, Voc, Jsc, and FF are extracted from the J-V curves.
-
Stability Testing: The long-term stability of unencapsulated devices is assessed by monitoring their photovoltaic parameters over time under controlled conditions of continuous illumination and/or elevated temperature and humidity.
Visualizing the Workflow and Device Architecture
Caption: Experimental workflow for the fabrication of n-i-p perovskite solar cells.
Caption: Schematic of the n-i-p perovskite solar cell device architecture.
Conclusion
The exploration of novel hole transport materials is paramount to advancing perovskite solar cell technology towards commercialization. While direct comparative data for this compound remains to be published, the analysis of the structurally similar VNPB provides compelling evidence for the potential of this class of materials. The ability to achieve high power conversion efficiencies comparable to the standard spiro-OMeTAD, coupled with significantly enhanced long-term stability, positions biphenyl-naphthalenamine based HTLs as a highly promising avenue for future research and development in the field of perovskite photovoltaics. Further investigations into the precise performance metrics and mechanistic behavior of this compound are warranted to fully unlock its potential.
References
-
Nano Energy, 71, 104635.
Sources
A Comparative Guide to the Charge Mobility of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine and Alternative Hole Transport Materials
This guide provides a comprehensive cross-validation of the experimental results for the charge mobility of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NBPB), a promising organic semiconductor. In the landscape of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs), the efficient transport of charge carriers is a cornerstone of device performance. NBPB, with its biphenyl-naphthylamine core, presents a molecular architecture designed for robust hole transport.[1] This guide will delve into the experimental methodologies used to characterize charge mobility, compare NBPB's performance with established hole transport materials, and provide the foundational knowledge for researchers and professionals in the field.
While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide will utilize available data for a structurally analogous compound, N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine, to provide a valuable point of comparison. This compound, differing only in the substitution position on the biphenyl group, is reported to have a high hole mobility, making it a relevant benchmark for assessing the potential of NBPB.
Theoretical Framework: Charge Transport in Amorphous Organic Semiconductors
Unlike their crystalline inorganic counterparts, charge transport in amorphous organic semiconductors like NBPB is not governed by band-like transport. Instead, it is typically described by a hopping mechanism, where charge carriers (holes in this case) jump between localized states. These states arise from the Highest Occupied Molecular Orbitals (HOMO) of the individual molecules. The energetic landscape of these localized states is not uniform and is often described by the Gaussian Disorder Model (GDM) . This model posits that the energies of the localized states follow a Gaussian distribution, a consequence of the structural and electrostatic disorder inherent in an amorphous film.[2][3][4][5][6] The mobility, therefore, is a function of the electric field and temperature, as carriers require thermal energy to overcome the energetic barriers between hopping sites.
Experimental Methodologies for Charge Mobility Measurement
Accurate determination of charge carrier mobility is crucial for materials selection and device design. Two prevalent techniques for characterizing mobility in organic thin films are the Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC) methods.
Time-of-Flight (TOF) Measurement
The TOF technique directly measures the transit time of a sheet of photogenerated charge carriers across a thin film of the material under an applied electric field.[7][8][9]
Experimental Protocol:
-
Sample Preparation: A thick film (typically several micrometers) of the organic semiconductor is sandwiched between two electrodes. One electrode is transparent (e.g., Indium Tin Oxide - ITO) to allow for optical excitation.
-
Carrier Generation: A short laser pulse, with a photon energy greater than the bandgap of the material, is directed through the transparent electrode, creating a thin sheet of electron-hole pairs near this electrode.
-
Charge Drift: An external voltage is applied across the sample, creating an electric field that separates the electron-hole pairs and causes one type of carrier (in this case, holes) to drift towards the collecting electrode.
-
Signal Detection: The transient photocurrent generated by the moving charge sheet is measured as a function of time using an oscilloscope.
-
Transit Time Determination: The transit time (t_T) is the time it takes for the charge carriers to traverse the film thickness (d). This is typically identified as the "knee" in a linear plot of the transient photocurrent or the peak in a double logarithmic plot.
-
Mobility Calculation: The drift mobility (µ) is then calculated using the equation:
µ = d² / (V * t_T)
where V is the applied voltage.
Causality Behind Experimental Choices:
-
Thick Film: A relatively thick film is necessary to ensure that the transit time is long enough to be accurately measured and is not limited by the RC time constant of the measurement circuit.
-
Short Laser Pulse: The laser pulse duration must be much shorter than the carrier transit time to generate a well-defined sheet of charge carriers.
-
Low Light Intensity: The intensity of the laser pulse is kept low to ensure that the density of photogenerated carriers is small enough to not perturb the applied electric field (i.e., to avoid space-charge effects).
Diagram of Time-of-Flight (TOF) Experimental Workflow:
Caption: A schematic of the Time-of-Flight (TOF) experimental workflow for charge mobility measurement.
Space-Charge-Limited Current (SCLC) Measurement
The SCLC method is a steady-state measurement that determines mobility by analyzing the current-voltage (J-V) characteristics of a single-carrier device.[10][11][12]
Experimental Protocol:
-
Device Fabrication: A single-carrier device is fabricated, which consists of the organic semiconductor layer sandwiched between two electrodes. To measure hole mobility, the anode should have a high work function to facilitate efficient hole injection, and the cathode should have a low work function to block electron injection.
-
J-V Measurement: The current density (J) is measured as a function of the applied voltage (V).
-
Data Analysis: The J-V characteristic of an ideal trap-free, single-carrier device in the SCLC regime is described by the Mott-Gurney law:
J = (9/8) * ε₀ * ε_r * µ * (V²/d³)
where ε₀ is the permittivity of free space, ε_r is the relative permittivity of the material, µ is the charge carrier mobility, and d is the film thickness. By plotting J versus V² on a linear scale, the mobility can be extracted from the slope of the linear region.
Causality Behind Experimental Choices:
-
Ohmic Contact: It is crucial to have an ohmic contact for charge injection to ensure that the current is limited by the bulk transport properties of the material and not by the injection process.[10]
-
Single-Carrier Device: The device architecture is designed to suppress the injection and transport of the opposite charge carrier to simplify the analysis of the J-V characteristics.
-
Trap-Free Assumption: The basic Mott-Gurney law assumes a trap-free semiconductor. In reality, traps are often present and can influence the J-V curve, requiring more advanced models for accurate mobility extraction.[11]
Diagram of Space-Charge-Limited Current (SCLC) Experimental Workflow:
Caption: A schematic of the Space-Charge-Limited Current (SCLC) experimental workflow for charge mobility measurement.
Comparative Analysis of Charge Mobility
This section presents a comparison of the charge mobility of NBPB (using data from its structural analog) with two widely used hole transport materials: N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB or α-NPD) and N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD).
Table 1: Charge Mobility of this compound (NBPB) and its Analog
| Compound | Measurement Technique | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Experimental Conditions | Reference |
| N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine | Not Specified | 5.0 | Not Reported | In OLED device | [13] |
Note: This data is for a structural analog of NBPB and should be considered as an indicator of potential performance.
Table 2: Charge Mobility of Alternative Hole Transport Materials
| Compound | Measurement Technique | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Experimental Conditions | Reference |
| NPB (α-NPD) | SCLC | 1.63 x 10⁻⁵ | Not Reported | 50 nm film thickness | [3] |
| SCLC | 7.64 x 10⁻⁴ | Not Reported | 1000 nm film thickness | [3] | |
| TOF | (6-9) x 10⁻⁴ | (6-9) x 10⁻⁴ | Electric field: 0.04–0.8 MV/cm, 290 K | [14] | |
| TPD | Not Specified | ~1.0 x 10⁻³ | Not Reported | In OLED device | [15] |
| Poly-TPD | SCLC | (1-2) x 10⁻³ | Not Reported | Thin film |
Discussion and Field-Proven Insights
The limited available data for the NBPB analog suggests a remarkably high hole mobility of 5.0 cm²/Vs.[13] If this compound exhibits comparable performance, it would position it as a superior hole transport material compared to the industry standards NPB and TPD.
NPB is a well-characterized material with hole mobilities typically in the range of 10⁻⁴ to 10⁻⁵ cm²/Vs, depending on the film thickness and measurement technique.[3] Its electron mobility has also been reported to be in a similar range, which is advantageous for balanced charge transport in OLEDs.[14] TPD and its polymer derivative, poly-TPD, also show respectable hole mobilities in the order of 10⁻³ cm²/Vs.[15]
The significantly higher reported mobility for the NBPB analog could be attributed to favorable molecular packing in the solid state, leading to enhanced electronic coupling between adjacent molecules. The specific arrangement of the biphenyl and naphthalenamine moieties in NBPB is designed to promote π-π stacking, which is a key factor for efficient charge hopping.
However, it is imperative to underscore that a direct and comprehensive experimental validation of the charge mobility of this compound is necessary. The performance of organic semiconductors is highly sensitive to factors such as film morphology, purity, and the specific device architecture used for testing. Therefore, future studies employing standardized TOF and SCLC measurements on NBPB are crucial to confirm its potential as a high-performance hole transport material.
Conclusion
This compound holds considerable promise as a next-generation hole transport material for organic electronic devices. Preliminary data from a close structural analog suggests the potential for exceptionally high hole mobility, surpassing that of established materials like NPB and TPD. This guide has provided the theoretical and experimental framework necessary for researchers to conduct a thorough evaluation of NBPB's charge transport properties. A systematic cross-validation using the detailed TOF and SCLC protocols outlined herein will be instrumental in unlocking the full potential of this and other novel organic semiconductors, paving the way for more efficient and durable organic electronic devices.
References
-
Bässler, H. (1993). Charge Transport in Disordered Organic Photoconductors a Monte Carlo Simulation Study. physica status solidi (b), 175(1), 15-56. [Link]
-
Lee, C. H., Lee, J. H., Lee, J. I., & Kim, J. J. (2007). Hole mobility of N, N′-bis (naphthalen-1-yl)-N, N′-bis (phenyl) benzidine investigated by using space-charge-limited currents. Applied Physics Letters, 91(15), 153503. [Link]
-
Pasveer, W. F., Cottaar, J., Tanase, C., Coehoorn, R., Bobbert, P. A., de Leeuw, D. M., & Michels, M. A. J. (2005). Unified description of charge-carrier mobilities in disordered semiconducting polymers. Physical review letters, 94(20), 206601. [Link]
-
Blom, P. W. M., de Jong, M. J. M., & van Munster, M. G. (1996). Electric-field and temperature dependence of the hole mobility in poly (p-phenylene vinylene). Physical Review B, 55(2), R656. [Link]
-
Baranovskii, S. D. (2014). Theoretical description of charge transport in disordered organic semiconductors. physica status solidi (a), 211(6), 1221-1234. [Link]
-
Coehoorn, R., Pasveer, W. F., Bobbert, P. A., & Michels, M. A. J. (2005). Charge-carrier concentration dependence of the hopping mobility in organic materials with Gaussian energetic disorder. Physical Review B, 72(15), 155206. [Link]
-
NPL. Mobility protocol. [Link]
-
APS. Measuring carrier mobility in a thin film organic semiconductor. [Link]
-
Confit. Measurement of Lateral Carrier Mobility in Organic Thin Films Using Time of Flight Method. [Link]
-
Roichman, Y., Preezant, Y., & Tessler, N. (2004). Analysis of space-charge-limited currents in organic semiconductors. physica status solidi (a), 201(6), 1246-1262. [Link]
-
Kepler, R. G. (1960). Charge Carrier Production and Mobility in Anthracene Crystals. Physical Review, 119(4), 1226. [Link]
-
Fluxim. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. [Link]
-
Kim, S. H., Jang, J., & Lee, J. Y. (2014). Spiro-annulated hole-transport material outperforms NPB with higher mobility and stability in organic light-emitting diodes. Organic Electronics, 15(11), 2943-2949. [Link]
-
Chen, B., Lee, C. S., Lee, S. T., Webb, P., Chan, Y. C., Gambling, W. A., ... & Zhu, W. (2000). Improved time-of-flight technique for measuring carrier mobility in thin films of organic electroluminescent materials. Japanese journal of applied physics, 39(3R), 1190. [Link]
-
Nešpůrek, S., & Sworakowski, J. (1990). Information on the density of states in disordered solids from space-charge-limited currents. Journal of applied physics, 68(10), 5463-5467. [Link]
-
CityUHK Scholars. Hole transport in molecularly doped naphthyl diamine. [Link]
-
Dunn, T. J., Richards, G. J., & Sirringhaus, H. (2006). Time-of-flight mobility measurements in organic field-effect transistors. Applied Physics Letters, 88(6), 063507. [Link]
-
MDPI. Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. [Link]
-
PMC. Advances in Hole Transport Materials for Layered Casting Solar Cells. [Link]
-
ResearchGate. Charge Density Dependent Mobility of Organic Hole-Transporters and Mesoporous TiO 2 Determined by Transient Mobility Spectroscopy: Implications to Dye-Sensitized and Organic Solar Cells. [Link]
-
PubChem. 4-[1,1'-Biphenyl]-4-YL-N-phenyl-1-naphthalenamine. [Link]
-
ResearchGate. New Efficient 1,1′-Bi-2-naphthylamine-Based Hole-Transporting Materials for Perovskite Solar Cells. [Link]
-
IEEE Xplore. Charge carrier mobility in organic materials measurement with time-of-flight technique. [Link]
-
PubChem. N-(4-Biphenylyl)-1-naphthylamine. [Link]
-
PubChem. Di(naphthalen-1-yl)-N
ngcontent-ng-c1205671314="" class="ng-star-inserted">4,N4'-diphenyl(1,1'-biphenyl). [Link] -
RSC Publishing. The theoretical investigation on the 4-(4-phenyl-4-α-naphthylbutadieny)-triphenylamine derivatives as hole transporting materials for perovskite-type solar cells. [Link]
-
PMC. Exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole transporting materials for perovskite solar cell applications: a DFT and experimental investigation. [Link]
-
ChemBK. Benzenamine, 4-(1-naphthalenyl)-N-[4-(1-naphthalenyl)phenyl]-. [Link]
-
ResearchGate. Theoretical investigations of charge carrier transport in organic semiconductors of naphthalene bisimides N-substituted with alkoxyphenyl groups. [Link]
-
PubMed. Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl Arms on an Ethene Unit for Perovskite Solar Cells. [Link]
-
Scilit. Electron transport in naphthylamine-based organic compounds. [Link]
Sources
- 1. N-[1,1'-Biphenyl]-4-YL-1-phenyl-2-naphthalenamine | C28H21N | CID 167130232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Microscopic Simulations of Charge Transport in Disordered Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. arxiv.org [arxiv.org]
- 12. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 13. N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Hole Transport Labyrinth: A Comparative Guide to Alternatives for N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPA)
In the dynamic field of organic electronics, the performance of devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs) is critically dependent on the efficiency of charge transport. The hole transport layer (HTL) plays a pivotal role in this process, facilitating the seamless movement of positive charge carriers (holes) from the active layer to the anode. For years, N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPA) has been a workhorse material for this application. However, the relentless pursuit of higher efficiency, improved stability, and lower manufacturing costs has spurred the exploration of a diverse landscape of alternative hole transport materials (HTMs).
This guide provides an in-depth comparative analysis of prominent alternatives to NPA, offering researchers, scientists, and material development professionals a comprehensive resource to inform their material selection and experimental design. We will delve into the performance of small molecules, conductive polymers, and inorganic compounds, supported by experimental data and detailed characterization protocols.
The Incumbent: Understanding the Role and Limitations of NPA
This compound, often referred to as NPB in literature, is a triarylamine-based small molecule that has been widely used as a hole transport material. Its popularity stems from its good hole mobility and appropriate highest occupied molecular orbital (HOMO) energy level, which aligns well with many organic semiconductors. However, NPA is not without its drawbacks. Its relatively low glass transition temperature can lead to morphological instability at elevated temperatures, impacting device lifetime. Furthermore, the drive for solution-processable devices for large-area and flexible electronics has highlighted the need for materials with better solubility and film-forming properties than what is typically achieved with vacuum-deposited NPA.
A Comparative Analysis of Leading Alternatives
The quest for superior HTMs has led to the development of several classes of materials, each with its unique set of advantages and disadvantages. We will now compare some of the most promising alternatives to NPA.
Small Molecule Alternatives: Spiro-OMeTAD and Carbazole Derivatives
Small molecules offer the advantage of high purity and well-defined molecular structures, leading to reproducible performance.
-
Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene): This molecule has become the gold standard in high-efficiency perovskite solar cells.[1][2] Its spirobifluorene core provides excellent thermal and morphological stability. However, pristine Spiro-OMeTAD exhibits low hole mobility and conductivity, necessitating the use of additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to enhance its performance.[2][3] These additives, however, can be hygroscopic and contribute to device degradation over time.[2][4]
-
Carbazole-based HTMs: Carbazole derivatives have emerged as a versatile class of HTMs due to their excellent hole-transporting properties, high thermal stability, and the ease with which their electronic properties can be tuned through molecular design.[5][6][7] They often exhibit higher hole mobilities compared to Spiro-OMeTAD and can be synthesized at a lower cost.[5] Researchers have developed various carbazole-based molecules that have demonstrated high power conversion efficiencies in PSCs, making them a compelling alternative.[5][8][9]
Polymeric Alternatives: PEDOT:PSS and PTAA
Polymeric HTMs offer the significant advantage of solution processability, making them ideal for large-area, low-cost manufacturing techniques like spin-coating and printing.
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS): This conductive polymer dispersion is one of the most widely used HTLs in organic electronics due to its high conductivity, transparency, and ease of processing from an aqueous solution.[10][11] It forms a smooth and uniform film that facilitates efficient hole extraction. However, the acidic and hygroscopic nature of PEDOT:PSS can lead to the corrosion of indium tin oxide (ITO) electrodes and degradation of the active layer, particularly in perovskite solar cells, which can negatively impact device stability.[10] Recent research has focused on modifying PEDOT:PSS with other materials to mitigate these issues and improve performance.[12][13]
-
Polytriarylamine (PTAA): PTAA is another high-performing polymeric HTM known for its excellent hole mobility and deep HOMO level, which leads to high open-circuit voltages in solar cells.[3] It has been successfully employed in achieving high-efficiency inverted perovskite solar cells.[14] While offering good performance, the synthesis and purification of high-molecular-weight PTAA can be challenging, and its cost can be a limiting factor for commercialization.
Inorganic Alternatives: NiOₓ and CuSCN
Inorganic materials are gaining attention as HTMs due to their inherent stability, high charge carrier mobility, and often lower cost compared to their organic counterparts.[15]
-
Nickel Oxide (NiOₓ): NiOₓ is a p-type semiconductor with a wide bandgap and a deep valence band, making it an excellent candidate for a hole-selective contact.[3] It can be deposited through various techniques, including solution processing, and exhibits excellent chemical and thermal stability.[16] The main challenge with NiOₓ lies in controlling its stoichiometry and electronic properties during deposition to achieve optimal device performance.
-
Copper(I) Thiocyanate (CuSCN): CuSCN is another promising inorganic HTM with high hole mobility and good transparency.[17] It is solution-processable from a variety of solvents, making it compatible with low-cost manufacturing. However, the solubility of CuSCN in some solvents used for perovskite deposition can be a concern, potentially leading to interfacial issues.[17]
Performance Data Summary
To provide a clear and objective comparison, the following table summarizes the key performance parameters of NPA and its alternatives. The values presented are representative and can vary depending on the specific device architecture and processing conditions.
| Hole Transport Material (HTM) | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Device Efficiency (PCE) | Key Advantages | Key Disadvantages |
| NPA (NPB) | ~10⁻⁴ - 10⁻³[18] | -5.4 to -5.6 | Application Dependent | Established material, good mobility | Morphological instability, vacuum deposited |
| Spiro-OMeTAD | ~10⁻⁵ (pristine), ~10⁻⁴ (doped)[5] | -5.1 to -5.2[19] | >25% (PSCs)[2] | High efficiency, good stability | High cost, requires additives[1] |
| Carbazole Derivatives | 10⁻⁴ - 10⁻³[5] | -5.2 to -5.5[6] | >20% (PSCs)[5] | Tunable properties, lower cost[5] | Can have complex synthesis |
| PEDOT:PSS | 10⁻⁵ - 10⁻³ | -5.0 to -5.2 | >17% (OPVs)[20] | Solution processable, high conductivity[10] | Acidic, hygroscopic, can cause degradation[10] |
| PTAA | >10⁻³[3] | -5.2 to -5.3 | >23% (PSCs)[14] | High mobility, high Voc | Costly, synthesis can be difficult |
| NiOₓ | 10⁻³ - 10⁻²[3] | -5.2 to -5.4 | >20% (PSCs) | High stability, low cost | Property control can be challenging |
| CuSCN | ~10⁻² - 10⁻¹[17] | -5.3 to -5.5 | >20% (PSCs) | High mobility, solution processable | Potential for interfacial reactivity |
Experimental Protocols for HTM Characterization
Accurate and reliable characterization of HTMs is crucial for understanding their properties and predicting their performance in a device. Here, we outline the standard experimental protocols for measuring two key parameters: hole mobility and HOMO energy level.
Protocol 1: Hole Mobility Measurement using the Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) technique is a direct method for measuring the drift mobility of charge carriers in a material.[18][21][22]
Experimental Workflow:
Caption: Workflow for hole mobility measurement using the Time-of-Flight (TOF) method.
Detailed Steps:
-
Sample Preparation:
-
A thick film (typically 1-10 µm) of the HTM is sandwiched between two electrodes. One electrode is transparent (e.g., ITO) to allow for photoexcitation, and the other is a metal contact.[23]
-
-
Measurement:
-
A voltage (V) is applied across the sample, creating an electric field (E = V/d, where d is the film thickness).
-
A short pulse of light (with a photon energy greater than the bandgap of the material) is used to generate electron-hole pairs near the transparent electrode.
-
Under the influence of the electric field, holes drift across the sample towards the cathode, inducing a transient photocurrent in the external circuit.
-
-
Data Analysis:
-
The transit time (τt) is the time it takes for the sheet of holes to travel across the film. This is typically determined from the kink in the photocurrent transient when plotted on a double logarithmic scale.
-
The hole mobility (μ) is then calculated using the equation: μ = d² / (V * τt) .
-
Protocol 2: HOMO Energy Level Determination using Cyclic Voltammetry (CV)
Cyclic Voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.[24][25]
Experimental Workflow:
Caption: Workflow for HOMO level determination using Cyclic Voltammetry (CV).
Detailed Steps:
-
Experimental Setup:
-
A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard).
-
The HTM to be analyzed is dissolved in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
-
Measurement:
-
The potential of the working electrode is swept linearly in a cyclic manner (e.g., from 0 V to 1.5 V and back to 0 V).
-
The current flowing through the working electrode is measured as a function of the applied potential, resulting in a cyclic voltammogram.
-
-
Data Analysis:
-
The onset of the first oxidation peak (E_ox) in the voltammogram corresponds to the energy required to remove an electron from the HOMO level of the material.
-
The HOMO energy level can be estimated using the following empirical formula: HOMO (in eV) = -e (E_ox^onset vs. Fc/Fc⁺ + 4.8) , where E_ox^onset is the onset oxidation potential relative to the Fc/Fc⁺ redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level.[26]
-
Conclusion and Future Outlook
The landscape of hole transport materials for organic electronics is rich and continually evolving. While NPA has served the community well, a host of promising alternatives now offer pathways to enhanced device performance, stability, and manufacturability. Small molecules like Spiro-OMeTAD and carbazole derivatives continue to push the boundaries of efficiency in high-performance devices. Polymeric HTMs such as PEDOT:PSS and PTAA are paving the way for low-cost, large-area applications. Meanwhile, the robustness and excellent electronic properties of inorganic HTMs like NiOₓ and CuSCN make them strong contenders for long-lasting and stable devices.
The choice of an optimal HTM is not a one-size-fits-all solution and depends heavily on the specific application, device architecture, and processing requirements. By understanding the fundamental properties of these materials and employing rigorous characterization techniques, researchers can make informed decisions to unlock the full potential of their organic electronic devices. The continued development of novel HTMs with tailored properties will undoubtedly be a key driver of innovation in this exciting field.
References
- A brief review of hole transporting materials commonly used in perovskite solar cells. (n.d.). Google Scholar.
- Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. (n.d.). Chemical Communications (RSC Publishing).
- A Review of Inorganic Hole Transport Materials for Perovskite Solar Cells. (n.d.). Scilit.
- Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). Google Scholar.
- Charge carrier mobility in organic materials measurement with time-of-flight technique. (n.d.). IEEE Xplore.
- Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (n.d.). OSTI.GOV.
- Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). Google Scholar.
- Time-of-Flight Method for Determining the Drift Mobility in Organic Semiconductors. (2023). ResearchGate.
- CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. (n.d.). UPB.
- Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (n.d.). ResearchGate.
- Hole-Transporting Materials for Printable Perovskite Solar Cells. (n.d.). PubMed Central.
- A review of hole-transport materials for perovskite solar cells. (2020). Knowledge.
- A Review on Contemporary Hole Transport Materials for Perovskite Solar Cells. (n.d.). ResearchGate.
- Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals. (n.d.). University Digital Conservancy.
- charge-carrier-mobility-measurement-in-organic-semiconductors.pdf. (n.d.). TSI Journals.
- Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2025). Fluxim.
- Analytical Review of Spiro-OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. (2025). ResearchGate.
- Spiro-OMeTAD with a 1,4-Benzenedithiol Additive to Promote High-Performance Perovskite Solar Cells. (2025). ACS Publications.
- A Novel Organic Dopant for Spiro-OMeTAD in High-Efficiency and Stable Perovskite Solar Cells. (n.d.). PubMed Central.
- Time-of-flight mobility measurements in organic field-effect transistors. (2008). AIP Publishing.
- PEDOT:PSS in Solar Cells. (n.d.). Ossila.
- Hole mobility in organic single crystals measured by a “flip-crystal” field-effect technique. (2004). AIP Publishing.
- Influence of Interface on the Charge Carrier Mobility of La2Ti2O7 Layered Perovskite Thin Films Measured by the Time-of-Flight Method. (2021). ACS Applied Electronic Materials.
- Polymeric Hole Transport Materials. (n.d.). 1-Material.
- Which is suitable technique for HOMO and LUMO measurement of organic semiconductors? (2015). ResearchGate.
- Interfacial and bulk properties of hole transporting materials in perovskite solar cells: spiro-MeTAD versus spiro-OMeTAD. (n.d.). Infoscience.
- Multi- and All-Acceptor Polymers for High-Performance n-Type Polymer Field Effect Transistors. (n.d.). MDPI.
- Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. (2021). Semantic Scholar.
- Solution-Processed PEDOT:PSS/MoS2 Nanocomposites as Efficient Hole-Transporting Layers for Organic Solar Cells. (2019). MDPI.
- Energy level measurement for organic semiconductors. (n.d.). RSC Publishing.
- Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes. (2018). AIP Publishing.
- Cyclic voltammetry for energy levels estimation of organic materials. (2025). ResearchGate.
- Organic solar cell based on PEDOT:PSS hole transport layer achieves 17.1% efficiency. (2024). pv magazine International.
- Polymeric hole-transporting material with a flexible backbone for constructing thermally stable inverted perovskite solar cells. (n.d.). RSC Publishing Home.
- Modeling Space-Charge Limited Currents in Organic Semiconductors: Extracting Trap Density and Mobility. (n.d.). arXiv.
- Improving Charge Carrier Mobility Estimations When Using Space-Charge-Limited Current Measurements. (2022). ACS Energy Letters.
- Optical Measurements Revealing Nonuniform Hole Mobility in Organic Electrochemical Transistors. (n.d.). ResearchGate.
- Effects of PEDOT:PSS:GO composite hole transport layer on the luminescence of perovskite light-emitting diodes. (2020). RSC Publishing.
- On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements. (2024). Frontiers.
- Highly Efficient and Stable Organic Solar Cells Enabled by a PEDOT:PSS/HxMoO3 Hybrid Hole Transport Layer. (2023). ACS Applied Energy Materials.
- Measurement of Charge Carrier Mobilities in Thin Films via the Space-Charge Limited Current (SCLC) Method; A Practical Example. (2025). ResearchGate.
- Can anyone suggest methods to determine the mobility of organic semiconductors? (2013). ResearchGate.
- Polymeric Hole Transport Materials. (n.d.). 1-Material.
- Polymeric Dopant-Free Hole Transporting Materials for Perovskite Solar Cells: Structures and Concepts towards Better Performances. (n.d.). MDPI.
- Photo-crosslinkable polymers as hole-transport materials for organic light-emitting diodes. (n.d.). Arizona Board of Regents.
- Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. (n.d.). MDPI.
Sources
- 1. Hole-Transporting Materials for Printable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. osti.gov [osti.gov]
- 10. ossila.com [ossila.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of PEDOT:PSS:GO composite hole transport layer on the luminescence of perovskite light-emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04425C [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Polymeric hole-transporting material with a flexible backbone for constructing thermally stable inverted perovskite solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. A Review of Inorganic Hole Transport Materials for Perovskite Solar Cells | Scilit [scilit.com]
- 16. mdpi.com [mdpi.com]
- 17. A review of hole-transport materials for perovskite solar cells - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 18. Charge carrier mobility in organic materials measurement with time-of-flight technique | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 19. A Novel Organic Dopant for Spiro-OMeTAD in High-Efficiency and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hzgtsolar.com [hzgtsolar.com]
- 21. researchgate.net [researchgate.net]
- 22. conservancy.umn.edu [conservancy.umn.edu]
- 23. tsijournals.com [tsijournals.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
A Comparative Cost-Performance Analysis of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine and Alternative Hole Transport Materials
In the pursuit of next-generation optoelectronic devices, from vibrant OLED displays to high-efficiency perovskite solar cells (PSCs), the hole transport layer (HTL) serves as a critical component governing device performance, stability, and cost. An ideal hole transport material (HTM) must possess a trifecta of favorable characteristics: high hole mobility for efficient charge extraction, suitable energy levels aligned with the active layer, and robust thermal and morphological stability. This guide provides an in-depth cost-performance analysis of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NBP), a small molecule arylamine, benchmarked against three widely utilized HTMs: the high-performance standard Spiro-OMeTAD , the polymeric alternative PTAA , and the low-cost conductive polymer PEDOT:PSS .
This analysis is designed for researchers and material scientists, offering not just a comparative overview but also the fundamental causality behind material properties and the experimental workflows required for their validation.
The Landscape of Hole Transport Materials: Molecular Design and Cost Implications
The molecular architecture of an HTM is the primary determinant of its electronic properties, physical characteristics, and, critically, its synthetic complexity and cost.
This compound (NBP) belongs to the family of triarylamine-based small molecules. These materials are known for their good hole-transporting capabilities and thermal stability. While specific performance data for NBP is not extensively documented in peer-reviewed literature, we can infer its potential by examining its close, well-characterized analogue, N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) . The synthesis of such small molecules typically involves multi-step cross-coupling reactions, making their cost moderate to high, especially at research scales.
Spiro-OMeTAD (2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene) is the undisputed benchmark for high-efficiency PSCs. Its rigid, spiro-linked core provides excellent thermal stability and prevents crystallization, leading to stable amorphous films.[1] However, its intricate, multi-step synthesis makes it exceptionally expensive, a significant barrier to commercial scale-up.[2]
PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) is a polymeric HTM that has emerged as a leading alternative to Spiro-OMeTAD. Its polymeric nature allows for the formation of uniform, thin films with good perovskite surface coverage. Its synthesis is generally considered more scalable and cost-effective than that of Spiro-OMeTAD.[3][4]
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is a conductive polymer dispersed in water. It is valued for its low cost, high transparency, and ease of processing from aqueous solutions.[4] However, its acidic and hygroscopic nature presents significant challenges for the long-term stability of devices, particularly perovskite solar cells.
Caption: Molecular classifications of the compared HTMs.
Quantitative Performance and Cost Comparison
The selection of an HTM is a multi-parameter optimization problem. The ideal material must align energetically with the perovskite or emissive layer to minimize voltage losses while possessing high mobility to efficiently extract charge carriers. Furthermore, a high glass transition temperature (Tg) is essential for maintaining film morphology and device integrity under operational stress.
| Material | Hole Mobility (μ) (cm²/Vs) | HOMO Level (eV) | Tg (°C) | Relative Cost ($/g) | Key Advantages | Key Disadvantages |
| NBP (via NPB analogue) | ~10⁻⁴ - 10⁻⁵[5] | ~ -5.5 | ~96 | Moderate-High | Good thermal stability | Limited published data, moderate mobility |
| Spiro-OMeTAD | ~2 x 10⁻⁴[6] | ~ -5.0 to -5.2 | ~125[1] | Extremely High (~$900-1000)[7][8] | High device efficiency, excellent stability | Prohibitive cost, requires hygroscopic dopants |
| PTAA | ~10⁻³ | ~ -5.0 to -5.25[9] | >300 | Moderate | High mobility, excellent thermal stability, lower cost than Spiro | Requires dopants, batch-to-batch variation |
| PEDOT:PSS | Variable (~10⁻⁵ - 10⁻³) | ~ -5.0 to -5.2 | N/A | Very Low | Low cost, solution processable (aqueous) | Acidic, hygroscopic, lower device stability |
Note: Mobility values for small molecules like Spiro-OMeTAD and polymers like PTAA are often reported for doped films, as this is how they are used in high-performance devices.
Caption: Energy level diagram for HTMs relative to a perovskite layer.
Experimental Validation Protocols
Objective comparison requires standardized characterization. Below are protocols for determining key HTM performance metrics.
Hole Mobility Measurement via Space-Charge Limited Current (SCLC)
The SCLC method is a reliable technique to determine the charge carrier mobility in a single-carrier device. The underlying principle is that at a high enough voltage, the injected charge density exceeds the intrinsic carrier density, and the current becomes limited by the space charge of these injected carriers.
Experimental Workflow:
-
Device Fabrication (Hole-Only Device):
-
Substrate: Begin with a pre-patterned ITO-coated glass substrate.
-
Electron Blocking Layer (Optional but Recommended): Deposit a material with a deep LUMO level (e.g., MoO₃) onto the ITO to prevent electron injection from the cathode.
-
HTM Deposition: Spin-coat or thermally evaporate the HTM (NBP, Spiro-OMeTAD, or PTAA) onto the substrate. The thickness should be carefully controlled and measured (typically 100-300 nm).
-
Top Electrode: Thermally evaporate a high work function metal (e.g., Au or Ag) to act as the hole-injecting anode. This creates a sandwich structure: ITO / EBL / HTM / Au.
-
-
Measurement:
-
Place the device in a shielded probe station under vacuum or in an inert atmosphere.
-
Apply a forward voltage sweep using a source measure unit (SMU).
-
Record the current density (J) as a function of the applied voltage (V).
-
-
Data Analysis:
-
Plot J vs. V on a log-log scale.
-
Identify the SCLC region, which follows the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, μ is the hole mobility, and L is the thickness of the HTM layer.
-
Fit the J-V² curve in the SCLC region to extract the mobility (μ).
-
Caption: Workflow for SCLC hole mobility measurement.
Perovskite Solar Cell Fabrication and Characterization
To assess the HTM's performance in a functional device, a standard PSC fabrication process is employed. Here, we describe a typical n-i-p planar architecture.
-
Device Fabrication:
-
Substrate & ETL: Start with an FTO-coated glass substrate and deposit an electron transport layer (ETL), such as a compact TiO₂ layer followed by a mesoporous TiO₂ layer.
-
Perovskite Deposition: Spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and CsI in a DMF/DMSO solvent system) in a nitrogen-filled glovebox. Use an anti-solvent quenching step (e.g., with chlorobenzene) to induce rapid crystallization, followed by thermal annealing.
-
HTL Deposition: Dissolve the HTM (e.g., Spiro-OMeTAD or PTAA) in a solvent like chlorobenzene. For Spiro-OMeTAD and PTAA, additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) are typically included to improve conductivity and p-dope the material.[2] Spin-coat this solution atop the perovskite layer.
-
Back Contact: Thermally evaporate a gold (Au) or silver (Ag) back contact to complete the device.
-
-
Characterization:
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator (AM 1.5G, 100 mW/cm²) and an SMU to measure the J-V curve. Key parameters to extract are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the device's efficiency at converting photons of different wavelengths into charge carriers.
-
Stability Testing: Assess the device's operational stability by tracking its PCE over time under continuous illumination (Maximum Power Point Tracking) and its shelf-life stability by storing it under controlled environmental conditions (e.g., ambient air, high humidity).
-
Concluding Analysis: Selecting the Right HTM for the Job
The choice of an HTM is a critical decision that hinges on the specific goals of the research or application.
-
For Champion Efficiency: Spiro-OMeTAD remains the gold standard. When cost is not a limiting factor and the highest possible PCE is the primary objective, its well-established processing protocols and proven performance are unmatched. However, its reliance on hygroscopic dopants remains a concern for long-term stability.
-
For Scalable High Performance: PTAA presents the most compelling balance of high performance and commercial viability. Its hole mobility surpasses that of Spiro-OMeTAD, and its potential for lower-cost, large-scale production makes it a leading candidate for the commercialization of perovskite solar cells.[3]
-
For Ultra-Low-Cost Applications: PEDOT:PSS is the material of choice when the primary driver is minimizing cost. While its intrinsic properties lead to lower device efficiency and stability compared to its small-molecule and polymeric counterparts, its low price and aqueous processing are advantageous for applications where cost is paramount.[4]
-
The Potential of NBP: Based on the properties of its analogue NPB, This compound represents a class of thermally stable amorphous small molecules.[5] Its performance will be highly dependent on its HOMO level alignment with the active layer and its charge mobility. For NBP to become a viable alternative, dedicated research must demonstrate a significant advantage in at least one key area—either a substantial cost reduction compared to PTAA and Spiro-OMeTAD or a unique performance benefit, such as enabling high-efficiency, dopant-free devices, which would greatly enhance long-term stability. Without such demonstrated advantages, it will likely remain a research curiosity rather than a mainstream material.
Ultimately, the ongoing development of novel HTMs is crucial for pushing the boundaries of optoelectronic technologies. A holistic approach that considers not only efficiency but also cost, scalability, and long-term stability will pave the way for the next generation of devices.
References
-
Okumoto Laboratory. (2025, January 30). Cost Effective and High Performance PTAA for Hole Transporter in Perovskite Solar Cell. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-2-amine. Retrieved from [Link]
-
Borun New Material. (n.d.). Spiro-OMeTAD (Spiro-MeOTAD) sublimed (99.8% and 99.9% purity). Retrieved from [Link]
-
AIP Publishing. (2021). A low-cost polymerized hole-transporting material for high performance planar perovskite solar cells. Applied Physics Letters. Retrieved from [Link]
-
PubMed. (2021). Marked Passivation Effect of Naphthalene-1,8-Dicarboximides in High-Performance Perovskite Solar Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature-Dependent Performance of Organic Light-Emitting Devices based on Solution-Processed N,N′-Bis-(1-Naphthyl)-N,N′-Diphenyl-1,1′-Biphenyl-4,4′-Diamine Hole Transport Layers. Retrieved from [Link]
-
Alfa Chemical. (n.d.). N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine CAS No.: 897921-59-4. Retrieved from [Link]
-
PubMed. (2024). Anti-Solvent-Free Fabrication of Stable FA0.9Cs0.1PbI3 Perovskite Solar Cells with Efficiency Exceeding 24.0% through a Naphthalene-Based Passivator. Retrieved from [Link]
-
ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]
-
PubChem. (n.d.). N-[1,1'-Biphenyl]-4-YL-1-phenyl-2-naphthalenamine. Retrieved from [Link]
-
ResearchGate. (2007). Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents. Retrieved from [Link]
-
ResearchGate. (2025). Electroactive naphthalimide and naphthalenediimide interlayers for inverted perovskite solar cells. Retrieved from [Link]
-
PubChem. (n.d.). 4-[1,1'-Biphenyl]-4-YL-N-phenyl-1-naphthalenamine. Retrieved from [Link]
-
Rombach, F. M., Haque, A., Oswald, F., & Bein, T. (2022). Notorious Role of Spiro-OMeTAD in Performance Deterioration of Perovskite Solar Cells at High Temperature and Reuse of the Perovskite Films to Avoid Pb-waste. Journal of Materials Chemistry A. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. New Hole Transport Materials for Highly Stable Perovskite Solar Cells | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. olab.co.jp [olab.co.jp]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Spiro-MeOTAD | Solaris Chem [solarischem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. ossila.com [ossila.com]
- 9. China N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine CAS No.: 897921-59-4 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
A Comparative Guide to the Long-Term Stability and Lifetime Testing of Devices Incorporating N-[1,1'-biphenyl]-4-yl-1-naphthalenamine (NPB)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), the selection of robust and stable materials is paramount to achieving long operational lifetimes. N-[1,1'-biphenyl]-4-yl-1-naphthalenamine, commonly known as NPB, has long been a benchmark hole transport material (HTM) due to its excellent hole mobility and morphological stability.[1] This guide provides an in-depth comparison of NPB's performance against common alternatives and details the experimental protocols for rigorous long-term stability and lifetime testing.
NPB in Context: A Comparative Analysis of Hole Transport Materials
The efficacy of a hole transport layer (HTL) is critical for efficient charge injection and transport, which directly impacts the overall performance and longevity of an OLED device.[2] NPB's popularity stems from a favorable combination of electrochemical and thermal properties. However, several alternative materials have emerged, each with distinct advantages and disadvantages.
Key Performance Metrics: NPB vs. Alternatives
A direct comparison of the intrinsic properties of NPB with other widely used HTMs such as TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane), TCTA (tris(4-carbazoyl-9-ylphenyl)amine), and CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl) reveals the trade-offs involved in material selection.
| Material | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Glass Transition Temperature (Tg) (°C) |
| NPB | 8.8 x 10⁻⁴ | -5.4 | 96[3] |
| TAPC | 1.0 x 10⁻² | -5.5 | 145[3] |
| TCTA | 1.0 x 10⁻³ | -5.7 | 151[3] |
| CBP | 2.0 x 10⁻³ | -5.9 | 110[3] |
Insights from the Data:
-
Hole Mobility: TAPC exhibits significantly higher hole mobility compared to NPB, which can lead to lower driving voltages and higher power efficiencies in devices.
-
HOMO Level: The Highest Occupied Molecular Orbital (HOMO) levels of these materials are relatively similar, allowing for reasonably efficient hole injection from standard anodes like Indium Tin Oxide (ITO).
-
Thermal Stability (Tg): NPB possesses the lowest glass transition temperature among the compared materials. A higher Tg is generally desirable as it indicates better morphological stability at elevated operating temperatures, reducing the risk of crystallization, which can lead to device failure. TAPC and TCTA show superior thermal stability.
Device Performance Comparison
The ultimate test of an HTM is its performance within a complete device structure. The following table summarizes the performance of blue fluorescent OLEDs utilizing these HTMs in a comparable device architecture.
| HTM | Maximum Luminance (cd/m²) @ 50 mA/cm² | Current Efficiency (cd/A) @ 50 mA/cm² |
| NPB | 2558 | 5.1[3] |
| TAPC | 2955 | 5.75[3] |
| CBP | 1875 | 3.75[3] |
Analysis: In this specific device configuration, TAPC demonstrates superior luminance and current efficiency, reinforcing the advantages suggested by its higher hole mobility.
Methodologies for Long-Term Stability and Lifetime Testing
Predicting the operational lifetime of devices incorporating NPB requires accelerated aging tests that simulate long-term usage in a compressed timeframe.[3][4] These tests subject the device to stresses that expedite degradation mechanisms.
Accelerated Aging: The Core Principles
The fundamental premise of accelerated aging is that the degradation rate of OLEDs is influenced by factors such as current density, temperature, and humidity.[3][4] By elevating these stressors in a controlled manner, the device's lifetime under normal operating conditions can be extrapolated. The relationship between initial luminance (L₀) and lifetime (T₁/₂) is often described by the empirical scaling law: L₀ⁿ ⋅ T₁/₂ = C, where 'n' is the acceleration factor and 'C' is a constant.[5]
Caption: Experimental workflow for OLED lifetime testing.
Experimental Protocol: Constant Current Stress Test
This is one of the most common methods for evaluating the operational lifetime of OLEDs.[6][7]
Objective: To determine the time it takes for the device's luminance to decay to a certain percentage of its initial value (e.g., T95, T80, T50) under a constant electrical stress.
Methodology:
-
Initial Characterization: Measure the initial current-voltage-luminance (I-V-L) characteristics of the pristine, encapsulated device.
-
Stress Application: Place the device in a light-tight, temperature-controlled chamber. Apply a constant DC current density (e.g., 10 mA/cm², 20 mA/cm², 50 mA/cm²). The choice of current density will depend on the desired acceleration factor.
-
In-situ Monitoring: Continuously monitor the luminance and voltage of the device over time. A photodiode and a source measure unit are typically used for this purpose.
-
Data Acquisition: Record the luminance and voltage at regular intervals until the luminance drops to the desired failure threshold (e.g., 50% of the initial luminance).
-
Data Analysis: Plot the normalized luminance (L/L₀) as a function of time. Fit the decay curve to a model, such as the stretched exponential decay (SED) function, to analyze the degradation kinetics.[5] The SED function is given by: L(t)/L₀ = exp[-(t/τ)β], where τ is the characteristic lifetime and β is the stretch parameter.
Environmental Testing
The operational stability of OLEDs is also significantly affected by environmental factors, particularly temperature and humidity.[3]
Objective: To assess the device's resilience to environmental stressors.
Methodology:
-
High-Temperature Storage: Store un-energized, encapsulated devices in an oven at an elevated temperature (e.g., 85°C) for a specified duration. Periodically measure the I-V-L characteristics to assess performance degradation.
-
Temperature/Humidity Cycling: Subject the devices to cyclic variations in temperature and humidity (e.g., -40°C to 85°C, up to 85% relative humidity) according to standards like IEC 60068.[8][9] Monitor for delamination, dark spot growth, and changes in electrical characteristics.
Degradation Mechanisms in Devices Incorporating NPB
Understanding the root causes of degradation is crucial for developing strategies to enhance device lifetime.
Intrinsic Degradation Pathways
-
Thermal Degradation of NPB: Prolonged exposure to high temperatures, even during the deposition process, can lead to the degradation of NPB molecules.[10][11] This can result in the formation of impurities with higher molecular weights that act as charge traps or quenching sites, leading to a decrease in luminous efficacy and an increase in driving voltage.[11]
-
Crystallization: Due to its relatively low glass transition temperature (Tg = 96°C), NPB thin films are susceptible to crystallization at elevated operating temperatures. This morphological instability can create grain boundaries that impede charge transport and lead to non-uniform current distribution, ultimately causing device failure.
-
Interfacial Instability: The interface between the HTL and the emissive layer is critical for device stability.[12] Accumulation of charges at this interface can lead to the formation of non-radiative recombination centers and exciton-induced degradation of the NPB molecules.[13][14]
Extrinsic Degradation Factors
-
Moisture and Oxygen Ingress: Despite encapsulation, residual moisture and oxygen can permeate into the device, leading to the oxidation of organic materials and the corrosion of electrodes. This manifests as the growth of "dark spots" that are non-emissive areas.
-
Electrode Material Diffusion: Diffusion of metal atoms from the cathode or anode into the organic layers can create quenching sites and alter the charge injection barriers, leading to a decline in device performance.
Caption: Key degradation pathways in NPB-based OLEDs.
Conclusion and Future Outlook
NPB remains a cornerstone material in the fabrication of OLEDs, offering a good balance of performance and processability. However, for applications demanding extended lifetimes under harsh conditions, materials with higher glass transition temperatures and improved electrochemical stability, such as TAPC and TCTA, may present more suitable alternatives.
The long-term stability of any device is not solely dependent on the HTM but is a result of the interplay between all materials and the overall device architecture. Rigorous and standardized lifetime testing, as outlined in this guide, is indispensable for qualifying new materials and device designs. By understanding the underlying degradation mechanisms, researchers can rationally design more robust materials and device structures, paving the way for the next generation of highly stable and efficient organic electronic devices.
References
- A Comparative Guide to Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs) - Benchchem.
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - NIH.
- Automotive OLED Life Prediction Method.
- OLED Testing: Current Efficiency, Power Efficiency and Lifetime - Ossila.
- Constant-stress accelerated life test of white organic light-emitting diode based on least square method under Weibull distribution.
- Hole-transporting materials for organic light-emitting diodes: an overview - RSC Publishing.
- IEC 60068 - Wikipedia.
- Top Environmental Testing Standards: MIL-STD, ASTM, IEC, ISO | T3 EnviroCorp.
- Degradation Behaviors of NPB Molecules upon Prolonged Exposure to Various Thermal Stresses under High Vacuum below 10-4 Pa - PubMed.
- Degradation Behaviors of NPB Molecules upon Prolonged Exposure to Various Thermal Stresses under High Vacuum below 10–4 Pa - PMC - NIH.
- Critical importance of the hole-transporter and emission layer interface for prolonging lifetime in a phosphor-sensitized hyper-OLED based on an MR-TADF emitter - Journal of M
- Degradation of Hole Transport Materials via Exciton-Driven Cyclization - ResearchG
- Degradation of Hole Transport Materials via Exciton-Driven Cyclization - ACS Public
Sources
- 1. Constant-Stress Accelerated Degradation Life Test of an Organic Light-Emitting Diode Display under Violet Light [scirp.org]
- 2. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Evaluating OLED Burn-In Lifespan Using Accelerated Testing [eureka.patsnap.com]
- 4. s205.q4cdn.com [s205.q4cdn.com]
- 5. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. tandfonline.com [tandfonline.com]
- 8. IEC 60068 - Wikipedia [en.wikipedia.org]
- 9. t3envirocorp.com [t3envirocorp.com]
- 10. Degradation Behaviors of NPB Molecules upon Prolonged Exposure to Various Thermal Stresses under High Vacuum below 10-4 Pa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation Behaviors of NPB Molecules upon Prolonged Exposure to Various Thermal Stresses under High Vacuum below 10–4 Pa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical importance of the hole-transporter and emission layer interface for prolonging lifetime in a phosphor-sensitized hyper-OLED based on an MR-TADF emitter - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-[1,1'-biphenyl]-4-yl-1-naphthalenamine
A Note on This Guidance: This document provides a detailed operational and disposal plan for N-[1,1'-biphenyl]-4-yl-1-naphthalenamine. The procedural guidance is synthesized from the safety profiles of structurally analogous aromatic amines and established best practices for chemical waste management. As no single, comprehensive Safety Data Sheet (SDS) for this specific compound is publicly available, the principles outlined here are derived from its constituent functional groups (biphenyl, naphthalenamine). It is imperative that you consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations. [1]
Core Principles: Hazard Profile and Risk Assessment
This compound is a complex aromatic amine. Its structure suggests a hazard profile that demands cautious handling and a rigorous disposal protocol. The primary risks are associated with its presumed human health effects and significant environmental toxicity.
-
Human Health Hazards: Based on related compounds, this compound should be handled as a substance that is harmful if swallowed.[2][3][4] Prolonged or repeated skin contact may cause an allergic skin reaction or sensitization.[2][3][5] Due to its aromatic amine structure, there is a potential for organ damage through prolonged or repeated exposure.[2][5] All contact should be minimized.
-
Environmental Hazards: This is the most critical aspect for disposal. Aromatic amines and polycyclic aromatic compounds are characteristically very toxic to aquatic life, with the potential for long-lasting adverse effects.[2][3][6][7] The compound is likely insoluble in water and may persist in the environment.[3] Therefore, under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash. [2][7]
Pre-Disposal Planning: Waste Characterization and Segregation
Proper disposal begins with meticulous planning and characterization of the waste stream. The causality behind this step is simple: you cannot safely dispose of what you have not correctly identified.
-
Waste Identification: The first step is to identify the nature of the waste. Is it:
-
Unused or expired pure this compound?
-
A dilute or concentrated solution in a solvent?
-
Contaminated lab materials (e.g., pipette tips, gloves, weighing paper, vials)?
-
Spill cleanup debris?
-
-
Hazardous Waste Determination: In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly a "P-listed" or "U-listed" waste, any waste containing it is almost certain to be classified as hazardous based on its "characteristic" toxicity, particularly its ecotoxicity.[8][9] Your EHS department will make the final determination and assign the appropriate waste codes.
-
Strict Segregation: Isolate all waste containing this compound. Do not mix it with other chemical waste streams unless explicitly directed to do so by your EHS department.[1] Mixing can create unknown reaction hazards and complicates the final disposal process, increasing both risk and cost.
Standard Operating Procedure (SOP) for Waste Accumulation and Disposal
This protocol provides a step-by-step methodology for safely handling and preparing the waste for final disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical in pure form or as waste, ensure you are wearing the following:
-
Gloves: Chemical-resistant nitrile or neoprene gloves.[2][7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[3][7]
-
Body Protection: A standard laboratory coat.[7]
-
Respiratory Protection: If there is a risk of generating dust, work in a certified chemical fume hood or wear a NIOSH-approved particulate filter respirator.[7][10]
Step 2: Containerize Waste Securely and Correctly
-
Select the Right Container: Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE), glass, or a plastic-lined multi-ply paper bag for solids.[1][4] The container must have a secure, tight-fitting lid.
-
Label the Container Immediately: The label is a critical control. Affix a "Hazardous Waste" label before adding any waste. Fill it out completely and legibly with:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste" .
-
A clear indication of the primary hazards (e.g., "Toxic," "Environmental Hazard").
-
The date you first added waste to the container (the "Accumulation Start Date").
-
Step 3: Store Waste in a Designated Accumulation Area
-
Store the sealed waste container in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA).
-
Ensure the storage area is away from drains and incompatible materials.[1][7]
-
Keep the container closed at all times except when adding waste.
Step 4: Arrange for Final Disposal
-
Contact EHS: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a pickup.[1] Do not attempt to transport hazardous waste yourself.
-
Likely Disposal Method: The standard and required method for this type of waste is high-temperature incineration in a licensed hazardous waste disposal facility.[2] For solid waste, the disposal company may dissolve or mix the material with a combustible solvent before incineration.[2] This process ensures the complete destruction of the hazardous compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.
-
Evacuate & Notify: Alert personnel in the immediate area. Inform your supervisor and EHS department at once.[1]
-
Control & Contain: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.[2]
-
Cleanup: Wearing full PPE, carefully sweep up the spilled solid material.[7] Use an absorbent material for solutions. Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1] All decontamination materials (wipes, etc.) must also be disposed of as hazardous waste.
Disposal Data Summary
| Parameter | Guideline | Rationale & Citations |
| Chemical Name | This compound | N/A |
| CAS Number | 897921-59-4 | [11] |
| Primary Hazards | Harmful if swallowed, potential skin sensitizer, presumed high aquatic toxicity with long-lasting effects. | [2][3][4][6] |
| Required PPE | Nitrile gloves, safety goggles/face shield, lab coat. Use in fume hood if dust is generated. | [2][3][7] |
| Compatible Container | Clearly labeled, sealed HDPE or glass container. | [1][4] |
| Prohibited Methods | DO NOT dispose down the drain. DO NOT place in regular trash. | Prevents severe environmental contamination.[2][7] |
| Recommended Disposal | Collection by licensed EHS professionals for high-temperature incineration. | Ensures complete destruction of the hazardous compound.[2] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Workflow for safe disposal of this compound.
References
-
International Chemical Safety Cards (ICSC) 1113 - N-PHENYL-1-NAPHTHYLAMINE. ILO and WHO. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
ChemView Database. U.S. Environmental Protection Agency. [Link]
-
E-Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. Regulations.gov. [Link]
-
P-list and F-list of acute hazardous wastes. Minnesota Pollution Control Agency. [Link]
-
N-(4-(naphthalen-1-yl)phenyl)-[1, 1'-biphenyl]-4-amine, min 99%, 1 gram. CP Lab Chemicals. [Link]
-
Safety Data Sheet: 1-Naphthylamine. Carl ROTH. [Link]
-
1-Naphthalenamine, N-phenyl- Product Safety Summary. Lanxess. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Phenyl-1-naphthylamine. PubChem, National Institutes of Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. lanxess.com [lanxess.com]
- 6. N-Phenyl-1-naphthylamine | 90-30-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. ICSC 1113 - N-PHENYL-1-NAPHTHYLAMINE [chemicalsafety.ilo.org]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. pca.state.mn.us [pca.state.mn.us]
- 10. carlroth.com [carlroth.com]
- 11. calpaclab.com [calpaclab.com]
A Senior Application Scientist's Guide to Handling N-[1,1'-biphenyl]-4-yl-1-naphthalenamine: Essential Safety and Operational Protocols
Disclaimer: This guide provides critical safety and handling information for N-[1,1'-biphenyl]-4-yl-1-naphthalenamine. As a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing, the following recommendations are expertly extrapolated from the safety data of a closely related and structurally similar aromatic amine, N-Phenyl-1-naphthylamine (CAS No. 90-30-2) .[1][2][3] The core functional groups are analogous, and therefore, the hazards and necessary precautions are anticipated to be highly comparable. Researchers must, however, treat this information as a baseline and exercise additional caution, always adhering to their institution's specific safety protocols.
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This compound, a complex aromatic amine, requires meticulous handling to mitigate potential health risks and ensure operational integrity. This guide synthesizes critical safety data to provide a clear, actionable framework for its use in a laboratory setting.
Hazard Identification and Risk Profile
Based on data from its analogue, N-Phenyl-1-naphthylamine, this class of compound presents several key hazards that must be managed.
Primary Health Concerns:
-
Acute Oral Toxicity: The analogue is classified as harmful if swallowed (Acute Toxicity, Oral: Category 4).[1][2][3] Ingestion can lead to systemic effects.
-
Skin Sensitization: A significant risk is the potential to cause an allergic skin reaction upon contact (Skin Sensitization: Category 1).[1][3] Once an individual is sensitized, subsequent exposures to even minute quantities can trigger a pronounced allergic response, such as a rash, itching, or swelling.[1]
-
Skin and Eye Irritation: Direct contact is expected to cause skin irritation (Category 2) and serious eye irritation (Category 2).[1]
-
Target Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[3] Additionally, some aromatic amines can lead to methemoglobinemia after absorption, which impairs the blood's ability to carry oxygen, a key symptom of which is cyanosis (a bluish discoloration of the skin).[2]
-
Carcinogenicity: Some related aromatic amines are classified as suspected of causing cancer (Carcinogenicity: Category 1A or 1B).[2][4][5] Therefore, this compound should be handled with particular care as a potential carcinogen.
Environmental Hazards:
-
This class of chemical is typically very toxic to aquatic life with long-lasting effects.[1][2][3] It is imperative to prevent its release into the environment.
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE strategy is non-negotiable. The selection of PPE is dictated by the scale and nature of the operation.
Table 1: Recommended PPE for Handling this compound
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Double-gloved with nitrile rubber gloves. | Safety glasses with side shields or chemical splash goggles. | Full-length lab coat, fully fastened. | Recommended if not in a ventilated enclosure: N95/FFP2 dust mask. In a ventilated enclosure: Not typically required. |
| Solution Preparation/Transfers | Double-gloved with nitrile rubber gloves. Inspect for tears. | Chemical splash goggles. Use a face shield if there is a significant splash risk. | Chemical-resistant lab coat or apron over a standard lab coat. | Work within a certified chemical fume hood. No respiratory protection is needed if the fume hood is operating correctly. |
| Large-Scale Operations (>10g) | Heavy-duty chemical-resistant gloves (e.g., nitrile, neoprene) with inner nitrile gloves. | Full-face shield over chemical splash goggles. | Chemical-resistant suit or apron over a lab coat. | Ensure work is conducted in a high-performance chemical fume hood. |
| Spill Cleanup | Chemical-resistant gloves (nitrile or neoprene). | Chemical splash goggles and a face shield. | Disposable chemical-resistant coveralls. | For large spills or in poorly ventilated areas, a full-face respirator with appropriate cartridges is required. |
Note: Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[5][6]
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Workflow for determining appropriate PPE based on operational scale and aerosol risk.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, documented protocol is essential for minimizing exposure and preventing environmental contamination.
Safe Handling and Use Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are immediately accessible.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) before retrieving the chemical from storage.
-
Verify that a specific, labeled waste container for aromatic amine waste is available in the work area.
-
-
Weighing the Solid Compound:
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to prevent the inhalation of fine dust particles.[3]
-
Use disposable weigh boats to minimize contamination of balances.
-
Handle the container and transfer tools with care to avoid generating dust.
-
-
Preparing Solutions:
-
Always add the solid to the solvent slowly; never the other way around.
-
Conduct all solution preparations and liquid transfers within the chemical fume hood.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area (fume hood surface, balance) with an appropriate solvent (e.g., ethanol, acetone) followed by soap and water. Dispose of cleaning materials as hazardous waste.
-
Carefully remove outer gloves, followed by inner gloves, avoiding contact with the outer surface.
-
Wash hands thoroughly with soap and water immediately after the procedure is complete.[2][3][4]
-
Emergency Spill Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting cleanup, don the appropriate PPE as outlined in Table 1 for "Spill Cleanup."
-
Contain the Spill:
-
Clean Up:
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.
-
-
Dispose: All contaminated materials (absorbents, PPE, cleaning cloths) must be disposed of as hazardous waste.[1]
Waste Disposal Plan
-
Segregation is Key: Never mix waste containing this compound with other waste streams.
-
Solid Waste: All solid waste, including contaminated weigh boats, gloves, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses must be collected in a dedicated, labeled, and sealed hazardous waste container for halogenated or non-halogenated waste, as appropriate.
-
Environmental Precaution: Do not allow the chemical or its waste to enter drains or waterways.[3][4][6] All disposal must comply with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[6]
By integrating these expert-derived protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
OriGene Technologies, Inc. (n.d.). Product and Company Identification. Retrieved from [Link]
-
ChemScience. (n.d.). Safety Data Sheet: N-Phenyl-1-naphthylamine. Retrieved from [Link]
-
Penta Chemicals. (2024). 1-Naphthylamine - Safety Data Sheet. Retrieved from [Link]
-
Neogen. (2024). LESS Medium, Safety Data Sheet. Retrieved from [Link]
-
Indenta Chemicals. (n.d.). Material Safety Data Sheet 1-Naphthylamine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
